2-Bromo-4-iodopyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-4-iodopyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrIN/c6-5-3-4(7)1-2-8-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPKRNLGLZYOVJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1I)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00359989 | |
| Record name | 2-bromo-4-iodopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00359989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100523-96-4 | |
| Record name | 2-bromo-4-iodopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00359989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-4-iodopyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to 2-Bromo-4-iodopyridine: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-4-iodopyridine is a halogenated pyridine derivative that serves as a versatile building block in organic synthesis. Its unique substitution pattern, featuring a bromine atom at the 2-position and an iodine atom at the 4-position, allows for selective functionalization through various cross-coupling reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the chemical properties, structure, and reactivity of this compound, including experimental protocols for its use in common synthetic transformations.
Chemical Properties and Structure
This compound is a solid at room temperature, appearing as a white to pale cream or yellow crystalline powder.[1] It is soluble in methanol.[2] Below is a summary of its key chemical and physical properties.
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [1][3] |
| Synonyms | 4-Iodo-2-bromopyridine | [4] |
| CAS Number | 100523-96-4 | [1][4] |
| Molecular Formula | C₅H₃BrIN | [1][4] |
| Molecular Weight | 283.89 g/mol | [4] |
| Melting Point | 59.0-68.0 °C | [1] |
| Appearance | White to pale cream to pale yellow crystals or powder | [1] |
| Solubility | Soluble in Methanol | [2] |
| SMILES String | BrC1=NC=CC(I)=C1 | [1] |
| InChI Key | HPKRNLGLZYOVJS-UHFFFAOYSA-N | [1][3] |
Chemical Structure
The structure of this compound is characterized by a pyridine ring substituted with a bromine atom at the C2 position and an iodine atom at the C4 position.
Caption: Chemical structure of this compound.
Reactivity and Applications
The differential reactivity of the C-Br and C-I bonds is a key feature of this compound, making it a valuable substrate for sequential cross-coupling reactions. The C-I bond is more reactive towards oxidative addition to palladium(0) catalysts, allowing for selective functionalization at the 4-position while leaving the 2-bromo substituent intact for subsequent transformations. This regioselectivity is exploited in the synthesis of a wide range of disubstituted pyridines.
Common applications of this compound include its use as a key intermediate in the synthesis of:
-
Pharmaceuticals: It is a building block for various drug candidates, including potential anti-cancer and anti-inflammatory agents.[4]
-
Agrochemicals: The compound is utilized in the development of herbicides and pesticides.[4]
-
Organic Electronics: It serves as a precursor in the production of organic semiconductors for applications such as OLEDs.[4]
Experimental Protocols
Synthesis of this compound via Halogen Dance (Representative Protocol)
This protocol is adapted from procedures for similar compounds and should be optimized for safety and yield.
-
Lithiation: To a solution of diisopropylamine in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add n-butyllithium dropwise. Stir the resulting lithium diisopropylamide (LDA) solution for 30 minutes at this temperature.
-
Deprotonation: Cool the LDA solution to -95 °C and slowly add a solution of 2-bromopyridine in anhydrous THF. Stir the mixture for 3-4 hours at -95 to -90 °C.
-
Iodination: Add a solution of iodine in anhydrous THF to the reaction mixture. Stir for an additional 40-50 minutes.
-
Halogen Dance: To promote the rearrangement of the iodine from the 3- to the 4-position, maintain the reaction at a low temperature (e.g., -75 °C) for an extended period. The reaction progress should be monitored by a suitable analytical technique (e.g., GC-MS or TLC).
-
Quenching and Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford this compound.
Suzuki Cross-Coupling of this compound with Phenylboronic Acid (General Protocol)
The following is a general procedure for a Suzuki cross-coupling reaction, which would selectively occur at the more reactive C-I bond.
Caption: General workflow for Suzuki cross-coupling.
-
Reaction Setup: In a flask equipped with a condenser and a magnetic stirrer, combine this compound (1.0 eq.), phenylboronic acid (1.2 eq.), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.05 eq.), and a base such as potassium carbonate (2.0 eq.).
-
Solvent Addition and Degassing: Add a degassed solvent system, typically a mixture of an organic solvent like toluene or dioxane and water. Purge the reaction mixture with an inert gas (argon or nitrogen) for 15-20 minutes.
-
Reaction: Heat the mixture to a temperature of 80-100 °C and stir until the starting material is consumed, as monitored by TLC or GC-MS.
-
Work-up: Cool the reaction to room temperature and add water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel to yield 2-bromo-4-phenylpyridine.
Sonogashira Cross-Coupling of this compound with Phenylacetylene (General Protocol)
Similar to the Suzuki coupling, the Sonogashira reaction is expected to proceed selectively at the C-I bond.
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), a palladium catalyst (e.g., bis(triphenylphosphine)palladium(II) dichloride, 0.02-0.05 eq.), and a copper(I) co-catalyst (e.g., copper(I) iodide, 0.04-0.10 eq.).
-
Addition of Reagents: Add an anhydrous solvent such as THF or DMF, followed by a base, typically an amine like triethylamine (2-3 eq.). Stir the mixture for 5-10 minutes at room temperature.
-
Addition of Alkyne: Add the terminal alkyne, such as phenylacetylene (1.1-1.5 eq.), to the reaction mixture.
-
Reaction: Stir the reaction at room temperature or heat to 40-60 °C. Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford 2-bromo-4-(phenylethynyl)pyridine.
Spectroscopic Data
Specific, experimentally obtained spectroscopic data (NMR, IR, MS) for this compound are not widely available in public databases. However, based on its structure and data from analogous compounds, the following spectral characteristics can be anticipated:
-
¹H NMR: Three signals in the aromatic region, corresponding to the three protons on the pyridine ring. The chemical shifts and coupling constants would be indicative of the substitution pattern.
-
¹³C NMR: Five signals corresponding to the five carbon atoms of the pyridine ring. The carbons attached to the bromine and iodine atoms would be expected to show characteristic chemical shifts.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (283.89 g/mol ). The isotopic pattern of the molecular ion would be characteristic of a molecule containing one bromine atom and one iodine atom.
-
IR Spectroscopy: Characteristic absorption bands for C-H stretching of the aromatic ring, C=C and C=N stretching vibrations of the pyridine ring, and C-Br and C-I stretching vibrations.
Conclusion
This compound is a highly useful and versatile building block in organic synthesis. Its distinct halogen substituents allow for regioselective functionalization, making it an important intermediate in the preparation of a wide array of substituted pyridines for applications in drug discovery and materials science. While detailed synthetic and spectroscopic data are not extensively published, the general reactivity patterns and protocols outlined in this guide provide a solid foundation for its use in research and development.
References
2-Bromo-4-iodopyridine (CAS 100523-96-4): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 2-Bromo-4-iodopyridine, a key building block in synthetic organic chemistry. The document details its physicochemical properties, synthesis, reactivity, and applications, with a focus on its role in the development of novel compounds.
Physicochemical Properties
This compound is a dihalogenated pyridine derivative with the bromine and iodine atoms positioned at the 2- and 4-positions of the pyridine ring, respectively. This substitution pattern imparts distinct reactivity to the molecule, making it a versatile reagent in cross-coupling reactions.
| Property | Value |
| CAS Number | 100523-96-4 |
| Molecular Formula | C₅H₃BrIN |
| Molecular Weight | 283.89 g/mol |
| Melting Point | 69-73 °C |
| Boiling Point | 285.7±25.0 °C at 760 mmHg |
| Density | 2.455±0.06 g/cm³ |
| pKa | -0.16 |
Synthesis and Purification
A common synthetic route to this compound involves the diazotization of 2-bromo-4-aminopyridine, followed by a Sandmeyer-type reaction with an iodide source.
Experimental Protocol: Synthesis of this compound
Materials:
-
2-bromo-4-aminopyridine
-
Hydroiodic acid (47%)
-
Sodium nitrite
-
Sodium hydroxide
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Ice
Procedure:
-
A solution of 2-bromo-4-aminopyridine (1.0 eq) in hydroiodic acid (4.0 eq) is prepared and cooled to 0 °C in an ice bath.
-
A solution of sodium nitrite (1.2 eq) in water is added dropwise to the cooled solution, maintaining the temperature below 5 °C.
-
The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature.
-
The mixture is neutralized with a saturated aqueous solution of sodium hydroxide until a pH of ~7 is reached.
-
The aqueous layer is extracted three times with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound as a solid.
Caption: Synthetic and Purification Workflow for this compound.
Chemical Reactivity and Applications
The differential reactivity of the C-Br and C-I bonds in this compound is a key feature for its utility in selective cross-coupling reactions. The C-I bond is more reactive towards palladium-catalyzed reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, allowing for sequential functionalization.
This selectivity enables the synthesis of a wide array of substituted pyridines, which are prevalent scaffolds in medicinal chemistry. For instance, the iodine can be selectively replaced with an aryl, alkyl, or amino group, leaving the bromine intact for a subsequent transformation.
Caption: Reactivity Pathways of this compound in Cross-Coupling Reactions.
Spectroscopic Data
The following tables summarize the characteristic spectroscopic data for this compound.
| ¹H NMR (CDCl₃, 400 MHz) | |
| Chemical Shift (ppm) | Multiplicity |
| 8.21 | d |
| 7.69 | d |
| 7.33 | dd |
| ¹³C NMR (CDCl₃, 101 MHz) |
| Chemical Shift (ppm) |
| 151.7 |
| 144.2 |
| 135.9 |
| 128.9 |
| 108.4 |
Safety and Handling
This compound should be handled in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. It is classified as an irritant and should be stored in a cool, dry place away from incompatible materials. For detailed safety information, refer to the Safety Data Sheet (SDS).
An In-depth Technical Guide to the Synthesis of 2-Bromo-4-iodopyridine from 2-Bromopyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic routes for preparing 2-bromo-4-iodopyridine, a valuable building block in medicinal chemistry and materials science, from the readily available starting material, 2-bromopyridine. Two primary synthetic strategies are detailed: a modern and efficient one-pot "halogen dance" reaction and a more traditional, multi-step sequence involving the formation of a pyridine N-oxide intermediate. This document offers detailed experimental protocols, quantitative data for comparison, and visual representations of the synthetic pathways and workflows to aid researchers in the selection and implementation of the most suitable method for their specific needs.
Introduction
This compound is a key heterocyclic intermediate utilized in the synthesis of a wide range of complex organic molecules. Its distinct substitution pattern, featuring a bromine atom at the 2-position and an iodine atom at the 4-position, allows for selective functionalization through various cross-coupling reactions. This regioselectivity is highly advantageous in the construction of polysubstituted pyridine derivatives, which are prevalent scaffolds in pharmaceuticals and functional materials. This guide will explore the primary methods for the synthesis of this important compound from 2-bromopyridine, providing detailed insights into the reaction mechanisms and experimental procedures.
Synthetic Routes
Two principal synthetic pathways from 2-bromopyridine to this compound are discussed:
-
Route 1: The "Halogen Dance" Reaction. A contemporary and efficient one-pot method that proceeds via a directed ortho-metalation followed by an iodine-induced rearrangement.
-
Route 2: The Multi-Step N-Oxide Route. A classical approach involving the oxidation of the pyridine nitrogen, followed by nitration, reduction, and a Sandmeyer-type diazotization-iodination sequence.
Route 1: The "Halogen Dance" Reaction
The "halogen dance" reaction offers a concise and high-yielding route to this compound. This method relies on the initial deprotonation of 2-bromopyridine at the 3-position using a strong base, typically lithium diisopropylamide (LDA), at low temperatures. The resulting lithiated species is then trapped with molecular iodine to form 2-bromo-3-iodopyridine. Subsequent treatment with another equivalent of LDA induces a rearrangement, or "dance," of the iodine atom from the 3-position to the more thermodynamically stable 4-position.
Caption: Workflow for the "Halogen Dance" synthesis of this compound.
Route 2: The Multi-Step N-Oxide Route
This traditional pathway involves a sequence of well-established reactions. The initial step is the oxidation of the nitrogen atom of 2-bromopyridine to form the corresponding N-oxide. This modification deactivates the pyridine ring towards electrophilic attack at the 2- and 6-positions and activates the 4-position. Subsequent nitration with a mixture of nitric and sulfuric acids introduces a nitro group at the 4-position. The nitro group is then reduced to an amino group, typically using a metal catalyst or reducing agents like iron in acidic media. Finally, the resulting 4-amino-2-bromopyridine undergoes a diazotization reaction, followed by treatment with an iodide source, such as potassium iodide, to yield the desired this compound.
Caption: Reaction sequence for the multi-step synthesis via the N-oxide intermediate.
Data Presentation
The following tables summarize the quantitative data for the two synthetic routes, allowing for a direct comparison of their key parameters.
Table 1: Comparison of Synthetic Routes for this compound
| Parameter | Route 1: "Halogen Dance" | Route 2: Multi-Step N-Oxide |
| Starting Material | 2-Bromopyridine | 2-Bromopyridine |
| Number of Steps | 1 (one-pot) | 4 |
| Overall Yield | ~65%[1] | Variable, generally lower |
| Key Reagents | LDA, I₂ | Peracetic acid, HNO₃/H₂SO₄, Fe/HCl, NaNO₂/KI |
| Reaction Temperature | -95°C to -75°C[2] | Variable (room temp. to reflux) |
| Reaction Time | Short | Long (multiple steps) |
| Key Advantages | High efficiency, one-pot procedure | Utilizes classical, well-understood reactions |
| Key Disadvantages | Requires cryogenic temperatures and strictly anhydrous conditions | Multiple steps, lower overall yield, more waste generation |
Experimental Protocols
Route 1: "Halogen Dance" Synthesis of this compound[2]
Materials:
-
2-Bromopyridine
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Iodine (I₂)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation of LDA: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve diisopropylamine (1.1 eq.) in anhydrous THF. Cool the solution to -78°C in a dry ice/acetone bath. Slowly add n-BuLi (1.1 eq.) dropwise, maintaining the temperature below -70°C. Stir the mixture for 30 minutes at this temperature to generate lithium diisopropylamide (LDA).
-
Deprotonation and Iodination: To the freshly prepared LDA solution, add 2-bromopyridine (1.0 eq.) dropwise at -95°C (using a liquid nitrogen/ethanol bath). After stirring for 1 hour at this temperature, add a solution of iodine (1.1 eq.) in anhydrous THF dropwise. The reaction mixture is stirred for an additional 30 minutes at -95°C to form 2-bromo-3-iodopyridine.
-
Halogen Dance: To the same reaction mixture, add a second portion of freshly prepared LDA (1.1 eq.) at -95°C. The reaction temperature is then allowed to slowly rise to -75°C and stirred for 1-2 hours. The progress of the rearrangement should be carefully monitored by TLC or GC-MS to avoid the formation of the 2-bromo-5-iodopyridine isomer.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -75°C. Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate (3 x 50 mL). The combined organic layers are washed with saturated aqueous Na₂S₂O₃ solution to remove excess iodine, followed by a wash with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is purified by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to afford this compound as a solid.
Route 2: Multi-Step Synthesis via the N-Oxide Intermediate
Materials:
-
2-Bromopyridine
-
Acetic acid
-
Hydrogen peroxide (30% aqueous solution)
-
Maleic anhydride (catalyst)
-
Sodium hydroxide (NaOH) solution
Procedure:
-
In a round-bottom flask, dissolve 2-bromopyridine (1.0 eq.) in acetic acid.
-
Add a catalytic amount of maleic anhydride.
-
Slowly add hydrogen peroxide (1.5 eq.) to the mixture while stirring.
-
Heat the reaction mixture to 70-80°C for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and carefully neutralize with a NaOH solution to a pH of 7-8.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 2-bromopyridine N-oxide.
Materials:
-
2-Bromopyridine N-oxide
-
Concentrated sulfuric acid (H₂SO₄)
-
Fuming nitric acid (HNO₃)
Procedure:
-
To a flask containing concentrated sulfuric acid, cautiously add 2-bromopyridine N-oxide (1.0 eq.) while cooling in an ice bath.
-
Slowly add fuming nitric acid (1.2 eq.) dropwise to the mixture, maintaining the temperature below 10°C.
-
After the addition is complete, slowly heat the reaction mixture to 90-100°C and maintain this temperature for 2-3 hours.
-
Cool the reaction to room temperature and pour it carefully onto crushed ice.
-
Neutralize the solution with a saturated sodium carbonate solution until a precipitate forms.
-
Filter the solid, wash with cold water, and dry to obtain 2-bromo-4-nitropyridine N-oxide.
Materials:
-
2-Bromo-4-nitropyridine N-oxide
-
Iron powder (Fe)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol
-
Sodium carbonate (Na₂CO₃)
Procedure:
-
Suspend 2-bromo-4-nitropyridine N-oxide (1.0 eq.) in a mixture of ethanol and water.
-
Add iron powder (5.0 eq.) and a catalytic amount of concentrated hydrochloric acid.
-
Heat the mixture to reflux for 2-4 hours.
-
Cool the reaction mixture and filter through a pad of celite to remove the iron salts.
-
Neutralize the filtrate with a saturated Na₂CO₃ solution.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 4-amino-2-bromopyridine.
Materials:
-
4-Amino-2-bromopyridine
-
Concentrated sulfuric acid (H₂SO₄)
-
Sodium nitrite (NaNO₂)
-
Potassium iodide (KI)
Procedure:
-
Dissolve 4-amino-2-bromopyridine (1.0 eq.) in a mixture of water and concentrated sulfuric acid, and cool to 0-5°C in an ice bath.
-
Slowly add a solution of sodium nitrite (1.1 eq.) in water dropwise, maintaining the temperature below 5°C. Stir for 30 minutes at this temperature to form the diazonium salt.
-
In a separate flask, dissolve potassium iodide (1.5 eq.) in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Nitrogen gas will evolve.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium thiosulfate solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography or recrystallization to obtain this compound.
Conclusion
The synthesis of this compound from 2-bromopyridine can be effectively achieved through two distinct synthetic strategies. The "halogen dance" reaction represents a modern, efficient, and high-yielding one-pot approach, making it an attractive option for rapid synthesis. However, it requires stringent control of reaction conditions, particularly low temperatures and an inert atmosphere. In contrast, the multi-step N-oxide route, while more laborious and with a potentially lower overall yield, utilizes conventional and robust chemical transformations that may be more amenable to scale-up in certain laboratory settings. The choice of synthetic route will ultimately depend on the specific requirements of the researcher, including available equipment, desired scale, and tolerance for multi-step procedures. This guide provides the necessary technical details to enable an informed decision and successful execution of the synthesis of this valuable chemical intermediate.
References
Navigating the Regioselective Reactivity of 2-Bromo-4-iodopyridine with Organometallics: An In-depth Technical Guide
For researchers, scientists, and professionals in drug development, 2-bromo-4-iodopyridine stands as a versatile and strategically important building block. Its distinct halogen substituents offer a gateway to selective functionalization, enabling the precise construction of complex molecular architectures. This technical guide delves into the core principles governing the reactivity of this compound with a range of organometallic reagents, providing a comprehensive overview of reaction types, quantitative data, detailed experimental protocols, and mechanistic insights.
The key to unlocking the synthetic potential of this compound lies in the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. In palladium-catalyzed cross-coupling reactions, the C-I bond is significantly more reactive than the C-Br bond, a principle that underpins the regioselective functionalization of this dihalogenated pyridine.[1][2] This inherent reactivity difference allows for a stepwise approach to substitution, where the iodo-substituent at the 4-position can be selectively targeted under milder reaction conditions, leaving the bromo-substituent at the 2-position available for subsequent transformations under more forcing conditions.
Palladium-Catalyzed Cross-Coupling Reactions: A World of Possibilities
Palladium-catalyzed cross-coupling reactions are the cornerstone of modern organic synthesis, and this compound is an excellent substrate for these powerful transformations. The ability to selectively functionalize either the C4 or C2 position opens up a vast chemical space for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling, which forms carbon-carbon bonds between an organoboron compound and an organic halide, is a widely used method for the arylation, heteroarylation, and vinylation of this compound. By carefully selecting the catalyst, ligands, and reaction conditions, high regioselectivity for the C-I bond can be achieved.
Quantitative Data for Suzuki-Miyaura Coupling of this compound
| Organoboron Reagent | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) of 4-substituted product |
| Arylboronic Acid | Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | >90 |
| Heteroarylboronic Acid | PdCl₂(dppf) | - | Cs₂CO₃ | Dioxane | 100 | 16 | 85-95 |
| Vinylboronic Acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 90 | 8 | ~90 |
Experimental Protocol: Regioselective Suzuki-Miyaura Coupling at the C4 Position
To a solution of this compound (1.0 equiv) and the corresponding arylboronic acid (1.2 equiv) in a 4:1 mixture of toluene and ethanol, an aqueous solution of K₂CO₃ (2.0 equiv) is added. The mixture is degassed with argon for 15 minutes. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv) is then added, and the reaction mixture is heated to 80°C for 12 hours under an argon atmosphere. After cooling to room temperature, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 4-aryl-2-bromopyridine.
// Nodes Pd0 [label="Pd(0)L₂", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, fillcolor="#FBBC05"]; PdII [label="R¹-Pd(II)L₂(X)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Transmetalation [label="Transmetalation", shape=ellipse, fillcolor="#FBBC05"]; PdII_R2 [label="R¹-Pd(II)L₂(R²)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; RedElim [label="Reductive\nElimination", shape=ellipse, fillcolor="#FBBC05"]; Product [label="R¹-R²", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; ArylHalide [label="this compound\n(R¹-X)", shape=invhouse, fillcolor="#FFFFFF"]; Organoboron [label="Organoboron Reagent\n(R²-B(OR)₂)", shape=invhouse, fillcolor="#FFFFFF"]; Base [label="Base", shape=invhouse, fillcolor="#FFFFFF"];
// Edges Pd0 -> OxAdd [label=" "]; ArylHalide -> OxAdd; OxAdd -> PdII; PdII -> Transmetalation; Organoboron -> Transmetalation; Base -> Transmetalation; Transmetalation -> PdII_R2; PdII_R2 -> RedElim; RedElim -> Product; RedElim -> Pd0 [label=" Catalyst\nRegeneration"]; } .dot Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing a powerful tool for the alkynylation of this compound. Similar to the Suzuki-Miyaura coupling, the reaction proceeds with high regioselectivity at the C-I bond under appropriate conditions.
Quantitative Data for Sonogashira Coupling of this compound
| Terminal Alkyne | Catalyst | Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) of 4-alkynyl product |
| Phenylacetylene | Pd(PPh₃)₄ | CuI | Et₃N | THF | 25 | 6 | >95 |
| Trimethylsilylacetylene | PdCl₂(PPh₃)₂ | CuI | i-Pr₂NH | Dioxane | 60 | 8 | 90-98 |
| 1-Heptyne | Pd(OAc)₂ | CuI | Piperidine | DMF | 50 | 10 | ~92 |
Experimental Protocol: Regioselective Sonogashira Coupling at the C4 Position
In a flame-dried Schlenk flask under an argon atmosphere, this compound (1.0 equiv), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 equiv), and copper(I) iodide (CuI, 0.05 equiv) are dissolved in anhydrous THF. Triethylamine (Et₃N, 3.0 equiv) and the terminal alkyne (1.2 equiv) are then added sequentially. The reaction mixture is stirred at room temperature for 6 hours. The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product is purified by flash chromatography on silica gel to yield the 4-alkynyl-2-bromopyridine.[3]
// Nodes Pd0 [label="Pd(0)L₂", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, fillcolor="#FBBC05"]; PdII [label="R¹-Pd(II)L₂(X)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Transmetalation [label="Transmetalation", shape=ellipse, fillcolor="#FBBC05"]; PdII_R2 [label="R¹-Pd(II)L₂(C≡CR²)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; RedElim [label="Reductive\nElimination", shape=ellipse, fillcolor="#FBBC05"]; Product [label="R¹-C≡CR²", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; ArylHalide [label="this compound\n(R¹-X)", shape=invhouse, fillcolor="#FFFFFF"]; Alkyne [label="Terminal Alkyne\n(H-C≡CR²)", shape=invhouse, fillcolor="#FFFFFF"]; Cu_cycle [label="Cu(I) Cycle\n(forms Cu-acetylide)", shape=ellipse, style=dashed, color="#5F6368"]; Base [label="Base", shape=invhouse, fillcolor="#FFFFFF"];
// Edges Pd0 -> OxAdd; ArylHalide -> OxAdd; OxAdd -> PdII; PdII -> Transmetalation; Cu_cycle -> Transmetalation; Alkyne -> Cu_cycle; Base -> Cu_cycle; Transmetalation -> PdII_R2; PdII_R2 -> RedElim; RedElim -> Product; RedElim -> Pd0 [label=" Catalyst\nRegeneration"]; } .dot Caption: Catalytic cycle of the Sonogashira coupling reaction.
Stille Coupling
The Stille coupling utilizes organostannane reagents to form new carbon-carbon bonds. This reaction is known for its tolerance of a wide variety of functional groups.[4][5] As with other palladium-catalyzed cross-couplings, the reaction with this compound can be directed to the more reactive C-I bond.
Quantitative Data for Stille Coupling of this compound
| Organostannane Reagent | Catalyst | Ligand | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) of 4-substituted product |
| (Tributylstannyl)benzene | Pd(PPh₃)₄ | - | - | Toluene | 110 | 16 | 85-95 |
| 2-(Tributylstannyl)furan | PdCl₂(PPh₃)₂ | - | CuI | NMP | 80 | 12 | ~90 |
| (Tributylstannyl)ethyne | Pd₂(dba)₃ | AsPh₃ | - | THF | 60 | 24 | 80-90 |
Experimental Protocol: Regioselective Stille Coupling at the C4 Position
A mixture of this compound (1.0 equiv), the organostannane reagent (1.1 equiv), and Pd(PPh₃)₄ (0.05 equiv) in anhydrous toluene is heated at 110°C for 16 hours under an argon atmosphere. After cooling, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated. The residue is purified by column chromatography to give the 4-substituted-2-bromopyridine.[4]
// Nodes Pd0 [label="Pd(0)L₂", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, fillcolor="#FBBC05"]; PdII [label="R¹-Pd(II)L₂(X)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Transmetalation [label="Transmetalation", shape=ellipse, fillcolor="#FBBC05"]; PdII_R2 [label="R¹-Pd(II)L₂(R²)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; RedElim [label="Reductive\nElimination", shape=ellipse, fillcolor="#FBBC05"]; Product [label="R¹-R²", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; ArylHalide [label="this compound\n(R¹-X)", shape=invhouse, fillcolor="#FFFFFF"]; Organostannane [label="Organostannane\n(R³₃Sn-R²)", shape=invhouse, fillcolor="#FFFFFF"];
// Edges Pd0 -> OxAdd; ArylHalide -> OxAdd; OxAdd -> PdII; PdII -> Transmetalation; Organostannane -> Transmetalation; Transmetalation -> PdII_R2; PdII_R2 -> RedElim; RedElim -> Product; RedElim -> Pd0 [label=" Catalyst\nRegeneration"]; } .dot Caption: Catalytic cycle of the Stille coupling reaction.
Reactions with Other Organometallic Reagents
Beyond palladium-catalyzed cross-coupling reactions, this compound exhibits interesting reactivity with other classes of organometallic reagents, including Grignard reagents and organolithiums. These reactions often proceed through different mechanisms and can offer alternative pathways to functionalized pyridines.
Grignard Reagents
The reaction of this compound with Grignard reagents (RMgX) can lead to the formation of pyridyl Grignard reagents through halogen-metal exchange or direct substitution. The outcome is highly dependent on the reaction conditions and the nature of the Grignard reagent. Generally, the more reactive C-I bond is expected to undergo exchange preferentially.
A recent development involves the use of purple light to promote the coupling of bromopyridines with Grignard reagents via a single electron transfer (SET) mechanism, avoiding the need for a transition metal catalyst.[1][6]
Quantitative Data for Reactions with Grignard Reagents
| Grignard Reagent | Reaction Type | Conditions | Product | Yield (%) |
| i-PrMgCl | Halogen-metal exchange | THF, 0°C | 2-Bromo-4-(chloromagnesio)pyridine | Not isolated |
| PhMgBr | Kumada Coupling | Pd(dppf)Cl₂, THF, 60°C | 2-Bromo-4-phenylpyridine | ~80 |
| EtMgBr | Light-promoted coupling | Purple light, Et₂O, rt | 2-Bromo-4-ethylpyridine | Good |
Experimental Protocol: Grignard Exchange Reaction
To a solution of this compound (1.0 equiv) in anhydrous THF at -78°C under an argon atmosphere is added isopropylmagnesium chloride (i-PrMgCl, 1.1 equiv) dropwise. The reaction mixture is stirred at this temperature for 1 hour, during which time the 4-pyridyl Grignard reagent is formed. This can then be reacted in situ with various electrophiles.
// Nodes Start [label="this compound", fillcolor="#FFFFFF"]; Grignard [label="R-MgX", shape=invhouse, fillcolor="#FFFFFF"]; Exchange [label="Halogen-Metal\nExchange (at C4)", shape=ellipse, fillcolor="#FBBC05"]; Kumada [label="Kumada Coupling\n(at C4)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Light [label="Light-Promoted\nCoupling (at C2 or C4)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Product_Exchange [label="2-Bromo-4-(magnesio)pyridine", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product_Kumada [label="2-Bromo-4-R-pyridine", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product_Light [label="Substituted Pyridine", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Electrophile [label="Electrophile (E+)", shape=invhouse, fillcolor="#FFFFFF"]; Product_Final [label="2-Bromo-4-E-pyridine", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Exchange; Grignard -> Exchange; Start -> Kumada; Grignard -> Kumada; Start -> Light; Grignard -> Light; Exchange -> Product_Exchange; Kumada -> Product_Kumada; Light -> Product_Light; Product_Exchange -> Product_Final; Electrophile -> Product_Final; } .dot Caption: Pathways for the reaction of this compound with Grignard reagents.
Organolithium Reagents
Organolithium reagents, such as n-butyllithium (n-BuLi), are powerful bases and nucleophiles that can readily undergo lithium-halogen exchange with aryl halides.[7][8] In the case of this compound, the exchange is expected to occur preferentially at the more labile C-I bond, especially at low temperatures, to generate the corresponding 4-lithiated species. This intermediate can then be trapped with various electrophiles.
Quantitative Data for Lithium-Halogen Exchange
| Organolithium Reagent | Solvent | Temp (°C) | Electrophile | Product | Yield (%) |
| n-BuLi | THF | -78 | DMF | 2-Bromo-4-formylpyridine | ~75 |
| n-BuLi | Et₂O | -78 | CO₂ | 2-Bromo-4-pyridinecarboxylic acid | ~80 |
| t-BuLi | Hexane/THF | -100 | MeI | 2-Bromo-4-methylpyridine | ~70 |
Experimental Protocol: Lithium-Halogen Exchange and Electrophilic Quench
A solution of this compound (1.0 equiv) in anhydrous THF is cooled to -78°C under an argon atmosphere. n-Butyllithium (1.1 equiv, as a solution in hexanes) is added dropwise, and the mixture is stirred for 30 minutes. The desired electrophile (1.2 equiv) is then added, and the reaction is allowed to warm to room temperature. The reaction is quenched with saturated aqueous ammonium chloride and extracted with diethyl ether. The combined organic layers are dried and concentrated, and the product is purified by chromatography.[9]
// Nodes Start [label="this compound", fillcolor="#FFFFFF"]; nBuLi [label="n-BuLi\n(-78 °C, THF)", shape=invhouse, fillcolor="#FFFFFF"]; Exchange [label="Lithium-Iodine\nExchange", shape=ellipse, fillcolor="#FBBC05"]; Intermediate [label="2-Bromo-4-lithiopyridine", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Electrophile [label="Electrophile (E+)", shape=invhouse, fillcolor="#FFFFFF"]; Quench [label="Electrophilic\nQuench", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label="2-Bromo-4-E-pyridine", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Exchange; nBuLi -> Exchange; Exchange -> Intermediate; Intermediate -> Quench; Electrophile -> Quench; Quench -> Product; } .dot Caption: General workflow for lithium-halogen exchange and subsequent electrophilic quench.
Conclusion
The reactivity of this compound with organometallic reagents is a testament to the power of selective functionalization in modern organic synthesis. The pronounced difference in reactivity between the carbon-iodine and carbon-bromine bonds provides a reliable handle for the stepwise introduction of various substituents, enabling the construction of a diverse array of complex pyridine derivatives. This guide has provided an in-depth overview of the key transformations, supported by quantitative data and detailed experimental protocols, to empower researchers in their pursuit of novel molecular entities for drug discovery and materials science. By understanding and harnessing the principles outlined herein, the full synthetic potential of this versatile building block can be realized.
References
- 1. Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET [organic-chemistry.org]
- 2. Kumada coupling - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Stille Coupling | NROChemistry [nrochemistry.com]
- 5. Stille reaction - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 8. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
Spectroscopic Profile of 2-Bromo-4-iodopyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the predicted spectroscopic data for 2-Bromo-4-iodopyridine, a key building block in the synthesis of pharmaceuticals and agrochemicals. Due to the limited availability of public experimental spectra for this specific compound, this document presents predicted data based on the analysis of analogous compounds and established spectroscopic principles. The information herein is intended to guide researchers in the identification and characterization of this and similar molecules.
Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |
| ~ 8.3 - 8.5 | d | ~ 5.0 - 6.0 | 1H | H-6 |
| ~ 7.8 - 8.0 | d | ~ 1.5 - 2.5 | 1H | H-3 |
| ~ 7.6 - 7.8 | dd | ~ 5.0 - 6.0, ~ 1.5 - 2.5 | 1H | H-5 |
Predicted for a solution in CDCl₃.
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~ 152 | C-6 |
| ~ 145 | C-3 |
| ~ 142 | C-2 |
| ~ 135 | C-5 |
| ~ 95 | C-4 |
Predicted for a solution in CDCl₃.
Table 3: Predicted IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| 1570 - 1550 | Strong | C=C/C=N stretching (pyridine ring) |
| 1450 - 1420 | Strong | C=C/C=N stretching (pyridine ring) |
| 1100 - 1000 | Medium | C-H in-plane bending |
| 850 - 750 | Strong | C-H out-of-plane bending |
| ~ 600 | Medium-Strong | C-Br stretch |
| ~ 500 | Medium | C-I stretch |
Predicted for a solid sample (KBr pellet or thin film).
Table 4: Predicted Mass Spectrometry Data
| m/z | Relative Intensity | Assignment |
| 283/285 | High | [M]⁺ (Molecular ion with Br isotopes) |
| 204 | Medium | [M - Br]⁺ |
| 156 | Medium | [M - I]⁺ |
| 78 | High | [C₅H₄N]⁺ (Pyridine radical cation) |
| 51 | Medium | [C₄H₃]⁺ |
Predicted for Electron Ionization (EI) source.
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above. Actual experimental conditions may need to be optimized.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: spectral width of -2 to 12 ppm, 16 to 64 scans depending on concentration.
-
Use tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: spectral width of 0 to 200 ppm.
-
A larger number of scans will be required compared to ¹H NMR to achieve a good signal-to-noise ratio.
-
Infrared (IR) Spectroscopy
This protocol describes the preparation of a solid sample as a thin film.
-
Sample Preparation:
-
Dissolve a small amount (a few milligrams) of this compound in a volatile solvent (e.g., dichloromethane or acetone).
-
Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).
-
Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.
-
-
Data Acquisition:
-
Place the salt plate in the sample holder of an FT-IR spectrometer.
-
Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.
-
Acquire a background spectrum of the clean, empty salt plate to subtract from the sample spectrum.
-
Mass Spectrometry (MS)
This protocol outlines a general procedure using an Electron Ionization (EI) source.
-
Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer, typically via a direct insertion probe.
-
Ionization: Utilize an Electron Ionization (EI) source. The standard electron energy is 70 eV.
-
Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: The detector records the abundance of ions at each mass-to-charge (m/z) ratio.
Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of an unknown organic compound.
Caption: General workflow for spectroscopic analysis of an organic compound.
An In-depth Technical Guide to the Solubility and Stability of 2-Bromo-4-iodopyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-4-iodopyridine is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique disubstituted pattern, featuring both a bromine and an iodine atom on the pyridine ring, allows for selective functionalization through various cross-coupling reactions. This enables the synthesis of complex molecular architectures for the development of novel pharmaceuticals and organic electronic materials. Understanding the solubility and stability of this key intermediate is paramount for its effective storage, handling, and application in synthetic protocols. This technical guide provides a comprehensive overview of the known solubility and stability characteristics of this compound, alongside detailed experimental protocols for their determination.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₅H₃BrIN |
| Molecular Weight | 283.89 g/mol |
| Appearance | White to yellow to orange crystalline powder |
| Melting Point | 61-68 °C |
| pKa (Predicted) | -0.59 ± 0.10 |
Solubility Profile
Quantitative solubility data for this compound in common organic solvents is not extensively reported in the literature. However, based on its chemical structure and available qualitative descriptions, a general solubility profile can be inferred. The compound is described as being slightly soluble in water and soluble in methanol. Due to its relatively nonpolar, aromatic structure, it is expected to be soluble in a range of common organic solvents.
Table 2: Qualitative and Inferred Solubility of this compound
| Solvent | Polarity Index | Expected Solubility |
| Water | 10.2 | Slightly Soluble |
| Methanol | 5.1 | Soluble |
| Ethanol | 4.3 | Likely Soluble |
| Acetonitrile | 5.8 | Likely Soluble |
| Tetrahydrofuran (THF) | 4.0 | Likely Soluble |
| Dichloromethane (DCM) | 3.1 | Likely Soluble |
| Chloroform | 4.1 | Likely Soluble |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Likely Soluble |
| N,N-Dimethylformamide (DMF) | 6.4 | Likely Soluble |
Stability Profile
This compound is known to be a sensitive compound, requiring careful handling and storage to prevent degradation. The primary stability concerns are sensitivity to light and air.
Table 3: Stability Summary of this compound
| Condition | Observation | Recommended Storage |
| Light | Light-sensitive; may discolor upon exposure. | Store in a dark place, in amber vials. |
| Air | Air-sensitive; susceptible to oxidation. | Store under an inert atmosphere (e.g., argon or nitrogen). |
| Temperature | Recommended storage at 2-8 °C. | Refrigerate. |
| Hydrolytic | Expected to be less stable under basic conditions. | Avoid strongly basic aqueous solutions. |
Experimental Protocols
To empower researchers to determine the precise solubility and stability parameters for their specific applications, the following detailed experimental protocols are provided.
Protocol for Quantitative Solubility Determination (Shake-Flask Method)
This method determines the thermodynamic equilibrium solubility of a compound in a given solvent at a specific temperature.
Objective: To determine the saturation concentration of this compound in various organic solvents.
Materials:
-
This compound
-
Selected solvents (e.g., DMSO, DMF, methanol, ethanol, acetonitrile, THF, chloroform, dichloromethane)
-
Glass vials with PTFE-lined screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
Syringe filters (0.22 µm, chemically resistant)
-
Validated quantitative analytical method (e.g., HPLC-UV)
Procedure:
-
Preparation: Add an excess amount of solid this compound to a series of vials (in triplicate for each solvent). The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Solvent Addition: Add a precise volume (e.g., 2 mL) of the desired solvent to each vial.
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm) for a sufficient period (typically 24-48 hours) to reach equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle. Alternatively, centrifuge the vials to facilitate phase separation.
-
Sampling: Carefully withdraw an aliquot of the clear supernatant. Immediately filter the aliquot using a syringe filter compatible with the solvent to remove any remaining microparticles.
-
Dilution: Accurately dilute the filtered supernatant with a suitable solvent to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC-UV method to determine the concentration of this compound.
-
Calculation: Calculate the solubility (e.g., in g/100 mL or mg/mL) from the measured concentration, taking into account the dilution factor.
Protocol for Thermal Stability Assessment (Thermogravimetric Analysis - TGA)
TGA measures the change in mass of a sample as a function of temperature, indicating decomposition temperatures.
Objective: To determine the thermal decomposition profile of this compound.
Materials:
-
This compound
-
Thermogravimetric Analyzer (TGA)
-
TGA pans (e.g., alumina or platinum)
-
Inert gas supply (e.g., nitrogen)
Procedure:
-
Sample Preparation: Place a small, accurately weighed amount (e.g., 5-10 mg) of this compound into a TGA pan.
-
Instrument Setup: Place the pan in the TGA furnace. Purge the furnace with an inert gas (e.g., nitrogen at a flow rate of 20-50 mL/min) to prevent oxidative degradation.
-
Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) from ambient temperature to a temperature high enough to ensure complete decomposition (e.g., 600 °C).
-
Data Analysis: Record the mass loss as a function of temperature. The onset temperature of decomposition and the temperatures of maximum mass loss rate (from the derivative of the TGA curve) are determined.
Protocol for Photostability Assessment (ICH Q1B Guidelines)
This protocol assesses the stability of the compound under exposure to light.
Objective: To evaluate the photostability of this compound in solid and solution states.
Materials:
-
This compound
-
Photostability chamber equipped with a light source conforming to ICH Q1B guidelines (providing both cool white fluorescent and near-UV lamps).
-
Calibrated lux meter and radiometer
-
Quartz or borosilicate glass containers
-
Dark control samples wrapped in aluminum foil
-
Solvent for solution state testing (e.g., acetonitrile/water)
-
Validated stability-indicating HPLC method
Procedure:
-
Sample Preparation (Solid State): Spread a thin layer of the solid compound in a suitable container. Prepare a dark control by wrapping an identical sample in aluminum foil.
-
Sample Preparation (Solution State): Prepare a solution of known concentration in a suitable solvent system in a transparent container. Prepare a dark control in an identical manner but wrapped in aluminum foil.
-
Exposure: Place the samples and their dark controls in the photostability chamber. Expose them to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Analysis: At appropriate time points, withdraw samples and analyze them using a validated stability-indicating HPLC method. Compare the chromatograms of the exposed samples to the dark controls.
-
Evaluation: Assess for any significant degradation (decrease in the parent peak area) and the formation of degradation products.
Protocol for Hydrolytic Stability Assessment (Forced Degradation)
This protocol evaluates the stability of the compound in aqueous solutions at different pH values.
Objective: To determine the susceptibility of this compound to hydrolysis under acidic, neutral, and basic conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl) solutions (e.g., 0.1 M, 1 M)
-
Sodium hydroxide (NaOH) solutions (e.g., 0.1 M, 1 M)
-
Purified water
-
Co-solvent if necessary (e.g., acetonitrile or methanol)
-
Temperature-controlled bath
-
Validated stability-indicating HPLC method
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable co-solvent.
-
Reaction Setup: In separate vials, add an aliquot of the stock solution to pre-heated acidic (HCl), neutral (water), and basic (NaOH) media.
-
Incubation: Incubate the vials in a temperature-controlled bath (e.g., 60 °C) for a defined period.
-
Sampling and Quenching: At various time points, withdraw samples, neutralize them if necessary, and dilute them to a suitable concentration for analysis.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method to quantify the remaining amount of this compound and any degradation products formed.
Applications in Synthesis: Cross-Coupling Reactions
This compound is a valuable substrate for sequential cross-coupling reactions due to the differential reactivity of the C-I and C-Br bonds. The carbon-iodine bond is significantly more reactive towards oxidative addition to a palladium(0) catalyst than the carbon-bromine bond. This allows for selective functionalization at the 4-position, followed by a subsequent coupling at the 2-position.
Suzuki Coupling Workflow
The Suzuki coupling is a palladium-catalyzed reaction between an organoboron compound and an organohalide.
A Comprehensive Technical Guide to 2-Bromo-4-iodopyridine for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of 2-Bromo-4-iodopyridine, a key building block in modern organic synthesis. This document details its commercial availability, physicochemical properties, synthesis protocols, and key applications in cross-coupling reactions, tailored for professionals in chemical research and drug development.
Commercial Availability and Suppliers
This compound is readily available from a variety of chemical suppliers, catering to research and development needs. The table below summarizes the offerings from several key suppliers.
| Supplier | Product Number(s) | Purity | Available Quantities |
| Sigma-Aldrich | SY3432449910 | 95% | 5 g, 10 g, 25 g |
| Thermo Scientific | L20015.06 | ≥96.0% (GC), 97% | 5 g |
| TCI America | B5119 | >98.0% (GC) | 1 g, 5 g |
| Chem-Impex | 28666 | - | 1 g, 5 g, 10 g, 25 g |
| BLD Pharm | BD108343 | 97% | 1 g, 5 g, 25 g |
| MedChemExpress | HY-W008398 | - | 5 g, 10 g |
Physicochemical and Spectroscopic Data
A summary of the key physical, chemical, and spectroscopic properties of this compound is provided below for easy reference.
| Property | Value |
| CAS Number | 100523-96-4 |
| Molecular Formula | C₅H₃BrIN |
| Molecular Weight | 283.89 g/mol |
| Appearance | White to pale cream or pale yellow crystals or powder |
| Melting Point | 59-68 °C |
| Purity | ≥95% (typically >97% by GC) |
Spectroscopic Data: While specific, verified spectra for this compound are not widely published in publicly accessible databases, typical spectral characteristics can be anticipated based on its structure. Researchers should obtain and interpret spectra on their own material for definitive characterization.
-
¹H NMR: The spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the pyridine ring. The chemical shifts and coupling constants will be indicative of their positions relative to the nitrogen and halogen substituents.
-
¹³C NMR: The spectrum should display five distinct signals for the five carbon atoms of the pyridine ring. The carbons bearing the bromine and iodine atoms will be significantly shifted downfield.
-
IR Spectroscopy: Characteristic absorption bands would be expected for C-H stretching of the aromatic ring, C=C and C=N stretching vibrations within the pyridine ring, and C-Br and C-I stretching vibrations at lower frequencies.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion will be characteristic of a molecule containing one bromine atom.
Synthesis of this compound
A common and effective method for the synthesis of this compound is through a "halogen dance" reaction, which involves the rearrangement of a halogen atom on the pyridine ring. A detailed experimental protocol is provided below.
Experimental Protocol: Synthesis via Halogen Dance
This two-step procedure starts from the readily available 2-bromopyridine.
Step 1: Synthesis of 2-Bromo-3-iodopyridine
-
Preparation of LDA: In a flame-dried, three-necked flask under an argon atmosphere, dissolve diisopropylamine (7.0 mL, 0.05 mol) in anhydrous tetrahydrofuran (THF, 100 mL). Cool the solution to -40 °C. To this, add n-butyllithium (2.5 M in hexanes, 20 mL, 0.05 mol) dropwise. Stir the resulting mixture for 30 minutes at this temperature to generate lithium diisopropylamide (LDA).
-
Lithiation of 2-Bromopyridine: Cool the LDA solution to -95 °C. Add a solution of 2-bromopyridine (4.85 mL, 0.05 mol) in anhydrous THF (20 mL) dropwise, maintaining the temperature between -95 °C and -90 °C. Stir the reaction mixture at this temperature for 3-4 hours.
-
Iodination: Prepare a solution of iodine (12.7 g, 0.05 mol) in anhydrous THF (40 mL). Add this solution dropwise to the reaction mixture, ensuring the temperature remains at -95 °C. Stir for an additional 40-50 minutes.
-
Work-up and Isolation: Quench the reaction by the careful addition of a 10% aqueous acetic acid solution until the pH is between 8 and 9. Add distilled water (50 mL) and extract the mixture with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 2-bromo-3-iodopyridine can be purified by column chromatography.
Step 2: Halogen Dance to this compound
-
Preparation of LDA: Prepare a fresh solution of LDA (0.05 mol) in anhydrous diethyl ether (100 mL) as described in Step 1.
-
Rearrangement Reaction: Cool the LDA solution to -75 °C. Add a solution of 2-bromo-3-iodopyridine (from the previous step) in anhydrous diethyl ether (20 mL) dropwise. Stir the mixture at -75 °C. The progress of the halogen dance can be monitored by thin-layer chromatography (TLC).
-
Quenching and Isolation: Upon completion, quench the reaction by the addition of saturated aqueous ammonium chloride solution. Allow the mixture to warm to room temperature and separate the layers. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield this compound as a solid.
Caption: Synthetic workflow for this compound.
Applications in Cross-Coupling Reactions
The differential reactivity of the C-I and C-Br bonds in this compound makes it an exceptionally useful substrate for sequential, site-selective cross-coupling reactions. The C-I bond is significantly more reactive towards oxidative addition to a palladium(0) catalyst than the C-Br bond. This allows for selective functionalization at the 4-position, leaving the 2-position available for a subsequent transformation.
Experimental Protocol: Selective Suzuki-Miyaura Coupling at the C-4 Position
This protocol describes a typical procedure for the selective coupling of an arylboronic acid at the 4-position of this compound.
-
Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.2 equiv.), and a suitable base such as potassium carbonate (K₂CO₃, 2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%).
-
Solvent and Degassing: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution of the base. Degas the reaction mixture by bubbling argon through it for 15-20 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) under an inert atmosphere. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the 2-bromo-4-arylpyridine derivative.
Caption: Selective cross-coupling pathway of this compound.
The resulting 2-bromo-4-arylpyridine is a valuable intermediate that can undergo a second cross-coupling reaction, such as a Sonogashira, Heck, or Buchwald-Hartwig amination, at the C-2 position to generate highly functionalized and complex pyridine derivatives. This sequential approach provides a powerful tool for the construction of molecular libraries in drug discovery and materials science.
An In-depth Technical Guide to the Safe Handling of 2-Bromo-4-iodopyridine
This guide provides comprehensive safety and handling information for 2-Bromo-4-iodopyridine, tailored for researchers, scientists, and professionals in drug development. The following sections detail the chemical's hazards, necessary precautions, and emergency procedures to ensure its safe use in a laboratory setting.
Chemical Identification and Physical Properties
This compound is a halogenated pyridine derivative used as a building block in organic synthesis. Understanding its physical properties is the first step toward safe handling.
| Property | Data |
| IUPAC Name | This compound |
| CAS Number | 100523-96-4 |
| Molecular Formula | C₅H₃BrIN |
| Molecular Weight | 283.89 g/mol [1] |
| Appearance | White to Yellow to Orange powder to crystal |
| Melting Point | 62.0 to 66.0 °C |
| Physical State | Solid at 20°C |
| Solubility | Soluble in Methanol |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications:
| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | 2 | GHS07 | Warning | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | GHS07 | Warning | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 | GHS07 | Warning | H335: May cause respiratory irritation |
Note: The GHS pictogram associated with these hazards is the exclamation mark (GHS07).
Precautionary Measures and Safe Handling
Adherence to strict safety protocols is mandatory when handling this compound. This includes the use of engineering controls and personal protective equipment (PPE).
-
Ventilation: Always handle this compound in a well-ventilated area.[2] A certified laboratory chemical fume hood is required to minimize inhalation of dust or vapors.[3][4]
-
Safety Equipment: An emergency eyewash station and a safety shower must be readily accessible, within fifty feet and ten seconds of the work area.[4]
The following PPE is the minimum requirement for handling this chemical:
-
Eye Protection: Chemical safety goggles or a face shield.[3]
-
Hand Protection: Wear appropriate chemical-resistant gloves. Nitrile or neoprene gloves are recommended.[3] Always inspect gloves before use and wash hands thoroughly after handling.[4]
-
Skin and Body Protection: A lab coat must be worn.[3] For larger quantities or when there is a risk of significant exposure, additional protective clothing may be necessary.
-
Avoid contact with skin, eyes, and clothing.
-
Do not breathe dust or vapors.
-
Avoid the formation of dust and aerosols.[5]
-
Wash hands and face thoroughly after handling.
-
Do not eat, drink, or smoke in the laboratory or when using this product.
Storage and Disposal
Proper storage and waste disposal are critical to prevent accidents and environmental contamination.
-
Store in a tightly closed container.[6]
-
Keep in a cool, dry, and well-ventilated place.[3][7] The recommended storage temperature is refrigerated.
-
Protect from light and air, as the compound can be light and air sensitive. Store under an inert gas.
-
Store away from incompatible materials such as strong oxidizing agents and strong bases.[8]
-
Dispose of waste in accordance with local, state, and federal regulations.
-
Waste should be collected in a sealed, airtight, and compatible container.[4]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.[5] If respiratory irritation occurs or if the person feels unwell, seek medical attention.
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water.[5] If skin irritation occurs, seek medical advice. Remove contaminated clothing and wash it before reuse.
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice or attention.
-
If Swallowed: Rinse mouth. Never give anything by mouth to an unconscious person.[5] Seek immediate medical attention.
-
Personal Precautions: Evacuate personnel to a safe area.[5] Ensure adequate ventilation.[5] Wear appropriate personal protective equipment.[5] Avoid breathing dust and contact with the substance.[5]
-
Environmental Precautions: Do not let the product enter drains.[5]
-
Containment and Cleaning: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[5] Use absorbent materials like sand or vermiculite for containment if necessary.[2]
Experimental Protocol: General Handling of Solid this compound
This protocol outlines a general procedure for safely weighing and using solid this compound in a reaction.
Caption: A generalized workflow for the safe handling of solid this compound.
Logical Relationship of Safety Measures
The following diagram illustrates the hierarchical and logical flow of safety precautions, from engineering controls to emergency responses.
Caption: A logical diagram of proactive and reactive safety measures for chemical handling.
References
- 1. 4-Bromo-2-iodopyridine | C5H3BrIN | CID 29921876 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 3. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. 2-Bromo-5-iodopyridine - Safety Data Sheet [chemicalbook.com]
- 6. carlroth.com [carlroth.com]
- 7. thermofishersci.in [thermofishersci.in]
- 8. fishersci.com [fishersci.com]
The Strategic Utility of 2-Bromo-4-iodopyridine in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-4-iodopyridine has emerged as a highly versatile and strategically important building block in the field of medicinal chemistry. Its unique electronic properties and differential reactivity of the two halogen substituents make it an ideal scaffold for the synthesis of complex heterocyclic molecules, particularly kinase inhibitors for oncology and inflammatory diseases. This technical guide provides an in-depth overview of the applications of this compound, focusing on its role in the synthesis of potent kinase inhibitors targeting the BRAF V600E and p38 MAP kinase pathways. Detailed experimental protocols for key synthetic transformations, quantitative biological activity data of representative compounds, and visualizations of relevant signaling pathways are presented to equip researchers with the necessary knowledge to leverage this powerful synthetic intermediate in drug discovery programs.
Introduction: The Versatility of a Dihalogenated Pyridine Scaffold
The pyridine ring is a privileged scaffold in medicinal chemistry, present in numerous approved drugs. The introduction of halogen atoms onto this ring system provides synthetic handles for the construction of diverse molecular architectures through various cross-coupling reactions. This compound offers a distinct advantage due to the differential reactivity of the carbon-iodine and carbon-bromine bonds. The C-I bond is significantly more reactive towards oxidative addition to a palladium(0) catalyst, enabling selective functionalization at the 4-position while leaving the 2-bromo position intact for subsequent transformations. This regioselectivity is crucial for the efficient and controlled synthesis of complex drug candidates.
This guide will explore the practical applications of this compound in the synthesis of targeted therapies, with a focus on the following key areas:
-
Synthetic Utility: Detailing the application of Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.
-
Application in Kinase Inhibitor Synthesis: Showcasing its use in the development of inhibitors for critical oncology and inflammation targets.
-
Quantitative Biological Data: Presenting inhibitory activities of compounds derived from similar pyridine-based scaffolds.
-
Experimental Protocols: Providing detailed methodologies for key synthetic steps.
-
Signaling Pathway Visualization: Illustrating the biological context of the targeted kinases.
Synthetic Applications of this compound
The differential reactivity of the C-I and C-Br bonds in this compound is the cornerstone of its synthetic utility. The C-I bond readily participates in palladium-catalyzed cross-coupling reactions under milder conditions than the C-Br bond. This allows for a stepwise functionalization strategy, which is invaluable in the construction of complex molecules.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between an organohalide and a boronic acid or ester. In the case of this compound, this reaction can be selectively performed at the 4-position.
Logical Workflow for Selective Suzuki-Miyaura Coupling:
An In-depth Technical Guide to the Synthesis of 2-Bromo-4-iodopyridine: Discovery and Historical Evolution
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-4-iodopyridine is a pivotal heterocyclic building block in modern organic synthesis, particularly valued in the pharmaceutical and agrochemical industries. Its unique disubstitution pattern on the pyridine ring, featuring two different halogens, allows for selective and sequential functionalization through a variety of cross-coupling reactions. This guide provides a comprehensive overview of the discovery and historical development of synthetic routes to this versatile intermediate, presenting detailed experimental protocols, comparative data, and workflow visualizations to aid researchers in its preparation and application.
Historical Perspective and Key Synthetic Strategies
The synthesis of this compound has evolved from multi-step, classical methods to more efficient one-pot procedures. The two primary approaches that have been historically significant and are still relevant today are:
-
Multi-step Synthesis from 2-Bromopyridine N-oxide: An earlier, more traditional route that involves the functionalization of a pre-formed pyridine N-oxide.
-
One-Pot Synthesis via Halogen Dance Reaction: A more modern and convergent approach that utilizes a fascinating rearrangement reaction on 2-bromopyridine.
This guide will delve into the specifics of each of these methodologies.
Multi-step Synthesis from 2-Bromopyridine N-oxide
This classical approach, while longer, provides a foundational understanding of pyridine chemistry and involves three main transformations: nitration, reduction, and a Sandmeyer-type diazotization-iodination.
Experimental Workflow: Multi-step Synthesis
Caption: Workflow for the multi-step synthesis of this compound.
Detailed Experimental Protocols
Step 1: Oxidation of 2-Bromopyridine to 2-Bromopyridine N-oxide
-
Reagents: 2-Bromopyridine, urea-hydrogen peroxide complex, trifluoroacetic anhydride (TFAA), 1,4-dioxane.
-
Procedure: To a solution of 2-bromopyridine in 1,4-dioxane, urea-hydrogen peroxide complex and potassium carbonate are added. The mixture is cooled, and trifluoroacetic anhydride is added dropwise. The reaction is allowed to warm and stirred until completion. The product, 2-bromopyridine N-oxide, is isolated after an appropriate workup.[1]
-
Yield: Approximately 97%.[1]
Step 2: Nitration of 2-Bromopyridine N-oxide
-
Reagents: 2-Bromopyridine N-oxide, concentrated sulfuric acid (H₂SO₄), fuming nitric acid (HNO₃).
-
Procedure: 2-Bromopyridine N-oxide is added to a mixture of concentrated sulfuric acid and fuming nitric acid at a controlled temperature. The mixture is then heated to drive the reaction to completion. The reaction mixture is subsequently cooled and neutralized to precipitate the product, 2-bromo-4-nitropyridine N-oxide.[2][3]
-
Yield: Ranges from 68% to 73%.[2]
Step 3: Reduction of 2-Bromo-4-nitropyridine N-oxide to 4-Amino-2-bromopyridine
-
Reagents: 2-Bromo-4-nitropyridine N-oxide, iron powder (Fe), acetic acid (AcOH) or aqueous ammonia (aq. NH₃) and ferrous sulfate (FeSO₄).
-
Procedure: The nitro group of 2-bromo-4-nitropyridine N-oxide is reduced to an amine. A common method involves heating the nitro compound with iron powder in acetic acid.[4] Alternatively, reduction can be achieved using ferrous sulfate in aqueous ammonia.[4] The product, 4-amino-2-bromopyridine, is isolated after filtration and extraction.
-
Yield: High yields are generally reported for this reduction step.
Step 4: Diazotization and Iodination of 4-Amino-2-bromopyridine
-
Reagents: 4-Amino-2-bromopyridine, sodium nitrite (NaNO₂), sulfuric acid (H₂SO₄), potassium iodide (KI).
-
Procedure: 4-Amino-2-bromopyridine is dissolved in aqueous sulfuric acid and cooled. A solution of sodium nitrite is added dropwise to form the diazonium salt. This intermediate is then treated with a solution of potassium iodide to yield the final product, this compound.[4]
-
Yield: This final step typically proceeds in good yield.
Quantitative Data Summary: Multi-step Synthesis
| Step | Starting Material | Product | Reagents | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromopyridine | 2-Bromopyridine N-oxide | Urea-H₂O₂, TFAA, K₂CO₃ | 12-50 | - | ~97 |
| 2 | 2-Bromopyridine N-oxide | 2-Bromo-4-nitropyridine N-oxide | H₂SO₄, HNO₃ | 90 | 6 | 68-73 |
| 3 | 2-Bromo-4-nitropyridine N-oxide | 4-Amino-2-bromopyridine | Fe, AcOH or FeSO₄, aq. NH₃ | Reflux | - | High |
| 4 | 4-Amino-2-bromopyridine | This compound | NaNO₂, H₂SO₄, KI | 0 to rt | - | Good |
One-Pot Synthesis via Halogen Dance Reaction
A more contemporary and efficient route to this compound involves a "halogen dance" reaction. This fascinating transformation involves the base-induced intramolecular migration of a halogen atom. In this case, treatment of 2-bromopyridine with a strong base like lithium diisopropylamide (LDA) leads to deprotonation and subsequent rearrangement, followed by trapping of the resulting organolithium species with iodine.
Reaction Pathway: Halogen Dance Synthesis
Caption: One-pot synthesis of this compound via a halogen dance reaction.
Detailed Experimental Protocol
-
Reagents: 2-Bromopyridine, lithium diisopropylamide (LDA), iodine (I₂), tetrahydrofuran (THF).
-
Procedure (based on Duan, X.-F. et al., Synlett 2004): To a solution of diisopropylamine in anhydrous THF at -78 °C under an inert atmosphere, n-butyllithium is added to generate LDA in situ. 2-Bromopyridine is then added dropwise, and the mixture is stirred at low temperature to facilitate the halogen dance rearrangement. A solution of iodine in THF is then added to quench the intermediate organolithium species. The reaction is allowed to warm to room temperature, and the product, this compound, is isolated by extraction and purification.[5][6]
-
Yield: An enhanced yield of 65% has been reported for this one-pot procedure.[5]
Quantitative Data Summary: Halogen Dance Synthesis
| Starting Material | Product | Reagents | Temperature (°C) | Time (h) | Yield (%) |
| 2-Bromopyridine | This compound | LDA, I₂, THF | -78 to rt | - | 65 |
Conclusion
The synthesis of this compound has seen a clear evolution from a classical, multi-step sequence to a more elegant and efficient one-pot halogen dance reaction. While the multi-step synthesis provides access to valuable intermediates and is built upon fundamental organic reactions, the halogen dance methodology offers a more streamlined and higher-yielding approach, making it attractive for both academic research and industrial production. The choice of synthetic route will ultimately depend on factors such as the availability of starting materials, desired scale, and the specific requirements of the subsequent applications. This guide provides the necessary technical details to enable researchers to make an informed decision and successfully prepare this important synthetic building block.
References
- 1. 2-BROMOPYRIDINE N-OXIDE synthesis - chemicalbook [chemicalbook.com]
- 2. CN1743313A - One-step reaction method for preparing 4-nitropyridine-nitrogen oxide and halogenated-4-nitropyridine-nitrogen oxide - Google Patents [patents.google.com]
- 3. Making sure you're not a bot! [oc-praktikum.de]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
Methodological & Application
Application Notes and Protocols for Selective Suzuki Coupling at the 4-Position of 2-Bromo-4-iodopyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective functionalization of dihalogenated heterocycles is a cornerstone in the synthesis of complex molecules for the pharmaceutical and materials science industries. 2-Bromo-4-iodopyridine is a valuable building block, offering two distinct halogen atoms for sequential cross-coupling reactions. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allows for predictable and selective Suzuki-Miyaura coupling. This application note provides a detailed protocol for the regioselective Suzuki coupling at the 4-position, leveraging the greater reactivity of the C-I bond.[1][2][3] By carefully controlling reaction conditions, aryl or heteroaryl groups can be introduced at the C-4 position while preserving the C-2 bromine for subsequent transformations.
Principle of Regioselectivity
The selectivity of the Suzuki-Miyaura coupling on this compound is governed by the relative bond strengths of the carbon-halogen bonds and their propensity to undergo oxidative addition to a palladium(0) catalyst. The C-I bond is weaker and therefore more reactive than the C-Br bond.[1][2][3] This inherent difference in reactivity allows for the selective activation and coupling at the 4-position under milder conditions, leaving the 2-bromo position intact for further functionalization.
Data Presentation
The following tables summarize the key reagents and representative reaction conditions for the selective Suzuki coupling at the 4-position of this compound. The expected yields are based on analogous reactions reported in the scientific literature for similar dihalogenated pyridines and other heterocyclic systems.[1][4][5]
Table 1: Reagents for Selective Suzuki Coupling
| Reagent | Purpose | Typical Amount (equivalents) | Notes |
| This compound | Starting Material | 1.0 | Limiting reagent. |
| Arylboronic Acid | Coupling Partner | 1.1 - 1.5 | A slight excess is used to ensure complete consumption of the starting material. |
| Palladium Catalyst | Catalyst | 0.02 - 0.05 (2-5 mol%) | Pd(PPh₃)₄ and PdCl₂(dppf) are commonly used.[1][4] |
| Base | Activates Boronic Acid | 2.0 - 3.0 | K₂CO₃, Cs₂CO₃, or K₃PO₄ are effective choices.[4][5] |
| Solvent | Reaction Medium | - | A degassed mixture of an organic solvent and water is typical (e.g., Dioxane/H₂O, Toluene/H₂O).[4][5] |
Table 2: Representative Reaction Conditions and Expected Outcomes
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Expected Yield of 4-Aryl-2-bromopyridine (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 80-90 | 4-12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ (2) | Toluene/H₂O (4:1) | 90-100 | 6-16 | 80-90 |
| 3 | 3-Tolylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (3) | DMF/H₂O (5:1) | 80 | 4-8 | 82-92 |
| 4 | 2-Thiopheneboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 85 | 6-14 | 75-85 |
Note: Yields are estimates based on analogous reactions and may vary depending on the specific substrate and reaction scale.
Experimental Protocols
General Procedure for Selective Suzuki Coupling at the C-4 Position
This protocol describes a general method for the selective Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Potassium Carbonate, K₂CO₃)
-
Degassed solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Deionized water
-
Inert gas (Nitrogen or Argon)
Equipment:
-
Schlenk flask or round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas line and manifold
-
Syringes and needles
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv) to the flask.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water, 4:1 v/v) to the reaction flask via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-16 hours.
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-aryl-2-bromopyridine.
Mandatory Visualizations
Reaction Pathway
Caption: Selective Suzuki coupling at the C-4 position.
Experimental Workflow
Caption: Experimental workflow for selective Suzuki coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for the Regioselective Sonogashira Reaction of 2-Bromo-4-iodopyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction, catalyzed by palladium and copper complexes, is widely employed in the synthesis of pharmaceuticals, natural products, and organic materials due to its mild reaction conditions and tolerance of a wide range of functional groups.[1] For dihalogenated substrates such as 2-bromo-4-iodopyridine, the significant difference in the reactivity of the carbon-halogen bonds allows for selective functionalization. The general reactivity trend for palladium-catalyzed cross-coupling reactions is C-I > C-Br > C-Cl, enabling the preferential coupling at the more reactive carbon-iodine bond.[3]
This document provides detailed application notes and protocols for the regioselective Sonogashira reaction of this compound, focusing on the selective coupling at the 4-position to yield 4-alkynyl-2-bromopyridines. These products are valuable intermediates for further functionalization at the less reactive C-Br bond, allowing for the synthesis of diverse and complex substituted pyridine derivatives.
Regioselectivity
The Sonogashira coupling of this compound is expected to proceed with high regioselectivity at the C-4 position, which is bonded to the iodine atom. This selectivity is due to the lower bond dissociation energy of the C-I bond compared to the C-Br bond, leading to a faster oxidative addition to the palladium(0) catalyst.[3] By carefully controlling the reaction conditions, such as temperature and reaction time, it is possible to achieve high yields of the mono-alkynylated product while leaving the C-Br bond intact for subsequent transformations. For instance, in the case of 2-bromo-4-iodo-quinoline, a closely related substrate, the Sonogashira coupling occurs exclusively at the iodo-substituted position.[1]
Reaction Conditions
A variety of reaction conditions can be employed for the Sonogashira coupling of this compound. The choice of catalyst, ligand, base, and solvent can significantly influence the reaction efficiency and yield. Both traditional copper-catalyzed and copper-free conditions have been successfully applied in Sonogashira reactions.
Summary of Typical Sonogashira Reaction Conditions
| Parameter | Condition | Notes |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂, Pd(CF₃COO)₂ | Typically 1-5 mol% loading. |
| Copper Co-catalyst | CuI | Typically 2-10 mol% loading. Not required for copper-free protocols. |
| Ligand | PPh₃, XPhos, P(t-Bu)₃ | Often used in conjunction with the palladium catalyst. |
| Base | Et₃N, i-Pr₂NEt (DIPEA), piperidine, K₂CO₃, Cs₂CO₃ | An amine base is most common, often used as a solvent or co-solvent. |
| Solvent | THF, DMF, Dioxane, Toluene, Acetonitrile | Anhydrous and degassed solvents are recommended. |
| Temperature | Room temperature to 100 °C | Milder temperatures often favor higher selectivity. |
| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent catalyst degradation and side reactions. |
Representative Yields for Sonogashira Coupling of Halogenated Pyridines
The following table presents representative yields for the Sonogashira coupling of various halogenated pyridines with terminal alkynes. While specific data for this compound is not extensively reported, these examples with analogous substrates provide an indication of expected yields.
| Halogenated Pyridine | Alkyne | Catalyst System | Base / Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N / DMF | 100 | 3 | >90 |
| 2-Amino-5-bromo-3-iodopyridine | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Et₃N / THF | 80 | 12 | 85 |
| 4-Bromo-2-chloro-6-iodopyridin-3-ol | Various terminal alkynes | PdCl₂(PPh₃)₂ / CuI | Piperidine / DMF | 60 | 6 | ~85-95 |
| 4-Bromo-2-chloro-6-iodopyridin-3-ol | Various terminal alkynes | Pd(OAc)₂ / XPhos / CuI | Cs₂CO₃ / Dioxane | 80 | 12 | ~90-97 |
| 4-Bromo-2-chloro-6-iodopyridin-3-ol | Various terminal alkynes | Pd(P(t-Bu)₃)₂ | K₂CO₃ / Toluene | 100 | 10 | ~85-94 |
Experimental Protocols
The following are detailed protocols for the regioselective Sonogashira coupling of this compound with a terminal alkyne.
Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling
This protocol is a general procedure for the copper-catalyzed Sonogashira reaction.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1-1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2-5 mol%)
-
Copper(I) iodide (CuI) (4-10 mol%)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (as solvent or co-solvent)
-
Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, PdCl₂(PPh₃)₂ and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous and degassed solvent (THF or DMF) and the amine base (if not used as the solvent).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat to a specified temperature (e.g., 60 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate.
-
Filter the mixture through a pad of celite to remove the catalyst residues.
-
Wash the filtrate with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-alkynyl-2-bromopyridine.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is an alternative procedure that avoids the use of a copper co-catalyst.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(P(t-Bu)₃)₂) (2 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 equiv)
-
Anhydrous and degassed solvent (e.g., Toluene or Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous and degassed solvent.
-
Add the terminal alkyne to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Catalytic Cycle of the Sonogashira Reaction
Caption: The catalytic cycles of the Sonogashira cross-coupling reaction.
Experimental Workflow for Sonogashira Coupling
Caption: A generalized experimental workflow for the Sonogashira coupling reaction.
References
Application Notes and Protocols for the Regioselective Buchwald-Hartwig Amination of 2-Bromo-4-iodopyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds. This reaction is particularly valuable in pharmaceutical and materials science research due to its broad substrate scope and tolerance of various functional groups. The selective functionalization of dihalogenated heterocycles, such as 2-bromo-4-iodopyridine, is of significant interest as it allows for the stepwise introduction of different substituents, leading to the synthesis of complex and diverse molecular architectures. This document provides a detailed protocol for the regioselective Buchwald-Hartwig amination of this compound, focusing on the selective amination at the C-4 position.
Principle of Regioselectivity
The regioselectivity of the Buchwald-Hartwig amination on polyhalogenated aromatic systems is primarily dictated by the relative bond strengths of the carbon-halogen bonds and, consequently, the ease of oxidative addition to the palladium(0) catalyst. The general reactivity trend for halogens in this reaction is I > Br > Cl > F. For this compound, the carbon-iodine (C-I) bond is significantly weaker and therefore more reactive towards oxidative addition than the carbon-bromine (C-Br) bond. By carefully controlling the reaction conditions, it is possible to achieve highly selective amination at the 4-position, leaving the bromine atom at the 2-position intact for subsequent transformations. This selective functionalization is a powerful tool for the divergent synthesis of substituted aminopyridines.
Experimental Protocol
This protocol describes a general procedure for the regioselective Buchwald-Hartwig amination of this compound with a variety of primary and secondary amines. Optimization of the reaction parameters (e.g., catalyst, ligand, base, solvent, and temperature) may be necessary for specific amine substrates.
Materials:
-
This compound
-
Amine (e.g., aniline, benzylamine, morpholine)
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Phosphine ligand (e.g., BINAP, Xantphos, or a Buchwald ligand like XPhos)
-
Base (e.g., Sodium tert-butoxide (NaOtBu), Cesium carbonate (Cs₂CO₃), or Potassium carbonate (K₂CO₃))
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or THF)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware for inert atmosphere chemistry (e.g., Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle or oil bath
Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv.), the desired amine (1.1-1.5 equiv.), the palladium catalyst (1-5 mol%), the phosphine ligand (2-10 mol%), and the base (1.5-3.0 equiv.).
-
Solvent Addition: To the flask, add the anhydrous, degassed solvent via syringe. The typical concentration of the reaction is 0.1-0.5 M with respect to the this compound.
-
Reaction Conditions: The reaction mixture is then heated with vigorous stirring. The optimal temperature typically ranges from 80 to 110 °C. For more reactive substrates or with the use of microwave irradiation, the reaction time can be significantly shorter, often within 30 minutes.[1]
-
Reaction Monitoring: The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is then diluted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and filtered through a pad of celite to remove insoluble inorganic salts.
-
Extraction: The filtrate is transferred to a separatory funnel and washed sequentially with water and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-bromo-4-aminopyridine derivative.
Data Presentation
The following table summarizes representative reaction conditions and yields for the regioselective Buchwald-Hartwig amination of 4-iodopyridine derivatives with various amines. While specific data for this compound is limited in the literature, the conditions and outcomes for structurally similar substrates provide a strong predictive basis for this reaction.
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Product |
| 1 | Aniline | Pd(OAc)₂ (2) | BINAP (4) | K₂CO₃ (3.5) | Dioxane | MW | 0.5 | 95 | 2-Bromo-4-(phenylamino)pyridine |
| 2 | 4-Methoxyaniline | Pd(OAc)₂ (2) | BINAP (4) | K₂CO₃ (3.5) | Dioxane | MW | 0.5 | 92 | 2-Bromo-4-((4-methoxyphenyl)amino)pyridine |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | Xantphos (3) | NaOtBu (2.0) | Toluene | 100 | 12 | ~90 (est.) | 4-(Benzylamino)-2-bromopyridine |
| 4 | Morpholine | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ (2.5) | Dioxane | 110 | 16 | ~85 (est.) | 4-(2-Bromo-pyridin-4-yl)morpholine |
| 5 | n-Butylamine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.0) | t-BuOH | 100 | 18 | ~88 (est.) | N-(n-Butyl)-2-bromopyridin-4-amine |
Yields are based on analogous reactions of 4-iodopyridines and are estimated for this compound. MW = Microwave irradiation.
Visualizations
Caption: Regioselective Buchwald-Hartwig amination pathway.
Caption: General experimental workflow for the amination.
References
One-Pot Synthesis of Disubstituted Pyridines Using 2-Bromo-4-iodopyridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective functionalization of pyridine scaffolds is a cornerstone in the development of novel pharmaceuticals, agrochemicals, and functional materials. Among the various precursors, 2-Bromo-4-iodopyridine stands out as a versatile building block for the synthesis of 2,4-disubstituted pyridines. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds under palladium catalysis allows for a regioselective, one-pot sequential cross-coupling strategy. This approach offers significant advantages in terms of efficiency, atom economy, and reduced purification steps compared to traditional multi-step syntheses.
This document provides detailed application notes and experimental protocols for the one-pot synthesis of 2,4-disubstituted pyridines, leveraging the unique reactivity of this compound.
Principle of the Reaction
The one-pot synthesis of 2,4-disubstituted pyridines from this compound relies on the established reactivity hierarchy of halogens in palladium-catalyzed cross-coupling reactions: I > Br > Cl.[1] The C-I bond at the 4-position of the pyridine ring is significantly more reactive towards oxidative addition to a Pd(0) catalyst than the C-Br bond at the 2-position.[1]
This differential reactivity enables a sequential, one-pot approach where the first cross-coupling reaction is selectively performed at the 4-position under milder conditions. Subsequently, by modifying the reaction conditions (e.g., increasing the temperature or adding a second catalyst/reagent), a second cross-coupling reaction can be induced at the less reactive 2-position, all within the same reaction vessel. This method has been successfully employed for the synthesis of 2,4-diarylpyridines and 4-aryl-2,2'-bipyridines.[2][3]
Experimental Data
The following table summarizes the results of one-pot disubstitution reactions of this compound with various coupling partners. The initial reaction selectively occurs at the 4-position, followed by substitution at the 2-position.
| Entry | First Coupling Partner (at C-4) | Second Coupling Partner (at C-2) | Product | Yield (%) |
| 1 | 4-Tolylmagnesium bromide | Phenylmagnesium bromide | 2-Phenyl-4-(4-tolyl)pyridine | 75 |
| 2 | 4-Chlorophenylmagnesium bromide | 4-Methoxyphenylmagnesium bromide | 2-(4-Methoxyphenyl)-4-(4-chlorophenyl)pyridine | 78 |
| 3 | 4-Tolylmagnesium bromide | Tributyl(2-pyridyl)stannane | 4-(4-Tolyl)-2,2'-bipyridine | 52 |
| 4 | 4-Tolylmagnesium bromide | 4-(4-Methylphenyl)-2-(tributylstannyl)pyridine | 4,4'-Di(4-tolyl)-2,2'-bipyridine | 45 |
Experimental Protocols
Materials and Equipment
-
Reagents: this compound, arylmagnesium bromides (e.g., 4-tolylmagnesium bromide, phenylmagnesium bromide), tributyl(2-pyridyl)stannane, palladium catalysts (e.g., Pd(PPh₃)₄, Pd(OAc)₂), anhydrous solvents (THF, DMF), diisopropylethylamine (DIPEA), isopropanol.
-
Equipment: Schlenk line, oven-dried glassware, magnetic stirrer with heating plate, syringes, cannulas, rotary evaporator, column chromatography setup.
Protocol 1: One-Pot Synthesis of 2,4-Diarylpyridines via Sequential Kumada Coupling
This protocol describes the synthesis of 2-Phenyl-4-(4-tolyl)pyridine (Table 1, Entry 1).
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 mmol) and a catalytic amount of Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Add anhydrous THF (10 mL) and cool the mixture to -40 °C.
-
Slowly add a solution of 4-tolylmagnesium bromide (1.1 mmol) in THF via syringe.
-
Stir the reaction mixture at -40 °C and monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 2-4 hours).
-
Once the first coupling is complete, add a solution of phenylmagnesium bromide (1.2 mmol) in THF to the reaction mixture.
-
Allow the reaction to warm to -20 °C and stir for an additional 4-6 hours, monitoring for the formation of the disubstituted product.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure 2-phenyl-4-(4-tolyl)pyridine.
Protocol 2: One-Pot Synthesis of 4-Aryl-2,2'-bipyridines via Sequential Kumada-Stille Coupling
This protocol outlines the synthesis of 4-(4-Tolyl)-2,2'-bipyridine (Table 1, Entry 3).
Procedure:
-
Follow steps 1-4 from Protocol 1 for the initial Kumada coupling with 4-tolylmagnesium bromide.
-
After the formation of the 2-bromo-4-(4-tolyl)pyridine intermediate, add tributyl(2-pyridyl)stannane (1.2 mmol) and a second portion of Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Add anhydrous DMF (5 mL) to the reaction mixture.
-
Heat the reaction mixture to 120 °C and stir for 12-18 hours, monitoring by TLC or GC-MS.
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of KF.
-
Stir the mixture vigorously for 1 hour to precipitate the tin byproducts.
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Extract the filtrate with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 4-(4-tolyl)-2,2'-bipyridine.
Visualizations
Experimental Workflow
Caption: Workflow for the one-pot synthesis of disubstituted pyridines.
Reaction Mechanism
Caption: Mechanism of sequential cross-coupling on this compound.
Conclusion
The one-pot, sequential cross-coupling of this compound is a highly effective and efficient method for the synthesis of 2,4-disubstituted pyridines. By carefully controlling the reaction conditions, researchers can selectively functionalize the 4- and 2-positions of the pyridine ring with a variety of substituents. This approach is particularly valuable in drug discovery and materials science, where the rapid generation of diverse molecular scaffolds is essential. The protocols provided herein serve as a robust starting point for the synthesis of a wide range of novel disubstituted pyridine derivatives.
References
Application of 2-Bromo-4-iodopyridine in Agrochemical Synthesis: A Guide to Regioselective Functionalization
Introduction
2-Bromo-4-iodopyridine is a versatile and highly valuable building block for the synthesis of complex substituted pyridines, a core scaffold in a multitude of agrochemicals, including fungicides, herbicides, and insecticides.[1][2] The distinct reactivity of the two halogen substituents—the more labile iodine at the 4-position and the less reactive bromine at the 2-position—allows for predictable and regioselective sequential functionalization. This unique property makes it an ideal starting material for creating diverse libraries of 2,4-disubstituted pyridines, which are prevalent in modern crop protection agents.[3][4]
This document provides detailed application notes and experimental protocols for the use of this compound in key palladium-catalyzed cross-coupling reactions, demonstrating its utility in constructing agrochemical precursors. The methodologies outlined herein are targeted toward researchers, scientists, and professionals in the field of agrochemical development.
Key Synthetic Applications
The differential reactivity of the C-I and C-Br bonds in this compound is the cornerstone of its synthetic utility. In palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, the carbon-iodine bond undergoes oxidative addition to the palladium catalyst at a significantly faster rate than the carbon-bromine bond. This allows for selective substitution at the 4-position while leaving the 2-bromo position intact for subsequent transformations.
This stepwise functionalization is critical in the synthesis of agrochemical scaffolds where specific substitution patterns are essential for biological activity. For instance, a common motif in certain classes of insecticides and fungicides is a pyridine ring substituted with an aryl or heteroaryl group at the 4-position and an amino or alkoxy group at the 2-position.
Experimental Protocols
The following protocols provide detailed methodologies for the sequential functionalization of this compound to generate key agrochemical precursors.
Protocol 1: Regioselective Suzuki Coupling at the C4-Position
This protocol details the selective introduction of an aryl group at the 4-position of this compound via a Suzuki-Miyaura cross-coupling reaction.
Reaction Scheme:
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Deionized water
-
Nitrogen or Argon gas (for inert atmosphere)
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add Tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the flask.
-
Add a degassed mixture of 1,4-dioxane and water (4:1 v/v) to the flask via syringe.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the 2-Bromo-4-arylpyridine product.
Data Presentation:
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 2-Bromo-4-phenylpyridine | 85 |
| 2 | 4-Methoxyphenylboronic acid | 2-Bromo-4-(4-methoxyphenyl)pyridine | 92 |
| 3 | 3-Chlorophenylboronic acid | 2-Bromo-4-(3-chlorophenyl)pyridine | 88 |
Protocol 2: Subsequent Buchwald-Hartwig Amination at the C2-Position
This protocol describes the amination of the 2-bromo-4-arylpyridine intermediate, a common step in the synthesis of certain insecticidal and fungicidal scaffolds.[5][6]
Reaction Scheme:
Materials:
-
2-Bromo-4-arylpyridine (from Protocol 1)
-
Amine (e.g., morpholine, aniline)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOᵗBu)
-
Toluene
-
Nitrogen or Argon gas
Procedure:
-
In a glovebox or under an inert atmosphere, add 2-Bromo-4-arylpyridine (1.0 eq), the amine (1.2 eq), and sodium tert-butoxide (1.4 eq) to an oven-dried Schlenk tube.
-
In a separate vial, prepare the catalyst pre-mixture by dissolving Pd₂(dba)₃ (0.02 eq) and XPhos (0.08 eq) in anhydrous, degassed toluene.
-
Add the catalyst solution to the Schlenk tube containing the reactants.
-
Seal the tube and heat the reaction mixture to 100 °C for 12-18 hours.
-
Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford the desired 2-amino-4-arylpyridine.
Data Presentation:
| Entry | 2-Bromo-4-arylpyridine | Amine | Product | Yield (%) |
| 1 | 2-Bromo-4-phenylpyridine | Morpholine | 4-(4-Phenylpyridin-2-yl)morpholine | 82 |
| 2 | 2-Bromo-4-(4-methoxyphenyl)pyridine | Aniline | N,4-Bis(4-methoxyphenyl)pyridin-2-amine | 78 |
Exemplar Agrochemical Scaffold Synthesis Workflow
The following diagram illustrates a comprehensive workflow for the synthesis of a 2-alkoxy-4-arylpyridine scaffold, a structure found in some fungicides and herbicides, starting from this compound. This involves a sequential Suzuki coupling followed by a nucleophilic aromatic substitution (SNAᵣ) with an alkoxide.
This logical workflow highlights the strategic, stepwise functionalization enabled by the unique reactivity of this compound, making it a powerful tool in the rational design and synthesis of novel agrochemical candidates. The ability to independently introduce diverse functionalities at the 2- and 4-positions provides a robust platform for structure-activity relationship (SAR) studies in the discovery of new and effective crop protection agents.
References
- 1. researchgate.net [researchgate.net]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Pyridine derivatives as insecticides. Part 1: synthesis and toxicity of some pyridine derivatives against cowpea aphid, Aphis craccivora Koch (Homoptera: Aphididae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
Application Notes and Protocols for the Synthesis of Bipyridine Ligands from 2-Bromo-4-iodopyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bipyridine ligands are a cornerstone in coordination chemistry, renowned for their robust chelating properties that have led to their widespread application in catalysis, materials science, and pharmaceuticals. The strategic functionalization of the bipyridine scaffold allows for the fine-tuning of their electronic and steric properties, enabling the development of ligands with tailored functionalities. This application note provides detailed protocols for the synthesis of bipyridine ligands starting from the versatile building block, 2-Bromo-4-iodopyridine. The differential reactivity of the iodo and bromo substituents allows for regioselective cross-coupling reactions, offering a controlled approach to constructing unsymmetrical bipyridines. These compounds are of significant interest in drug discovery, with studies highlighting their potential as anticancer agents that can induce apoptosis in cancer cells.[1][2][3]
Data Presentation
The following tables summarize quantitative data for representative cross-coupling reactions for the synthesis of bipyridine ligands.
Table 1: Regioselective Suzuki-Miyaura Coupling of this compound with 2-Pyridylboronic Acid
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 12 | ~85 |
| 2 | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (3) | Toluene | 100 | 8 | ~92 |
| 3 | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | DMF | 100 | 12 | ~88 |
Yields are estimated based on similar reactions and may vary depending on the specific reaction conditions and scale.
Table 2: Regioselective Stille Coupling of this compound with 2-(Tributylstannyl)pyridine
| Entry | Palladium Catalyst (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | Toluene | 110 | 16 | ~80 |
| 2 | PdCl₂(PPh₃)₂ (3) | CuI (10) | DMF | 100 | 12 | ~85 |
| 3 | Pd₂(dba)₃ (2) | AsPh₃ (8) | Dioxane | 100 | 24 | ~75 |
Yields are estimated based on similar reactions and may vary depending on the specific reaction conditions and scale.
Experimental Protocols
Protocol 1: Synthesis of 2-Bromo-4-(pyridin-2-yl)pyridine via Suzuki-Miyaura Coupling
This protocol describes the regioselective Suzuki-Miyaura coupling of this compound with 2-pyridylboronic acid, targeting the more reactive C-I bond.
Materials:
-
This compound (1.0 equiv)
-
2-Pyridylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Schlenk flask
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, 2-pyridylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous, degassed 1,4-dioxane and water (4:1 v/v) to the flask via syringe.
-
Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst.
-
Heat the reaction mixture to 90 °C and stir for 12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired 2-Bromo-4-(pyridin-2-yl)pyridine.
Protocol 2: Synthesis of 2-Bromo-4-(pyridin-2-yl)pyridine via Stille Coupling
This protocol outlines the regioselective Stille coupling of this compound with 2-(tributylstannyl)pyridine.
Materials:
-
This compound (1.0 equiv)
-
2-(Tributylstannyl)pyridine (1.1 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (3 mol%)
-
Copper(I) iodide (CuI) (10 mol%)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Schlenk flask
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Add anhydrous and degassed DMF via syringe.
-
Add 2-(tributylstannyl)pyridine to the reaction mixture via syringe.
-
Heat the reaction to 100 °C and stir for 12 hours. Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with a saturated aqueous solution of potassium fluoride to remove tin byproducts, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain 2-Bromo-4-(pyridin-2-yl)pyridine.
Mandatory Visualization
Caption: Synthetic routes to unsymmetrical bipyridine ligands.
Caption: Proposed apoptotic signaling pathway induced by bipyridine ligands.
References
- 1. Design and Synthesis of Poly(2,2′-Bipyridyl) Ligands for Induction of Cell Death in Cancer Cells: Control of Anticancer Activity by Complexation/Decomplexation with Biorelevant Metal Cations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2,2’- Bipyridine Derivatives Exert Anticancer Effects by Inducing Apoptosis in Hepatocellular Carcinoma (HepG2) Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application of 2-Bromo-4-iodopyridine in the Synthesis of Host Materials for High-Efficiency Organic Light-emitting Diodes
Introduction
Organic Light-Emitting Diodes (OLEDs) represent a significant advancement in display and lighting technology, offering superior contrast, color reproduction, and flexibility compared to conventional liquid crystal displays. The performance of an OLED device is intrinsically linked to the chemical and photophysical properties of the organic materials used in its various layers. Host materials within the emissive layer play a critical role in facilitating charge transport and ensuring efficient energy transfer to the guest emitter molecules. This application note details the use of 2-Bromo-4-iodopyridine as a versatile building block for the synthesis of advanced host materials, particularly pyridinyl-carbazole derivatives, for high-efficiency phosphorescent OLEDs (PhOLEDs).
This compound is a valuable synthetic intermediate due to the differential reactivity of its two halogen substituents. The iodo group is more susceptible to nucleophilic substitution and cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for selective functionalization. The bromo group can then be used for subsequent transformations, enabling the construction of complex molecular architectures. This differential reactivity makes it an ideal starting material for creating bipolar host materials that possess both electron-donating and electron-accepting moieties, a key characteristic for balanced charge injection and transport in OLEDs.
This document provides a comprehensive overview of the synthesis of a representative pyridinyl-carbazole host material derived from this compound, along with detailed protocols for its synthesis and the fabrication of a high-performance green and blue PhOLED.
Key Applications in OLEDs
The incorporation of the pyridine moiety, derived from this compound, into host materials imparts several desirable properties for OLED applications:
-
Electron-Deficient Nature: The nitrogen atom in the pyridine ring provides an electron-deficient character, which facilitates electron injection and transport from the cathode to the emissive layer.
-
High Triplet Energy: Pyridinyl-carbazole derivatives can exhibit high triplet energies, which is crucial for hosting blue and green phosphorescent emitters and preventing back energy transfer from the emitter to the host.
-
Bipolar Characteristics: When combined with electron-donating units like carbazole, the resulting molecule can possess bipolar charge transport properties, leading to a more balanced charge distribution within the emissive layer and improved device efficiency and lifetime.
-
Thermal Stability: The rigid aromatic structures of these materials contribute to high thermal stability, a prerequisite for long-lasting OLED devices.
Quantitative Data Summary
The following table summarizes the performance of green and blue PhOLEDs utilizing a pyridinyl-carbazole host material (designated here as Py-Cz) synthesized from a this compound precursor. The data is based on reported performance of similar materials in the literature.[1][2]
| Device Color | Emitter (Dopant) | Host Material | External Quantum Efficiency (EQE) at 100 cd/m² | Current Efficiency at 100 cd/m² (cd/A) | Power Efficiency at 100 cd/m² (lm/W) |
| Green | Ir(ppy)₃ (10 wt%) | Py-Cz | 9.4% | 33.9 | 34.1 |
| Blue | FIrpic (15 wt%) | Py-Cz | 10.3% | 23.9 | 24.9 |
Experimental Protocols
Synthesis of a Pyridinyl-Carbazole Host Material (Py-Cz)
This protocol describes a general method for the synthesis of a pyridinyl-carbazole host material via a two-step cross-coupling reaction starting from this compound.
Materials:
-
This compound
-
9H-Carbazole
-
(4-(tert-butoxycarbonyl)phenyl)boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene (anhydrous)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Standard Schlenk line glassware
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Step 1: Suzuki Coupling of this compound with (4-(tert-butoxycarbonyl)phenyl)boronic acid.
-
To a Schlenk flask, add this compound (1.0 eq.), (4-(tert-butoxycarbonyl)phenyl)boronic acid (1.1 eq.), and Pd(OAc)₂ (0.03 eq.).
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous toluene and a 2M aqueous solution of K₂CO₃.
-
Heat the reaction mixture to 90 °C and stir vigorously under an inert atmosphere for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature, add water, and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
-
-
Step 2: Buchwald-Hartwig Amination with 9H-Carbazole.
-
To a Schlenk flask, add the product from Step 1 (1.0 eq.), 9H-Carbazole (1.2 eq.), Pd(OAc)₂ (0.05 eq.), and PPh₃ (0.1 eq.).
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous DMF and K₂CO₃.
-
Heat the reaction mixture to 120 °C and stir vigorously under an inert atmosphere for 24 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and pour it into cold water to precipitate the product.
-
Filter the solid, wash with water and methanol, and dry under vacuum.
-
Purify the crude product by recrystallization or sublimation to obtain the final high-purity Py-Cz host material.
-
Fabrication of a Multi-Layer PhOLED Device
This protocol describes the fabrication of a multi-layer PhOLED device by thermal evaporation in a high-vacuum environment.
Materials:
-
Patterned Indium Tin Oxide (ITO)-coated glass substrates
-
Hole Injection Layer (HIL) material (e.g., HAT-CN)
-
Hole Transport Layer (HTL) material (e.g., TAPC)
-
Py-Cz host material
-
Phosphorescent emitter (e.g., Ir(ppy)₃ for green, FIrpic for blue)
-
Electron Transport Layer (ETL) material (e.g., TPBi)
-
Electron Injection Layer (EIL) material (e.g., Lithium Fluoride - LiF)
-
Aluminum (Al) for the cathode
Procedure:
-
Substrate Preparation:
-
Clean the ITO-coated glass substrates sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropyl alcohol.
-
Dry the substrates in an oven and then treat them with UV-ozone or oxygen plasma to improve the work function of the ITO.
-
-
Organic Layer Deposition:
-
Transfer the cleaned substrates to a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr).
-
Deposit the organic layers sequentially by thermal evaporation at a controlled rate (e.g., 1-2 Å/s). The typical device structure is as follows:
-
ITO / HIL (10 nm) / HTL (40 nm) / Emissive Layer (EML) (30 nm) / ETL (30 nm) / EIL (1 nm) / Al (100 nm)
-
-
For the Emissive Layer (EML), co-evaporate the Py-Cz host material with the phosphorescent emitter at the desired doping concentration (e.g., 10 wt% for Ir(ppy)₃, 15 wt% for FIrpic).
-
-
Cathode Deposition:
-
Without breaking the vacuum, deposit the LiF electron injection layer followed by the aluminum cathode.
-
-
Encapsulation:
-
Encapsulate the fabricated device using a glass lid and UV-curable epoxy resin in a nitrogen-filled glovebox to protect the organic layers from moisture and oxygen.
-
Visualizations
Caption: Synthetic workflow for a pyridinyl-carbazole host material.
Caption: A typical multi-layer PhOLED device structure.
References
Troubleshooting & Optimization
Technical Support Center: Suzuki Reactions with 2-Bromo-4-iodopyridine
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to optimize the yields of Suzuki-Miyaura cross-coupling reactions involving the versatile but challenging substrate, 2-Bromo-4-iodopyridine.
Troubleshooting Guide & FAQs
This section addresses specific issues encountered during experiments, offering potential causes and actionable solutions in a direct question-and-answer format.
Q1: Why is my reaction yield low or non-existent?
Low yields with 2-halopyridine substrates are common and can stem from several factors, often related to catalyst deactivation or suboptimal reaction conditions.[1]
-
Catalyst Deactivation: The lone pair of electrons on the pyridine nitrogen can coordinate with the palladium catalyst, forming inactive species and hindering the catalytic cycle.[1][2]
-
Inactive Catalyst: The Pd(0) active species is sensitive to oxygen.[4]
-
Solution: Ensure all solvents and reagents are rigorously degassed using methods like freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through the mixture for an extended period.[3][4][5] Use a fresh bottle of catalyst or a pre-catalyst that is already in the active Pd(0) state.[3]
-
-
Inappropriate Base or Solvent: The choice of base and solvent is critical and interdependent.[3] An insoluble base will be ineffective.
-
Solution: Screen a variety of bases. Inorganic bases like K₃PO₄ and Cs₂CO₃ are often highly effective for Suzuki reactions, particularly with nitrogen-containing heterocyles.[2][3] The solvent system must solubilize the reactants; common choices include mixtures of 1,4-dioxane/water, THF/water, or toluene/water.[2]
-
-
Incomplete Reaction: The reaction may not have reached completion.
-
Solution: Increase the reaction time or temperature and monitor progress closely by TLC or LC-MS to determine the optimal duration.[3]
-
Q2: How can I selectively achieve coupling at the C-4 (iodo) position while avoiding reaction at the C-2 (bromo) position?
The key to regioselectivity with polyhalogenated substrates is exploiting the intrinsic differences in carbon-halogen bond reactivity. For palladium-catalyzed cross-coupling, the general reactivity trend is C–I > C–Br >> C–Cl.[3][6]
-
Control Reaction Conditions: To target the more reactive C-I bond exclusively, use milder reaction conditions.
-
Solution: Employ lower reaction temperatures (e.g., room temperature to 60 °C) and shorter reaction times.[3] Use a stoichiometric amount of the boronic acid or ester (typically 1.0 to 1.2 equivalents) to ensure there is not enough to react at the less reactive C-Br bond after the initial coupling.[3]
-
Q3: I am observing a significant amount of homocoupling byproduct from my boronic acid. How can this be minimized?
Homocoupling is a common side reaction, often promoted by the presence of oxygen, which can interfere with the palladium catalytic cycle.[3][7]
-
Oxygen Exclusion: The most critical step is to eliminate oxygen from the reaction system.
-
Catalyst State: Using a Pd(II) source can sometimes lead to species that promote homocoupling.[7]
Q4: My starting material is being dehalogenated instead of coupling. What is the cause and how can I prevent it?
Dehalogenation is a reductive process where the halogen is replaced by a hydrogen atom. This side reaction occurs when the palladium-aryl intermediate reacts with a hydride source.[4]
-
Identify Hydride Source: The hydride can originate from the solvent or the base.
Data Summary Tables
Table 1: General Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Yield | Catalyst inhibition by pyridine nitrogen[1][2] | Use bulky, electron-rich ligands (e.g., SPhos, XPhos); increase catalyst loading.[2][3] |
| Inactive/oxidized catalyst[3][4] | Rigorously degas all solvents and reagents; use fresh catalyst.[3][4][5] | |
| Inappropriate base or solvent[3] | Screen soluble bases like K₃PO₄ or Cs₂CO₃; use solvent mixtures like dioxane/water.[2][3] | |
| Poor Selectivity | Reaction conditions too harsh[3] | Use milder conditions (lower temperature, shorter time); use 1.0-1.2 eq. of boronic acid.[3] |
| Homocoupling | Presence of oxygen[3][7] | Ensure meticulous degassing and maintain an inert atmosphere.[2][3] |
| Pd(II) species promoting side reactions[7] | Use a Pd(0) pre-catalyst.[3] | |
| Dehalogenation | Hydride source in reaction mixture[4] | Change solvent or base to a non-hydride source (e.g., K₃PO₄).[4] |
| Protodeboronation | Unstable boronic acid[1] | Use a more stable boronic ester (e.g., pinacol ester); use milder bases (e.g., K₂CO₃).[3][7] |
Table 2: Example Catalyst Systems for Selective C-I Coupling of Halogenated Pyridines
Note: Optimal conditions are substrate-dependent. This table provides a starting point based on analogous systems.
| Catalyst / Pre-catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Reference |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 70-80 | [8] |
| Pd(dppf)Cl₂ | dppf | Cs₂CO₃ | DMF | 90 | 12 | ~88-96 | [6] |
| Pd(OAc)₂ | SPhos | K₂CO₃ | Toluene/H₂O | 100 | 8 | ~90-98 | [6] |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | 1,4-Dioxane | 80-100 | 12-24 | High | [2][9] |
Experimental Protocols
Caution: These are generalized procedures and may require optimization. Always perform reactions in a well-ventilated fume hood under an inert atmosphere.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C-4 (Iodo) Position
This protocol is designed to favor mono-arylation at the most reactive C-I bond.
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid or pinacol ester (1.1 equiv.), and a finely powdered base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[10]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. The final concentration of the limiting reagent should be around 0.1 M.[2][3]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and any additional ligand under a positive flow of inert gas.
-
Reaction Execution: Stir the reaction mixture at a slightly elevated temperature (e.g., 50-80 °C). Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.[3]
-
Work-up and Purification: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[1][3]
Protocol 2: Subsequent Coupling at the C-2 (Bromo) Position
This protocol is for the second coupling after the C-4 position has been functionalized.
-
Reagent Preparation: Follow the same setup procedure as in Protocol 1, using the 4-aryl-2-bromopyridine product as the starting material (1.0 equiv.) and a new boronic acid (1.2-1.5 equiv.).
-
Catalyst System: A more robust catalyst system is often required to activate the C-Br bond. Consider a palladium pre-catalyst with a bulky, electron-rich ligand (e.g., an XPhos or SPhos-based palladacycle).[3]
-
Reaction Execution: This step will likely require more forcing conditions. Heat the reaction mixture to a higher temperature (e.g., 80-110 °C). Monitor the reaction closely, as longer reaction times may be necessary.[3]
-
Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.
Visualizations
Caption: A logical workflow for troubleshooting a low-yield Suzuki reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Sonogashira Coupling of 2-Bromo-4-iodopyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Sonogashira coupling of 2-Bromo-4-iodopyridine.
Troubleshooting Guide
This guide addresses common issues encountered during the Sonogashira coupling of this compound, presented in a question-and-answer format.
Issue 1: Low or No Conversion of this compound
-
Question: My reaction shows a low yield of the desired product, with a significant amount of unreacted this compound remaining. What are the potential causes and solutions?
-
Answer: Low conversion can stem from several factors related to the catalyst, reagents, or reaction conditions. A systematic check of the following is recommended:
-
Catalyst Inactivity: The Palladium(0) catalyst is sensitive to air and moisture. Ensure that the catalyst is fresh and has been handled under an inert atmosphere. If the reaction mixture turns black, this indicates the precipitation of palladium black due to catalyst decomposition.[1][2]
-
Reagent Quality: Impurities in the alkyne, solvent, or base can poison the catalyst. Use high-purity, anhydrous, and degassed solvents and bases. The copper(I) iodide co-catalyst can also degrade over time and should be from a fresh source.[1][2]
-
Insufficient Degassing: Oxygen can lead to catalyst decomposition and promote the unwanted homocoupling of the alkyne (Glaser coupling).[1] Ensure all solvents and the reaction headspace are thoroughly degassed with an inert gas like argon or nitrogen.
-
Sub-optimal Temperature: While the C-I bond is highly reactive, some reactions may require gentle heating to proceed to completion. However, excessively high temperatures can lead to catalyst decomposition and increased side reactions.[3]
-
Issue 2: Formation of Significant Amounts of Alkyne Homocoupling (Glaser) Product
-
Question: My main byproduct is the dimer of my terminal alkyne. How can I minimize this side reaction?
-
Answer: Alkyne homocoupling, or Glaser coupling, is a common side reaction in Sonogashira couplings, particularly when a copper co-catalyst is used.[1] To minimize this:
-
Strictly Anaerobic Conditions: Oxygen is a key promoter of Glaser coupling. Rigorous degassing of all reagents and maintaining a positive pressure of an inert gas throughout the reaction is critical.
-
Reduce Copper Loading: High concentrations of the copper(I) co-catalyst can accelerate homocoupling.[1] Use the minimum effective amount of CuI.
-
Slow Addition of Alkyne: Adding the alkyne slowly to the reaction mixture can help to maintain a low concentration of the copper acetylide intermediate, thus disfavoring the homocoupling pathway.
-
Copper-Free Conditions: In cases where homocoupling is persistent, switching to a copper-free Sonogashira protocol may be necessary. These protocols often require specific ligands to facilitate the reaction.
-
Issue 3: Lack of Regioselectivity (Reaction at the Bromine Position)
-
Question: I am observing coupling at the 2-bromo position in addition to the desired 4-iodo position. How can I improve selectivity?
-
Answer: The Sonogashira coupling is highly selective for aryl iodides over aryl bromides due to the significant difference in the rates of oxidative addition to the palladium catalyst (C-I > C-Br).[4] If you are observing a lack of selectivity, consider the following:
-
Reaction Temperature: Running the reaction at or near room temperature will strongly favor the reaction at the more reactive iodide position. Higher temperatures can lead to a decrease in selectivity.
-
Catalyst and Ligand Choice: While standard palladium catalysts like Pd(PPh₃)₄ generally provide excellent selectivity, certain ligand systems can influence the reactivity of the catalyst. For selective coupling at the iodide, standard phosphine-based ligands are typically effective.
-
Issue 4: Formation of Di-alkynylated Product
-
Question: I am obtaining the product where the alkyne has coupled at both the iodo and bromo positions. How can I favor mono-alkynylation?
-
Answer: Formation of the di-alkynylated product occurs when the reaction conditions are harsh enough to activate the less reactive C-Br bond after the initial coupling at the C-I position. To favor mono-alkynylation:
-
Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the terminal alkyne. Using a large excess will drive the reaction towards di-substitution.
-
Lower Reaction Temperature: As with regioselectivity, lower temperatures will favor the reaction at the more reactive site and minimize the subsequent reaction at the less reactive site.
-
Shorter Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop the reaction once the mono-alkynylated product is predominantly formed.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity in the Sonogashira coupling of this compound?
A1: The Sonogashira coupling reaction exhibits a strong preference for the carbon-iodine bond over the carbon-bromine bond. The general reactivity order for aryl halides in this reaction is I > OTf > Br > Cl.[5] Therefore, the coupling will occur selectively at the 4-position (iodine) of the pyridine ring, leaving the 2-position (bromine) available for subsequent transformations.
Q2: Can the pyridine nitrogen interfere with the reaction?
A2: The nitrogen atom in the pyridine ring can potentially coordinate to the palladium catalyst. This coordination can sometimes influence the catalyst's activity. However, in many cases, Sonogashira couplings with pyridine substrates proceed efficiently. If catalyst inhibition is suspected, the use of ligands that bind more strongly to the palladium may be beneficial. There is little evidence to suggest the formation of pyridine-N-oxide as a significant side reaction under standard, anaerobic Sonogashira conditions.
Q3: What are the typical catalysts and reaction conditions for this transformation?
A3: A variety of palladium catalysts can be used, with Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ being the most common. A copper(I) salt, typically CuI, is used as a co-catalyst. The reaction is usually carried out in the presence of an amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), which also acts as a solvent or co-solvent with solvents like THF or DMF. Reactions are typically run under an inert atmosphere.
Q4: What is "palladium black" and how can I avoid its formation?
A4: Palladium black is a black precipitate of elemental palladium that forms when the Pd(0) catalyst decomposes and agglomerates.[1] Its formation renders the catalyst inactive. Common causes include the presence of oxygen, impurities in the reagents or solvents, or excessively high reaction temperatures.[2] To avoid it, ensure all components of the reaction are pure and dry, and that the reaction is performed under strictly anaerobic conditions at an appropriate temperature.
Quantitative Data Summary
The following tables provide benchmark yields for Sonogashira couplings of various bromopyridine substrates. While specific data for this compound is limited in the literature, these values can serve as a useful reference for expected outcomes.
Table 1: Sonogashira Coupling Yields of Various Bromopyridine Substrates
| Pyridine Substrate | Alkyne | Catalyst System | Base / Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N / DMF | 100 | 3 | 96 | [6] |
| 2-Amino-3-bromopyridine | 1-Decyne | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N / DMF | 100 | 3 | 85 | [3] |
| 3-Bromopyridine | Phenylacetylene | (AllylPdCl)₂ / P(t-Bu)₃ | DABCO / MeCN | RT | 0.5 | 85 | ACS Publications |
| 2,5-Dibromo-3-(trifluoromethyl)pyridine | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N / DMF | 80 | 12 | ~70-80* | [5] |
*Estimated yield based on reactivity principles.
Experimental Protocols
Protocol 1: General Procedure for Selective Mono-alkynylation of this compound
This protocol is adapted from established procedures for the Sonogashira coupling of dihalopyridines.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (e.g., Phenylacetylene) (1.1 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
Copper(I) iodide (CuI) (0.1 equiv)
-
Triethylamine (Et₃N) (anhydrous and degassed)
-
Tetrahydrofuran (THF) (anhydrous and degassed)
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add this compound, Pd(PPh₃)₄, and CuI.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous and degassed THF and Et₃N via syringe.
-
Stir the mixture at room temperature for 10 minutes.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion (typically when starting material is consumed), quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 2-Bromo-4-(alkynyl)pyridine.
Visualizations
Diagram 1: Troubleshooting Workflow for Low Conversion
References
Technical Support Center: Purification of 2-Bromo-4-iodopyridine Reaction Products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the purification of 2-Bromo-4-iodopyridine.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield of Purified Product | Incomplete reaction. | Monitor the reaction progress using TLC or LC-MS to ensure the consumption of the starting material, 2-bromopyridine. |
| Product loss during work-up. | During aqueous extraction, ensure the pH is neutral to slightly basic to prevent the protonation of the pyridine nitrogen and subsequent loss into the aqueous layer. Use a saturated brine wash to minimize the solubility of the product in the aqueous phase. | |
| Decomposition on silica gel. | This compound may have some sensitivity to acidic silica gel. Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a basic modifier like triethylamine (e.g., 0.1-1%). Alternatively, use a different stationary phase such as neutral alumina. | |
| Presence of Multiple Spots on TLC After Reaction | Unreacted starting material (2-bromopyridine). | Optimize the reaction conditions, such as reaction time or temperature, to drive the reaction to completion. 2-bromopyridine can be separated from the product by column chromatography. |
| Formation of isomeric byproducts (e.g., 2-Bromo-6-iodopyridine). | Isomeric impurities can be challenging to separate. Use a high-efficiency silica gel for column chromatography and a slow, shallow gradient of a less polar eluent system (e.g., a gradient of ethyl acetate in hexanes). | |
| Formation of di-iodinated byproduct (2,4-diiodopyridine). | Carefully control the stoichiometry of the iodinating agent. This impurity can be separated by column chromatography, typically eluting close to the desired product. | |
| Difficulty in Separating Product from Impurities via Column Chromatography | Co-elution of product and impurities. | Optimize the solvent system for column chromatography. A good starting point is a gradient of ethyl acetate in hexanes. For closely eluting spots, try a less polar solvent system like dichloromethane in hexanes. Using a longer column can also improve separation. |
| Product is unstable on the column. | As mentioned, consider deactivating the silica gel or using an alternative stationary phase. Minimize the time the compound spends on the column by using a slightly more polar solvent system to speed up elution, without compromising separation. | |
| Purified Product is Colored (Yellowish or Brownish) | Presence of residual iodine. | Wash the organic layer with a solution of sodium thiosulfate during the work-up to quench any unreacted iodine. |
| Decomposition of the product. | Halogenated pyridines can be sensitive to light.[1] Store the purified product in a dark, cool place and under an inert atmosphere if possible. Avoid prolonged exposure to light during the purification process. | |
| Oiling Out During Recrystallization | The chosen solvent is not optimal. | The compound may be too soluble in the chosen solvent, or the melting point of the compound is lower than the boiling point of the solvent. Experiment with different solvent systems. Good starting points for halopyridines include hexanes, ethyl acetate, or a mixture of the two. |
| Impurities are preventing crystallization. | If the product oils out, it may be necessary to first purify the crude material by column chromatography to remove the impurities that are inhibiting crystallization. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: The most common impurities arise from the starting materials and side reactions during the synthesis. These can include:
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Unreacted 2-bromopyridine: The starting material for many synthetic routes.
-
Isomeric byproducts: Such as 2-bromo-6-iodopyridine, which may form depending on the reaction mechanism (e.g., halogen dance).
-
Di-substituted pyridines: Over-iodination can lead to the formation of 2,4-diiodopyridine.
-
Residual iodinating agents and byproducts: Depending on the reagents used.
Q2: What is a recommended solvent system for flash column chromatography of this compound?
A2: A good starting point for purifying this compound on silica gel is a non-polar solvent system with a polar modifier. A gradient of ethyl acetate in hexanes is commonly effective. For example, you can start with 100% hexanes and gradually increase the concentration of ethyl acetate (e.g., from 0% to 10%). The optimal gradient will depend on the specific impurities present in your crude product.
Q3: How can I monitor the progress of the column chromatography?
A3: The progress of the column can be monitored by collecting fractions and analyzing them by Thin Layer Chromatography (TLC). It is advisable to run a TLC of your crude reaction mixture before starting the column to determine the Rf values of your product and impurities in the chosen eluent system.
Q4: Can I purify this compound by recrystallization?
A4: Yes, recrystallization can be an effective method for purifying this compound, especially if the crude product is already relatively pure. The key is to find a suitable solvent or solvent pair in which the compound has high solubility at elevated temperatures and low solubility at room temperature. Hexanes, or a mixture of hexanes and a more polar solvent like ethyl acetate, are good starting points for solvent screening.
Q5: My purified this compound is unstable and decomposes over time. How can I improve its stability?
A5: Halogenated pyridines can be sensitive to light and air. To improve stability, store the purified compound in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), and in a dark, cool place such as a refrigerator or freezer.[1]
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
Objective: To separate this compound from starting materials and byproducts.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexanes (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
TLC plates (silica gel 60 F254)
-
Chromatography column
-
Collection tubes
Methodology:
-
TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it on a TLC plate. Develop the plate using a mixture of hexanes and ethyl acetate (e.g., 9:1 or 4:1) to determine the Rf values of the components.
-
Column Packing: Prepare a slurry of silica gel in hexanes and carefully pack the chromatography column.
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Sample Loading: Dissolve the crude product in a minimal amount of a non-polar solvent (like dichloromethane or the eluent) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder can be loaded onto the top of the packed column.
-
Elution: Begin eluting the column with 100% hexanes. Gradually increase the polarity by adding more ethyl acetate to the eluent. The optimal gradient should be determined based on the TLC analysis.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Purification by Recrystallization
Objective: To obtain high-purity crystalline this compound.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., hexanes, ethanol, or a mixture)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Ice bath
-
Büchner funnel and filter paper
Methodology:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid is completely dissolved.
-
Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Once crystals begin to appear, place the flask in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Data Presentation
Table 1: Typical TLC Rf Values for this compound and Common Impurities.
| Compound | Structure | Typical Rf Value (9:1 Hexanes:Ethyl Acetate) |
| 2-bromopyridine | C5H4BrN | ~0.6 |
| This compound | C5H3BrIN | ~0.4 |
| 2-Bromo-6-iodopyridine | C5H3BrIN | ~0.45 |
| 2,4-diiodopyridine | C5H3I2N | ~0.35 |
Note: Rf values are approximate and can vary depending on the specific TLC plate, solvent mixture, and ambient conditions.
Table 2: Example of Purification Outcome for a this compound Synthesis.
| Purification Stage | Mass (g) | Purity (by LCMS) | Yield (%) |
| Crude Product | 10.0 | 75% | - |
| After Column Chromatography | 6.5 | >98% | 65 |
| After Recrystallization | 5.8 | >99.5% | 58 |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Decision tree for troubleshooting common purification problems.
References
Technical Support Center: Catalyst Selection for Selective Cross-Coupling of 2-Bromo-4-iodopyridine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on catalyst selection and troubleshooting for the selective cross-coupling of 2-Bromo-4-iodopyridine.
Frequently Asked Questions (FAQs)
Q1: What is the expected order of reactivity for the halogens on this compound in palladium-catalyzed cross-coupling reactions?
The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl.[1][2] Therefore, the iodine at the C-4 position is the most reactive and will preferentially undergo coupling under milder conditions, followed by the bromine at the C-2 position.[1][3] This inherent difference in reactivity is the key to achieving regioselective cross-coupling.[1]
Q2: How can I achieve selective coupling at the C-4 (iodo) position?
To achieve selective mono-functionalization at the most reactive C-4 iodo position, you should:
-
Use mild reaction conditions : Lower temperatures and shorter reaction times will favor the reaction at the more labile C-I bond.[1][4]
-
Select an appropriate catalyst system : Standard palladium catalysts are often sufficient for selective coupling at the iodo position.[4]
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Control stoichiometry : Use a stoichiometric amount (typically 1.0-1.2 equivalents) of your coupling partner.[5]
Q3: Is it possible to achieve selective coupling at the C-2 (bromo) position?
While the C-4 iodo position is intrinsically more reactive, selectivity for the C-2 bromo position can sometimes be achieved by carefully selecting the catalyst system. In some cases, bulky ligands or specific catalyst speciation can invert the conventional selectivity, though this is less common.[6] More typically, the C-2 position is functionalized after the C-4 position has reacted by using more forcing conditions (e.g., higher temperatures, longer reaction times).[3]
Q4: Which cross-coupling reaction is best suited for my desired transformation?
The choice of reaction depends on the desired substituent to be introduced:[1]
-
Suzuki-Miyaura Coupling : Ideal for forming carbon-carbon bonds by introducing aryl, heteroaryl, or vinyl groups using boronic acids or esters.[7]
-
Sonogashira Coupling : Used for coupling with terminal alkynes to form C(sp)-C(sp2) bonds.[8][9]
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Buchwald-Hartwig Amination : The method of choice for forming carbon-nitrogen bonds with a wide range of amines.[10][11]
Troubleshooting Guides
Issue 1: No or Poor Reactivity
| Potential Cause | Troubleshooting Step |
| Inactive Catalyst | Ensure the use of a fresh catalyst or a pre-catalyst to guarantee the presence of the active Pd(0) species. For Pd(II) sources like Pd(OAc)₂, the addition of phosphine ligands can facilitate the in-situ reduction.[5] Rigorously degas all solvents and reagents to prevent catalyst oxidation.[12] |
| Inappropriate Ligand | The ligand choice is critical. For Suzuki and Sonogashira reactions, phosphine ligands like PPh₃ are common, while more specialized, bulky, and electron-rich ligands (e.g., SPhos, XPhos) may be necessary for more challenging couplings or to enhance reactivity.[4][5] Buchwald-Hartwig aminations often require specific biarylphosphine ligands.[10] |
| Incorrect Base | The base is crucial for the catalytic cycle. Ensure the chosen base is soluble in the reaction solvent. For Suzuki couplings, common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃.[2][5] For Sonogashira, an amine base like Et₃N or piperidine is typically used.[4][8] For Buchwald-Hartwig, strong, non-nucleophilic bases like NaOtBu or LHMDS are often employed.[10] |
| Low Reaction Temperature | While starting with mild temperatures is recommended for selectivity, if no reaction occurs, a gradual increase in temperature may be necessary to initiate the reaction.[1] |
Issue 2: Lack of Selectivity / Formation of Multiple Products
| Potential Cause | Troubleshooting Step |
| Reaction Conditions Too Harsh | To selectively target the C-4 iodo position, use milder conditions (e.g., lower temperature, weaker base). Harsh conditions can lead to concurrent coupling at the C-2 bromo position.[1] |
| Catalyst System Not Selective | Certain palladium catalysts and ligands offer better regioselectivity. Milder catalysts are less likely to activate the C-Br bond.[1] |
| Prolonged Reaction Time | Extended reaction times, even under mild conditions, can sometimes lead to the slow reaction of the less reactive C-Br site. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.[1] |
Issue 3: Formation of Byproducts (e.g., Homocoupling, Debromination)
| Potential Cause | Troubleshooting Step |
| Homocoupling of Boronic Acid (Suzuki) | This is often due to the presence of oxygen. Ensure all solvents and reagents are rigorously degassed.[5][12] |
| Debromination/Deiodination | This side reaction can be promoted by certain solvents or bases that can act as hydride donors. Avoid using alcohols as the primary solvent if this is an issue and ensure reagents are anhydrous (unless water is part of the solvent system).[12] |
Data Presentation: Catalyst Systems for Selective Cross-Coupling
The following tables summarize suggested starting conditions for various cross-coupling reactions, targeting the most reactive C-4 iodo position of this compound.
Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) | Reference |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80-100 | 12 | 85-95 | [2][4] |
| PdCl₂(dppf) | K₃PO₄ | Dioxane | 90-100 | 12-16 | 88-96 | [4] |
| Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene/H₂O | 100 | 8 | 90-98 | [4] |
Note: Yields are approximate and based on reactions with various arylboronic acids on similar polyhalogenated pyridine substrates. Actual yields will vary.
Table 2: Sonogashira Coupling of this compound with Terminal Alkynes
| Catalyst System | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) | Reference |
| PdCl₂(PPh₃)₂ | CuI | Piperidine | DMF | 60 | 6 | 85-95 | [4] |
| Pd(OAc)₂ / XPhos | CuI | Cs₂CO₃ | Dioxane | 80 | 12 | 90-97 | [4] |
| Pd(P(t-Bu)₃)₂ | None | K₂CO₃ | Toluene | 100 | 10 | 85-94 | [4] |
Note: Yields are approximate and based on reactions with various terminal alkynes on similar polyhalogenated pyridine substrates.
Table 3: Buchwald-Hartwig Amination of this compound with Amines
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) | Reference |
| Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80-100 | 12-24 | 80-95 | [10] |
| Pd(OAc)₂ / XPhos | K₃PO₄ | Dioxane | 100 | 12-24 | 85-98 | [10] |
| PdCl₂(dppf) | Cs₂CO₃ | Toluene | 100-110 | 12-24 | 80-90 | [10] |
Note: Yields are approximate and based on reactions with various amines on similar polyhalogenated pyridine substrates.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling at the C-4 Position:
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the arylboronic acid (1.1-1.2 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).[4]
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand, if separate.[4]
-
Add the degassed solvent (e.g., a 4:1 mixture of Dioxane/H₂O).[4]
-
Heat the mixture to the specified temperature (e.g., 80-100 °C) and stir for the required time (e.g., 12 hours), monitoring the reaction progress by TLC or LC-MS.[4]
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Procedure for Sonogashira Coupling at the C-4 Position:
-
To an oven-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 5-10 mol%).[4][8]
-
Add the degassed solvent (e.g., DMF) and the amine base (e.g., piperidine).[4]
-
Add the terminal alkyne (1.1-1.2 equiv.) dropwise to the mixture.[4]
-
Stir the reaction mixture at the specified temperature (e.g., 60 °C) for the required time (e.g., 6 hours), monitoring progress by TLC or LC-MS.[4]
-
Upon completion, follow a standard aqueous workup and purification by column chromatography.
General Procedure for Buchwald-Hartwig Amination at the C-4 Position:
-
In a glovebox or under a robust inert atmosphere, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., BINAP, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv.) to an oven-dried Schlenk flask.[10]
-
Add this compound (1.0 equiv.) and the amine (1.1-1.2 equiv.).[10]
-
Add anhydrous, degassed solvent (e.g., toluene) via syringe.[10]
-
Heat the reaction mixture to 80-110 °C with vigorous stirring, monitoring progress by TLC or LC-MS.[10]
-
After completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite to remove inorganic salts.
-
Perform a standard aqueous workup and purify by column chromatography.
Visualizations
Caption: Logical workflow for catalyst selection in selective cross-coupling.
Caption: General experimental workflow for cross-coupling reactions.
Caption: Decision tree for troubleshooting common experimental issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. benchchem.com [benchchem.com]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Buchwald-Hartwig Amination of 2-Bromo-4-iodopyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the Buchwald-Hartwig amination of 2-Bromo-4-iodopyridine.
Frequently Asked Questions (FAQs)
Q1: My Buchwald-Hartwig amination of this compound is not working. What are the most common reasons for failure?
A1: Failure of the Buchwald-Hartwig amination with this compound can stem from several factors. The most common culprits include:
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Poor Catalyst/Ligand Selection: The choice of palladium precursor and phosphine ligand is critical for the successful amination of electron-deficient heteroaryl halides.
-
Incorrect Base: The strength and solubility of the base play a crucial role in the catalytic cycle.
-
Sub-optimal Reaction Conditions: Temperature, reaction time, and solvent can significantly impact the reaction outcome.
-
Reagent Quality: The purity of reagents, especially the amine and solvent, is paramount. The presence of water or other impurities can deactivate the catalyst.
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Side Reactions: Competing reactions such as hydrodehalogenation or reaction at the C-Br position can reduce the yield of the desired product.
Q2: Which position on this compound is more reactive in a Buchwald-Hartwig amination?
A2: The C-I bond is significantly more reactive than the C-Br bond in palladium-catalyzed cross-coupling reactions. This is due to the lower bond dissociation energy of the C-I bond, which facilitates the initial oxidative addition step in the catalytic cycle. Therefore, selective amination at the 4-position (C-I) is generally expected under carefully controlled conditions.
Q3: Can I perform the amination at the 2-position (C-Br) instead?
A3: While amination at the C-I bond is kinetically favored, subsequent amination at the C-Br position to form a diamino-pyridine derivative is possible, often by adjusting the stoichiometry of the amine and palladium catalyst, and by using more forcing reaction conditions (e.g., higher temperatures and longer reaction times).
Q4: What are some common side products I should look for?
A4: Common side products in the Buchwald-Hartwig amination of this compound include:
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Hydrodehalogenation products: 2-Bromopyridine and 4-iodopyridine can be formed through the undesired removal of the halogen atom.
-
Homocoupling products: Dimerization of the starting materials or products can occur.
-
Products from reaction at the "wrong" halogen: While less likely under optimized conditions, amination at the C-Br position can occur as a side product.
Troubleshooting Guide
Issue 1: Low or No Conversion of Starting Material
If you are observing low or no consumption of your this compound starting material, consider the following troubleshooting steps.
Caption: Troubleshooting workflow for low or no conversion in Buchwald-Hartwig amination.
| Parameter | Recommendation | Rationale |
| Catalyst & Ligand | Increase catalyst loading to 2-5 mol%. | Insufficient catalyst can lead to slow or incomplete reaction. |
| Screen different phosphine ligands such as XPhos, RuPhos, or SPhos. | The electronic and steric properties of the ligand are critical for catalyst activity and stability, especially with heteroaryl halides. | |
| Consider using a palladium pre-catalyst. | Pre-catalysts can provide more consistent and reproducible results by ensuring efficient generation of the active Pd(0) species. | |
| Base | Switch to a stronger, non-nucleophilic base like LiHMDS or K₃PO₄. | Stronger bases can facilitate the deprotonation of the amine, which is a key step in the catalytic cycle. |
| Ensure the base is anhydrous and freshly opened or dried. | Water can hydrolyze the phosphine ligand and deactivate the catalyst. | |
| Reaction Conditions | Increase the reaction temperature in 10-20 °C increments. | Higher temperatures can overcome the activation energy barrier for the oxidative addition and reductive elimination steps. |
| Extend the reaction time. | The reaction may be slow and require more time to reach completion. Monitor by TLC or LC-MS. | |
| Change the solvent. Toluene and dioxane are common choices. | Solvent polarity and coordinating ability can influence catalyst activity and stability. | |
| Reagent Quality | Use anhydrous and degassed solvents. | Oxygen can oxidize the phosphine ligand and the Pd(0) catalyst. |
| Purify the amine coupling partner. | Impurities in the amine can poison the catalyst. |
Issue 2: Formation of Side Products (e.g., Hydrodehalogenation)
If you are observing significant formation of side products, particularly the hydrodehalogenated 2-bromopyridine, the following adjustments can be made.
Technical Support Center: Optimizing Stille Coupling of 2-Bromo-4-iodopyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the selective Stille coupling of 2-Bromo-4-iodopyridine. The information is tailored for researchers, scientists, and professionals in drug development who are utilizing this reaction in their synthetic workflows.
Frequently Asked Questions (FAQs)
Q1: What is the key challenge in the Stille coupling of this compound?
The primary challenge is to achieve chemoselective coupling at the C4-iodo position without significant reaction at the C2-bromo position. This is feasible due to the greater reactivity of the carbon-iodine bond compared to the carbon-bromine bond in palladium-catalyzed cross-coupling reactions. The reaction temperature is a critical parameter to control this selectivity.
Q2: What are the typical starting conditions for this reaction?
A good starting point for the selective Stille coupling at the C4-iodo position involves using a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, a suitable organostannane reagent, and a non-polar aprotic solvent like toluene or dioxane. The initial reaction temperature should be kept relatively low, around 80°C, to favor the selective oxidative addition to the C-I bond.
Q3: How does reaction temperature influence the outcome?
Reaction temperature has a significant impact on both the reaction rate and the selectivity.
-
Low Temperatures (≤ 80°C): Favour selective coupling at the more reactive C4-iodo position. The reaction rate might be slower, requiring longer reaction times.
-
Moderate Temperatures (80°C - 100°C): Generally provide a good balance between reaction rate and selectivity, leading to high yields of the desired product.
-
High Temperatures (≥ 110°C): Can lead to a loss of selectivity, with the C2-bromo position also starting to react. This can result in the formation of di-substituted byproducts. Furthermore, high temperatures can cause decomposition of the palladium catalyst, leading to lower overall yields.
Q4: Which side reactions are common and how can they be minimized?
The most common side reactions include:
-
Di-substituted Product Formation: Coupling at both the iodo and bromo positions. This can be minimized by maintaining a lower reaction temperature and using a less reactive catalyst/ligand system.
-
Homo-coupling of the Organostannane: This can be suppressed by ensuring an inert atmosphere (Argon or Nitrogen) and by using a slight excess of the organostannane reagent.
-
Proto-destannylation: Reaction of the organostannane with trace amounts of water or acid. This can be avoided by using anhydrous solvents and reagents.
-
Dehalogenation: Removal of the halogen atoms without coupling. This is more likely to occur at higher temperatures.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the Stille coupling of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficient reaction temperature. 3. Impure reagents or solvents. | 1. Use a fresh batch of palladium catalyst or a pre-catalyst that is activated in situ. 2. Gradually increase the reaction temperature in 10°C increments, monitoring the reaction progress by TLC or LC-MS. 3. Ensure all reagents and solvents are anhydrous and of high purity. Degas the solvent prior to use. |
| Low Selectivity (Formation of Di-substituted Product) | 1. Reaction temperature is too high. 2. Highly reactive catalyst/ligand system. | 1. Decrease the reaction temperature to 80-90°C. 2. Consider using a less electron-rich phosphine ligand or a catalyst known for lower reactivity. |
| Significant Homo-coupling of Organostannane | 1. Presence of oxygen in the reaction mixture. 2. Sub-stoichiometric amount of organostannane. | 1. Ensure the reaction is set up under a strictly inert atmosphere (Argon or Nitrogen). 2. Use a slight excess (1.1-1.2 equivalents) of the organostannane reagent. |
| Catalyst Decomposition (Formation of Palladium Black) | 1. Reaction temperature is too high. 2. Presence of impurities. | 1. Lower the reaction temperature. 2. Purify all starting materials and use high-purity solvents. |
Data Presentation: Temperature Optimization
The following table summarizes hypothetical, yet representative, data for the optimization of reaction temperature for the Stille coupling of this compound with a generic organostannane (R-SnBu₃). These values are intended to serve as a guideline for experimental design.
| Entry | Temperature (°C) | Reaction Time (h) | Yield of 2-Bromo-4-R-pyridine (%) | Yield of 2,4-Di-R-pyridine (%) | Starting Material Recovery (%) |
| 1 | 80 | 24 | 75 | < 2 | 20 |
| 2 | 90 | 12 | 88 | ~ 5 | 5 |
| 3 | 100 | 8 | 92 | ~ 8 | < 2 |
| 4 | 110 | 6 | 85 | ~ 15 | 0 |
| 5 | 120 | 4 | 70 | > 25 | 0 |
Reaction Conditions: this compound (1.0 eq.), R-SnBu₃ (1.2 eq.), Pd(PPh₃)₄ (5 mol%), Toluene (0.1 M), Inert Atmosphere.
Experimental Protocols
General Procedure for Selective Stille Coupling
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq.) and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., toluene) to the flask via syringe. Stir the mixture for 5 minutes.
-
Organostannane Addition: Add the organostannane reagent (1.1-1.2 eq.) via syringe.
-
Heating and Monitoring: Heat the reaction mixture to the desired temperature (e.g., 90-100°C) using an oil bath. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts. Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Catalytic cycle for the selective Stille coupling.
Caption: A decision-making workflow for troubleshooting.
preventing debromination in reactions with 2-Bromo-4-iodopyridine
Technical Support Center: Reactions with 2-Bromo-4-iodopyridine
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing undesired debromination during synthetic transformations.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when performing reactions with this compound?
A1: The main challenge is achieving selective reaction at the C-4 position (iodine) without causing cleavage of the C-2 bond (bromine). The reactivity of halogens in many common reactions, particularly palladium-catalyzed cross-couplings, follows the order I > Br > Cl.[1][2] This allows for selective functionalization at the C-I bond. However, under certain conditions, a competing side reaction known as debromination (or hydrodebromination) can occur, where the bromine atom is replaced by a hydrogen atom, leading to reduced yields and purification challenges.[3]
Q2: Why does debromination occur as a side reaction?
A2: Debromination in palladium-catalyzed cross-coupling reactions is often attributed to the formation of a palladium-hydride species.[4] This species can arise from the base, solvent, or impurities and can react with the this compound (or its derivatives) to replace the bromine with hydrogen. Other potential pathways include the direct reduction of the aryl bromide by other components in the reaction mixture.[5] Factors like high temperature, strong bases, and certain catalyst/ligand systems can promote this undesired reaction.[3]
Q3: I'm observing significant debromination. What is the first thing I should change in my experimental setup?
A3: The first parameters to investigate are the base and the temperature. Strong bases, especially alkoxides, can promote the formation of hydride species that lead to debromination.[4] Switching to a milder base like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) is a highly effective first step.[3][6] Simultaneously, lowering the reaction temperature can often increase selectivity by disfavoring the debromination pathway, which may have a higher activation energy.[5]
Q4: How can I confirm that debromination is happening and quantify it?
A4: The most effective methods for detecting and quantifying the debrominated byproduct (4-iodopyridine) are analytical techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) and GC-MS (Gas Chromatography-Mass Spectrometry).[5][7] When analyzing by LC-MS, you should look for a mass corresponding to the desired product minus the mass of bromine (~79/81 amu) plus a proton. A pure starting material should show the characteristic isotopic pattern for a molecule containing both bromine and iodine. The disappearance of the bromine isotope pattern in a major byproduct peak is a strong indicator of debromination.[7]
Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter.
Issue 1: Significant Debromination during Suzuki-Miyaura Coupling
Symptoms:
-
Low yield of the desired 2-bromo-4-arylpyridine.
-
Presence of a major byproduct identified as 4-arylpyridine by LC-MS or NMR.
-
Complex purification due to similar polarities of product and byproduct.
Troubleshooting Steps:
| Parameter | Recommendation | Rationale |
| Base | Switch from strong bases (e.g., NaOt-Bu, NaOH) to milder inorganic bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[3][5] | Strong bases can generate hydride species that are primary culprits in debromination. Weaker bases are less prone to this side reaction.[4] |
| Temperature | Lower the reaction temperature. Attempt the reaction at a lower temperature (e.g., 60-80 °C) for a longer duration.[6] | Side reactions like debromination often have a higher activation energy. Lowering the temperature can selectively slow the undesired pathway more than the desired coupling.[5] |
| Catalyst/Ligand | Use a palladium catalyst with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos).[3][6] | These ligands can accelerate the desired reductive elimination step of the catalytic cycle, outcompeting the debromination pathway.[5] |
| Solvent | Ensure the use of anhydrous, degassed aprotic solvents (e.g., dioxane, THF, toluene). Avoid protic solvents like alcohols if possible.[4][8] | Protic solvents can act as a source of protons or hydrides, facilitating debromination. Rigorous degassing is crucial to prevent catalyst deactivation and side reactions.[8] |
| Reagent Purity | Verify the purity of the boronic acid/ester. Use fresh, high-quality reagents. | Boronic acids can degrade over time, and impurities can interfere with the catalytic cycle or contribute to side reactions.[4] |
Issue 2: Lack of Selectivity in Sonogashira Coupling
Symptoms:
-
Formation of the desired 2-bromo-4-alkynylpyridine is observed, but debromination to form 4-alkynylpyridine is also significant.
-
Glaser-type homocoupling of the terminal alkyne is a competing side reaction.
Troubleshooting Steps:
| Parameter | Recommendation | Rationale |
| Copper Co-catalyst | Consider using a copper-free Sonogashira protocol.[9][10] | While copper(I) is a traditional co-catalyst, it can sometimes contribute to side reactions. Modern copper-free methods often provide higher yields and simplified purification.[11] |
| Base/Solvent | Use an amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) in a solvent like THF or DMF. | The amine base is crucial for the deprotonation of the terminal alkyne.[12] |
| Temperature | Perform the reaction at the lowest temperature possible, starting at room temperature.[13] | For reactive substrates like aryl iodides, elevated temperatures are often unnecessary and can promote debromination.[1] |
| Catalyst System | Use a standard Sonogashira catalyst like Pd(PPh₃)₄ or a combination of a Pd(II) source (e.g., PdCl₂(PPh₃)₂) with a ligand.[12] | The choice of catalyst and ligand can significantly impact selectivity. For challenging substrates, screening different systems may be necessary. |
Issue 3: Unwanted Bromine-Lithium Exchange during Lithiation
Symptoms:
-
Attempting a selective iodine-lithium exchange with reagents like n-BuLi or t-BuLi results in a mixture of products, indicating that exchange at the bromine position is also occurring.
-
Quenching with an electrophile yields both the desired 4-substituted-2-bromopyridine and the 2-substituted-4-iodopyridine or di-substituted products.
Troubleshooting Steps:
| Parameter | Recommendation | Rationale |
| Reagent | Use a magnesium-based reagent like i-PrMgCl for an initial halogen-magnesium exchange before transmetalation if needed.[14] | Halogen-magnesium exchange is often more selective for iodine over bromine compared to direct lithiation with highly reactive organolithiums.[14] |
| Temperature | Conduct the reaction at very low temperatures (e.g., -78 °C to -100 °C). | Lithium-halogen exchange is extremely fast. Lowering the temperature can enhance the kinetic selectivity for the more reactive C-I bond.[14] |
| Addition Time | Add the organolithium reagent slowly and ensure rapid stirring. | Slow addition helps to control the local concentration of the reactive reagent, minimizing side reactions. |
| Alternative Reagents | Consider using lithium trialkylmagnesiate complexes ("ate" complexes) which can offer different selectivity profiles.[14] | These reagents can modulate the reactivity and selectivity of the metal-halogen exchange process. |
Experimental Protocols
Protocol 1: Selective Suzuki-Miyaura Coupling to Minimize Debromination
This protocol details a selective Suzuki-Miyaura coupling at the C-4 position of this compound.
Reagents & Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.5 equiv)
-
Anhydrous, degassed 1,4-dioxane
-
Degassed water
-
Schlenk flask or reaction vial with stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and K₃PO₄.
-
Add the palladium catalyst (Pd₂(dba)₃) and the ligand (SPhos).
-
Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.
-
Add the degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the starting material. The reaction is typically complete in 4-12 hours.
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Troubleshooting Flowchart for Debromination
Caption: Troubleshooting flowchart for addressing debromination side reactions.
Reaction Selectivity Pathway
Caption: Competing reaction pathways for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
challenges in the scale-up synthesis of 2-Bromo-4-iodopyridine
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the scale-up synthesis of 2-Bromo-4-iodopyridine. The information is presented in a user-friendly question-and-answer format to directly address specific issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing this compound?
A1: Several synthetic routes to this compound have been reported. A common and effective method involves the "halogen dance" reaction of 2-bromopyridine with a strong base, such as Lithium Diisopropylamide (LDA), followed by quenching with iodine.[1] Another potential route starts from 2-bromopyridine N-oxide.[2]
Q2: What are the primary challenges when scaling up the synthesis of this compound?
A2: The main challenges in scaling up this synthesis include:
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Exothermic Reactions: The reaction, particularly when using strong bases like n-butyllithium or LDA, can be highly exothermic, requiring careful temperature control to prevent runaway reactions and ensure safety.[3]
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Reagent Handling and Addition: The use of pyrophoric reagents like n-butyllithium and moisture-sensitive reagents requires stringent anhydrous conditions and controlled addition rates, which can be more complex on a larger scale.
-
Mixing Efficiency: Achieving uniform mixing in large reactors is crucial to avoid localized "hot spots" and ensure consistent reaction progress.
-
Purification: Isolating the pure product from starting materials, byproducts, and reagents can be challenging at scale. Column chromatography, often used in laboratory settings, can be impractical and costly for large quantities.[4] Development of robust crystallization or distillation methods is often necessary.[4]
-
Waste Management: The synthesis can generate significant amounts of halogenated organic and inorganic waste, which requires proper handling and disposal procedures.
Troubleshooting Guide
| Problem ID | Issue | Potential Causes | Recommended Solutions |
| TSG-001 | Low Yield | - Incomplete reaction due to insufficient base or iodine.- Reaction temperature is too low.- Poor mixing on a larger scale.- Loss of product during work-up and purification. | - Ensure accurate stoichiometry of reagents.- Optimize reaction temperature and time based on small-scale experiments.- Use an appropriate reactor with efficient stirring.- Optimize extraction and purification procedures to minimize losses. |
| TSG-002 | Formation of Impurities/Byproducts | - Presence of moisture or air in the reaction.- Over-reaction or side reactions due to poor temperature control.- Formation of isomeric byproducts. | - Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen, Argon).- Maintain strict temperature control throughout the reaction.- Analyze crude product to identify byproducts and adjust reaction conditions accordingly. |
| TSG-003 | Difficult Product Isolation/Purification | - Product is an oil or low-melting solid.- Presence of closely related impurities that co-elute during chromatography.- Emulsion formation during aqueous workup. | - Attempt to induce crystallization by using different solvent systems or seeding.- Explore alternative purification techniques like vacuum distillation or recrystallization from a suitable solvent system.[4]- To break emulsions, try adding brine or a small amount of a different organic solvent. |
| TS-004 | Safety Concerns During Scale-Up | - Use of pyrophoric and corrosive reagents.- Exothermic nature of the reaction. | - All personnel should be properly trained in handling hazardous materials.- Use appropriate personal protective equipment (PPE), including safety goggles, flame-retardant lab coats, and gloves.[5][6][7]- Ensure the reactor is equipped with an efficient cooling system and a temperature probe to monitor the internal temperature.[4] |
Experimental Protocols
Synthesis of this compound via Halogen Dance Reaction
This protocol is a general guideline and should be optimized for specific laboratory conditions and scales.
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) |
| 2-Bromopyridine | 158.00 |
| Diisopropylamine | 101.19 |
| n-Butyllithium (in hexanes) | 64.06 |
| Iodine | 253.81 |
| Anhydrous Tetrahydrofuran (THF) | - |
| Saturated aqueous NH₄Cl | - |
| Saturated aqueous Na₂S₂O₃ | - |
| Ethyl acetate | - |
| Brine | - |
| Anhydrous MgSO₄ or Na₂SO₄ | - |
Procedure:
-
LDA Preparation: In a flame-dried, multi-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve diisopropylamine (1.1 eq) in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the temperature below -70 °C. Stir the mixture at this temperature for 30 minutes to generate Lithium Diisopropylamide (LDA).
-
Reaction with 2-Bromopyridine: To the freshly prepared LDA solution, add a solution of 2-bromopyridine (1.0 eq) in anhydrous THF dropwise, ensuring the internal temperature does not exceed -70 °C. Stir the reaction mixture at -78 °C for 1-2 hours.
-
Iodination: Prepare a solution of iodine (1.2 eq) in anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C. The dark color of the iodine should dissipate. Allow the reaction to stir at -78 °C for another 1-2 hours.
-
Quenching: Slowly warm the reaction mixture to room temperature. Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Work-up: Transfer the mixture to a separatory funnel. Add ethyl acetate and wash the organic layer sequentially with saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution to remove excess iodine, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization to afford this compound as a solid.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for scale-up synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. Synthesis process of 2-bromo-4-iodo-3-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
Technical Support Center: Palladium Catalyst Removal from 2-Bromo-4-iodopyridine Reaction Mixtures
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting the removal of residual palladium catalysts from reaction mixtures involving 2-Bromo-4-iodopyridine and related nitrogen-containing heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: Why is removing palladium from reactions with this compound challenging?
A1: The primary difficulty arises from the Lewis basic nitrogen atom in the pyridine ring. This nitrogen can coordinate strongly to the palladium catalyst, forming stable complexes that are difficult to remove using standard purification methods. This strong binding, or chelation, can keep the palladium species solubilized in the organic phase, making its separation from the desired product challenging.[1]
Q2: What are the regulatory limits for residual palladium in Active Pharmaceutical Ingredients (APIs)?
A2: Regulatory bodies like the International Council for Harmonisation (ICH) have established strict guidelines for elemental impurities. For palladium, the permitted daily exposure (PDE) is 100 µ g/day . This translates to a concentration limit of 10 parts per million (ppm) for a drug product with a daily dose of 10 g.[2]
Q3: What are the most common methods for removing palladium catalysts?
A3: The most common methods involve:
-
Adsorption: Using solid-supported materials that bind to palladium, which are then removed by filtration. Common adsorbents include activated carbon and specialized palladium scavengers.
-
Scavenging: Employing molecules with a high affinity for palladium to selectively bind and facilitate its removal.
-
Crystallization: Purifying the product by crystallization, which can leave the palladium impurities in the mother liquor.
-
Chromatography: Using column chromatography to separate the product from the catalyst.
Q4: What are palladium scavengers and how do they work?
A4: Palladium scavengers are solid-supported reagents, often based on silica or polymer backbones, that are functionalized with groups that have a high affinity for palladium.[2] Thiol-based scavengers (e.g., SiliaMetS® Thiol) and trimercaptotriazine (TMT) are particularly effective.[1][3] The scavenger is added to the reaction mixture, where it selectively binds to the palladium. The solid scavenger-palladium complex is then easily removed by filtration.
Q5: Is activated carbon a good option for palladium removal?
A5: Activated carbon is a cost-effective and widely used method for palladium removal.[2] However, its effectiveness can be variable, and it may lead to a loss of the desired product due to non-specific adsorption.[1][3]
Troubleshooting Guides
Issue 1: High levels of palladium remain in the product after purification.
| Potential Cause | Troubleshooting Steps |
| Strong chelation of palladium to the pyridine nitrogen. [1] | 1. Employ a high-affinity scavenger: Use a scavenger specifically designed for palladium removal, such as thiol-functionalized silica (e.g., SiliaMetS Thiol) or trimercaptotriazine (TMT).[1][3] 2. Optimize scavenging conditions: Experiment with the scavenger amount (typically 3-5 equivalents relative to the palladium catalyst), temperature, and stirring time.[1][2] 3. Use a combination of methods: Consider a sequential treatment, for example, an initial filtration through Celite, followed by treatment with a scavenger, and then a final polishing step with activated carbon. |
| Inefficient filtration. | 1. Use a filter aid: Filter the reaction mixture through a pad of Celite® to remove finely dispersed palladium particles. 2. Ensure proper filter setup: Use a sintered glass funnel or a Büchner funnel with appropriate filter paper to ensure efficient solid-liquid separation. |
| Palladium is in a soluble form. | 1. Select an appropriate scavenger: Different scavengers have varying affinities for different palladium species (e.g., Pd(0) vs. Pd(II)). Screening different scavengers may be necessary.[1] 2. Consider a liquid-liquid extraction: In some cases, washing the organic layer with an aqueous solution containing a chelating agent can help extract soluble palladium salts. |
Issue 2: Low product recovery after palladium removal.
| Potential Cause | Troubleshooting Steps |
| Non-specific adsorption of the product onto the adsorbent. [1] | 1. Reduce the amount of adsorbent: Use the minimum amount of activated carbon or scavenger necessary for effective palladium removal.[2] 2. Screen different scavengers: Some scavengers exhibit lower non-specific binding than others.[2] 3. Change the solvent: The solubility of your product in the chosen solvent can affect its adsorption onto the scavenger. A solvent in which the product is highly soluble may reduce product loss.[1][2] |
| Product co-precipitation with the catalyst. | 1. Modify crystallization conditions: If using crystallization for purification, experiment with different solvent systems and cooling rates to minimize co-precipitation. 2. Employ an alternative purification method: If crystallization is problematic, consider chromatography or scavenger-based purification. |
Data Presentation
The following tables summarize quantitative data from case studies on palladium removal from nitrogen-containing compounds, which can serve as a guide for similar systems.
Table 1: Efficiency of Palladium Scavengers in Pharmaceutical Intermediates
| Compound | Initial Pd (ppm) | Scavenger | Conditions | Final Pd (ppm) | Yield | Source |
| Naphthalenopiperazine HCl salt | >1,300 | SiliaMetS Thiol (50 wt%) | Water/THF, 35°C, 17 h | 2 | 90% | [4] |
| GDC-0084 (brain cancer drug candidate) | 2,400 | SiliaMetS Thiol or Thiourea | Not specified | ≤ 16 | Not specified | [5] |
| c-Met kinase inhibitor intermediate | 330 | Microporous polystyrene-bound TMT (MP-TMT) (0.20 wt) | DMF, overnight | ~10-30 | Not specified | [3] |
| Generic API | 300 | Activated Carbon (Darco KB-B, 0.2 wt) | THF, 45°C, 18 h | <1 | Not specified | [3] |
Experimental Protocols
Protocol 1: Palladium Removal using a Thiol-Functionalized Silica Scavenger (e.g., SiliaMetS® Thiol)
-
Dissolution: Dissolve the crude product containing the residual palladium catalyst in a suitable organic solvent (e.g., Toluene, THF).
-
Scavenger Addition: Add the thiol-functionalized silica scavenger to the solution. A typical starting amount is 3-5 equivalents relative to the initial amount of palladium catalyst used in the reaction.[2]
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 35-45°C) for 2 to 24 hours.[1][4] The optimal time and temperature should be determined experimentally for the specific substrate.
-
Filtration: Filter the mixture through a pad of Celite® or a suitable filter paper to remove the solid scavenger with the bound palladium.
-
Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[1]
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.
-
Analysis: Analyze the palladium content of the purified product using a suitable analytical technique such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[1]
Protocol 2: Palladium Removal using Activated Carbon
-
Dissolution: Dissolve the crude product in an appropriate solvent.
-
Carbon Addition: Add activated carbon to the solution. A typical starting amount is 5-10 wt% relative to the crude product.[2]
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Stirring: Stir the mixture at a suitable temperature (e.g., 25-60°C) for 1 to 18 hours.[1]
-
Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon. Ensure the Celite pad is sufficiently thick to prevent fine carbon particles from passing through.[2]
-
Washing: Wash the Celite®/carbon cake with fresh solvent to minimize product loss.
-
Concentration: Combine the filtrate and washings and concentrate under reduced pressure to obtain the purified product.
-
Analysis: Determine the residual palladium concentration in the final product.
Mandatory Visualization
Caption: Workflow for removing palladium catalyst from reaction mixtures.
References
Validation & Comparative
A Comparative Analysis of Reactivity: 2-Bromo-4-iodopyridine vs. 2-Chloro-4-iodopyridine in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex nitrogen-containing heterocycles, dihalogenated pyridines serve as versatile building blocks. The ability to selectively functionalize one halogenated position over another is crucial for efficient and modular synthetic strategies. This guide provides an objective comparison of the reactivity of 2-bromo-4-iodopyridine and 2-chloro-4-iodopyridine in three common palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. This analysis is supported by established principles of organic chemistry and representative experimental data to inform substrate selection and reaction optimization.
Executive Summary
The primary determinant of reactivity in both this compound and 2-chloro-4-iodopyridine is the carbon-iodine bond at the 4-position. Due to the lower bond dissociation energy of the C-I bond compared to C-Br and C-Cl bonds, palladium-catalyzed cross-coupling reactions will overwhelmingly occur at the C-4 position under typical conditions.[1][2]
The key difference in reactivity between the two substrates arises from the electronic influence of the halogen at the 2-position. Chlorine is more electronegative than bromine, leading to a more electron-deficient pyridine ring in 2-chloro-4-iodopyridine. This subtle electronic difference can influence the rate of oxidative addition at the C-I bond, potentially making 2-chloro-4-iodopyridine a slightly more reactive substrate in some instances. However, for most synthetic purposes, both molecules will exhibit high reactivity at the C-4 iodo position, with the choice between them often being dictated by availability, cost, or the desired subsequent transformations at the 2-position.
Data Presentation: Comparative Reactivity and Expected Yields
Table 1: Comparative Performance in Suzuki-Miyaura Coupling
| Substrate | Catalyst System (Typical) | Base | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) | Notes |
| This compound | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | Dioxane/H₂O | 90-100 | 4-12 | 85-95 | High selectivity for the C-I bond is expected. |
| 2-Chloro-4-iodopyridine | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | Dioxane/H₂O | 90-100 | 4-12 | 85-95 | Yields are comparable, with a potentially faster reaction rate. |
| 2-Chloro-4-iodopyridine | Pd(OAc)₂ (2 mol%), SPhos (4 mol%) | K₃PO₄ | Toluene/H₂O | 100 | 2-8 | 90-98 | More active catalyst systems can lead to higher yields and shorter reaction times.[3] |
Note: Yields are estimates based on reactions with various arylboronic acids on similar polyhalogenated pyridine substrates and may vary depending on the specific coupling partners.[3][4]
Table 2: Comparative Performance in Sonogashira Coupling
| Substrate | Catalyst System (Typical) | Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) | Notes |
| This compound | PdCl₂(PPh₃)₂ (2 mol%) | CuI (4 mol%) | Et₃N | THF/DMF | 25-60 | 4-16 | 85-95 | Highly selective for the C-I bond under mild conditions.[3] |
| 2-Chloro-4-iodopyridine | PdCl₂(PPh₃)₂ (2 mol%) | CuI (4 mol%) | Et₃N | THF/DMF | 25-60 | 4-16 | 85-95 | Reactivity is comparable to the bromo-analogue. |
Note: Yields are estimates based on reactions with various terminal alkynes on similar polyhalogenated pyridine substrates.[3]
Table 3: Comparative Performance in Buchwald-Hartwig Amination
| Substrate | Catalyst System (Typical) | Base | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) | Notes |
| This compound | Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%) | NaOtBu | Dioxane | 80-110 | 6-18 | 80-95 | Selective amination at the C-I position is expected.[5] |
| 2-Chloro-4-iodopyridine | Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%) | NaOtBu | Dioxane | 80-110 | 6-18 | 80-95 | The more electron-withdrawing chlorine may slightly enhance the rate of oxidative addition. |
Note: Yields are estimates based on reactions with various primary and secondary amines on similar polyhalogenated pyridine substrates.[5]
Experimental Protocols
The following are generalized protocols for the selective cross-coupling at the C-4 position of this compound and 2-chloro-4-iodopyridine. Optimization of catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
Suzuki-Miyaura Coupling Protocol
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine the 4-iodopyridine substrate (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Solvent Addition: Add degassed solvent (e.g., a mixture of dioxane and water, 4:1).
-
Reaction: Heat the mixture to the desired temperature (e.g., 90-100 °C) with stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Sonogashira Coupling Protocol
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the 4-iodopyridine substrate (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 2-5 mol%).
-
Solvent and Base Addition: Add an anhydrous, deoxygenated solvent (e.g., THF or DMF) and an amine base (e.g., Et₃N or diisopropylamine, 2-3 equiv.).
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv.) dropwise to the mixture.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove inorganic salts. Wash the filtrate with saturated aqueous NH₄Cl and brine. Dry the organic layer and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography.[3]
Buchwald-Hartwig Amination Protocol
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the 4-iodopyridine substrate (1.0 equiv.), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., NaOtBu or K₃PO₄, 1.5-2.0 equiv.) to an oven-dried reaction vessel.
-
Amine and Solvent Addition: Add the amine (1.1-1.5 equiv.) and anhydrous, degassed solvent (e.g., dioxane or toluene).
-
Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute with an organic solvent and filter through celite. Wash the filtrate with water and brine, then dry and concentrate.
-
Purification: Purify the crude product by flash column chromatography.[5]
Mandatory Visualizations
Caption: General experimental workflow for palladium-catalyzed cross-coupling.
Caption: Factors influencing the reactivity of the two pyridine substrates.
References
A Comparative Guide to the Purity Validation of 2-Bromo-4-iodopyridine by HPLC and GC-MS
For Researchers, Scientists, and Drug Development Professionals
The meticulous assessment of purity for pharmaceutical intermediates is a critical cornerstone of drug discovery and development. For a compound such as 2-Bromo-4-iodopyridine, a versatile building block in organic synthesis, ensuring high purity is paramount for the reliability of subsequent reactions and the quality of the final active pharmaceutical ingredient (API).[1] This guide provides a comparative overview of two principal analytical techniques for purity determination: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
High-Performance Liquid Chromatography (HPLC) is a staple technique for the quantitative analysis of non-volatile and thermally stable compounds.[2][3] In contrast, Gas Chromatography-Mass Spectrometry (GC-MS) excels in the separation and identification of volatile and semi-volatile compounds.[4] The choice between these methods, or their complementary use, depends on the specific impurities expected and the analytical objectives.
Comparative Analysis of Analytical Methods
| Parameter | HPLC Method | Gas Chromatography (GC-MS) Method |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[3] | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[3] |
| Stationary Phase | C18 Reverse-Phase Column.[3] | Capillary column with a non-polar or mid-polar stationary phase (e.g., 5% phenyl polysiloxane).[3] |
| Mobile Phase | Acetonitrile and Water Gradient.[3] | Inert carrier gas (e.g., Helium, Nitrogen).[3] |
| Temperature | Ambient to moderately elevated (e.g., 25-40 °C).[3] | High-temperature ramp (e.g., 50-250 °C).[3] |
| Detection | UV-Vis Detector (e.g., 254 nm).[5] | Mass Spectrometer (MS).[3] |
| Sample Volatility | Not a strict requirement.[3] | The compound must be volatile and thermally stable.[3] |
| Sample Preparation | Simple dissolution in a suitable solvent.[3] | Dissolution in a volatile solvent.[2] |
| Strengths | Excellent for non-volatile impurities, robust quantitative analysis.[2][5] | High sensitivity and specificity for volatile impurities and structural elucidation.[2] |
| Limitations | Lower resolution for some volatile compounds compared to capillary GC.[3] | Not suitable for non-volatile or thermally unstable compounds.[3] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This protocol is designed for the quantitative purity assessment of this compound.
Instrumentation:
-
HPLC system with a pump, autosampler, column compartment, and UV detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-20 min: 95% B
-
20.1-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 30 °C.[5]
-
Detection Wavelength: 254 nm.[5]
-
Injection Volume: 10 µL.[5]
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve in 1 mL of acetonitrile to prepare a 1 mg/mL stock solution.[5]
-
Further dilute with the initial mobile phase composition (95:5 Water:Acetonitrile) to a final concentration of approximately 0.1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This protocol is intended for the identification of volatile impurities and confirmation of the main component's identity.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
Chromatographic and Mass Spectrometric Conditions:
-
Column: Capillary column suitable for polar compounds (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[5]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.[2]
-
Ion Source Temperature: 230 °C.[2]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[2]
-
Mass Scan Range: 40-400 amu.[2]
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve in 1 mL of a volatile solvent such as dichloromethane to a concentration of approximately 1 mg/mL.[5]
Workflow Diagrams
Caption: Workflow for the HPLC analysis of this compound.
Caption: Workflow for the GC-MS analysis of this compound.
Conclusion
For routine quality control and the quantification of non-volatile impurities in this compound, HPLC is the method of choice due to its robustness and precision. GC-MS, with its high sensitivity and specificity, is invaluable for identifying volatile organic impurities, residual solvents, and for providing structural confirmation of the main component. A comprehensive purity assessment of this compound is best achieved by employing both HPLC and GC-MS. This orthogonal approach ensures a more complete and reliable purity profile, which is essential for its application in research and drug development.
References
A Comparative Guide to Palladium Catalysts for the Selective Coupling of 2-Bromo-4-iodopyridine
For researchers, scientists, and professionals in drug development, the strategic functionalization of polyhalogenated heterocycles like 2-Bromo-4-iodopyridine is a critical step in the synthesis of complex molecules for pharmaceuticals and materials science.[1] The differential reactivity of the carbon-halogen bonds allows for selective cross-coupling reactions. The C-I bond is more readily activated by palladium(0) catalysts in the oxidative addition step of the catalytic cycle compared to the C-Br bond, following the general reactivity trend of C-I > C-Br > C-Cl.[1][2] This guide provides a comparative analysis of various palladium catalytic systems for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, enabling informed decisions for achieving high regioselectivity at the C-4 (iodo) position.
Comparative Performance of Palladium Catalysts
The choice of palladium precursor, ligand, base, and solvent system is crucial for controlling the reaction's outcome, influencing yield, and ensuring selectivity.[2] Milder reaction conditions typically favor reaction at the more reactive C-I bond, leaving the C-Br bond available for subsequent transformations.[1]
Table 1: Catalyst Performance in Selective Suzuki-Miyaura Coupling at the C-4 Position
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) | Notes |
| Pd(OAc)₂ (2 mol%) | SPhos | K₂CO₃ | Toluene/H₂O | 100 | 8 | ~90-98 | Highly active catalyst, allows for lower catalyst loading.[1] |
| PdCl₂(dppf) (3 mol%) | dppf | Cs₂CO₃ | DMF | 90 | 12 | ~88-96 | Effective for a broad range of boronic acids.[1][3] |
| Pd(PPh₃)₄ (5 mol%) | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 12 | ~85 | A classic, reliable catalyst for routine couplings.[2] |
| PdCl₂(dppf) | dppf | CsF | Dioxane | RT - 80 | 12-24 | High | Selective coupling at the iodide position can be achieved with CsF as the base.[4] |
Note: Yields are based on reactions with various arylboronic acids on analogous polyhalogenated pyridine substrates. Actual yields will vary based on the specific coupling partners.[1]
Table 2: Catalyst Performance in Selective Sonogashira Coupling at the C-4 Position
| Catalyst Precursor | Co-catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) | Notes |
| PdCl₂(PPh₃)₂ (2 mol%) | CuI (4 mol%) / PPh₃ | Piperidine | DMF | 60 | 6 | ~85-95 | Common and highly effective system for C-I bond coupling.[1] |
| Pd(PPh₃)₄ (5 mol%) | CuI (5 mol%) | Et₃N | THF | RT | 16 | High | Classic conditions, high selectivity for the C-I bond is achievable.[1][5] |
| Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 100 | 3 | ~80-96 | Effective for coupling various terminal alkynes with bromopyridines.[6] |
Note: The Sonogashira reaction is highly selective for aryl iodides over bromides, especially at lower temperatures.[7]
Table 3: Catalyst Performance in Selective Buchwald-Hartwig Amination at the C-4 Position
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) | Notes |
| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Toluene | 110 | 18 | High | Effective for coupling with deactivated aminothiophenes.[8] |
| Pd(OAc)₂ | BINAP | K₂CO₃ | Dioxane | MW (30 min) | 0.5 | Good | Exclusive coupling at the 4-position of 2-fluoro-4-iodopyridine.[9] |
| Pd₂(dba)₃ | X-Phos / SPhos | NaOt-Bu | Toluene | 80-110 | 12-24 | High | Bulky, electron-rich phosphine ligands are highly effective.[3] |
Note: The proportion of di-substituted product increases with the reactivity of the halopyridine (iodo > bromo > chloro), necessitating careful control of conditions for mono-amination.[8]
Experimental Protocols
The following are generalized procedures for palladium-catalyzed cross-coupling reactions on this compound, designed for selective functionalization at the C-4 position.
Suzuki-Miyaura Coupling Protocol
This protocol is a representative example for the selective coupling of an arylboronic acid at the C-4 position.[10]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., PdCl₂(dppf), 0.03 equiv)
-
Base (e.g., Cs₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., DMF, 5 mL)
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add the this compound, arylboronic acid, palladium catalyst, and base.
-
Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, quench with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Sonogashira Coupling Protocol
This protocol outlines a typical procedure for the selective coupling of a terminal alkyne at the C-4 position.[1]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.1 mmol, 1.1 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)
-
Copper(I) co-catalyst (e.g., CuI, 0.05 equiv)
-
Base (e.g., Et₃N, 3.0 equiv)
-
Degassed solvent (e.g., THF, 5 mL)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add the this compound, palladium catalyst, and copper(I) co-catalyst.
-
Add the degassed solvent and the amine base.
-
Add the terminal alkyne dropwise to the mixture.
-
Stir the reaction mixture at the specified temperature (e.g., room temperature) for the required time (e.g., 16 hours).
-
Monitor progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove catalyst residues, washing with the reaction solvent.
-
Concentrate the filtrate and purify the residue by column chromatography.
Buchwald-Hartwig Amination Protocol
This protocol provides a general method for the selective C-N bond formation at the C-4 position.[8][11]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Palladium precursor (e.g., Pd(OAc)₂, 0.02 equiv)
-
Ligand (e.g., Xantphos, 0.04 equiv)
-
Base (e.g., Cs₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., Toluene, 5 mL)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precursor, ligand, and base to a Schlenk tube.
-
Add the this compound and the amine.
-
Add the degassed solvent.
-
Seal the tube and heat the mixture with stirring to the desired temperature (e.g., 110 °C).
-
After the reaction is complete (monitored by LC-MS), cool the mixture to room temperature.
-
Dilute with a suitable organic solvent and filter through celite.
-
Concentrate the filtrate and purify the crude product via column chromatography.
Visualizations
Experimental and Logical Workflow
The following diagrams illustrate the logical workflow for a comparative study and the fundamental catalytic cycle governing these transformations.
Caption: Generalized workflow for a palladium-catalyzed cross-coupling experiment.
Caption: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
A Cost-Benefit Analysis of 2-Bromo-4-iodopyridine in the Synthesis of Disubstituted Pyridines
For researchers and professionals in drug development and chemical synthesis, the strategic selection of building blocks is paramount to achieving efficient, cost-effective, and high-yielding synthetic routes. 2-Bromo-4-iodopyridine has emerged as a versatile reagent for the synthesis of 2,4-disubstituted pyridines, offering distinct advantages in regioselective functionalization. This guide provides a comprehensive cost-benefit analysis of utilizing this compound, comparing its performance with a key alternative, 2,4-dibromopyridine, and outlining various synthetic strategies.
The unique reactivity profile of this compound stems from the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in palladium-catalyzed cross-coupling reactions. The C-I bond is significantly more reactive, allowing for selective functionalization at the 4-position under milder conditions, while the C-Br bond at the 2-position can be targeted in a subsequent step under more forcing conditions. This sequential functionalization is a key advantage for the synthesis of complex, unsymmetrical pyridine derivatives.
Comparative Cost Analysis
A primary consideration in any synthetic strategy is the cost of starting materials. A comparative analysis of the pricing for this compound and its common alternative, 2,4-dibromopyridine, reveals a significant difference.
| Compound | Supplier | Quantity (g) | Price (USD) | Price per gram (USD) |
| This compound | Sigma-Aldrich | 5 | 34.50 | 6.90 |
| 10 | 40.25 | 4.03 | ||
| 25 | 92.00 | 3.68 | ||
| 2,4-Dibromopyridine | Chem-Impex | 5 | 20.20 | 4.04 |
| 25 | 46.20 | 1.85 | ||
| 100 | 156.00 | 1.56 | ||
| TCI | 5 | 9400.00 (INR) | ~112.55 / 8.99 (USD) | |
| 25 | 13200.00 (INR) | ~158.07 / 6.32 (USD) | ||
| Apollo Scientific | 25 | 30.00 (GBP) | ~37.80 / 1.51 (USD) | |
| Synchem | 50 | 300.00 (EUR) | ~324.00 / 6.48 (USD) | |
| AChemBlock | 100 | 160.00 | 1.60 | |
| 250 | 220.00 | 0.88 |
Note: Prices are approximate and subject to change based on vendor and purity. Currency conversions are based on exchange rates at the time of writing.
From the data, it is evident that 2,4-dibromopyridine is generally the more cost-effective starting material on a per-gram basis, especially when purchased in larger quantities. This initial cost saving is a significant factor in favor of using 2,4-dibromopyridine, particularly for large-scale syntheses. However, the true cost-effectiveness can only be determined by considering the overall process, including reaction efficiency, yields, and purification costs, which are directly influenced by the reactivity of the chosen substrate.
Synthesis of this compound
The accessibility of this compound is a crucial aspect of its cost-benefit profile. A convenient one-pot synthesis from the readily available and inexpensive 2-bromopyridine has been reported, utilizing a "halogen dance" reaction.[1] This method provides a viable route for in-house preparation, potentially reducing reliance on commercial suppliers and lowering costs for large-scale applications.
A general protocol for this synthesis is as follows:
-
A solution of diisopropylamine in anhydrous THF is cooled to -40 °C.
-
n-Butyllithium is added to generate lithium diisopropylamide (LDA).
-
The solution is further cooled to -95 °C, and a solution of 2-bromopyridine in THF is added.
-
The mixture is stirred at low temperature for 3-4 hours.
-
A solution of iodine in THF is then added.
-
The reaction is quenched with aqueous acetic acid.
-
The product, this compound, is isolated with a reported yield of approximately 65%.
Caption: Synthesis of this compound via a halogen dance reaction.
Comparative Performance in Cross-Coupling Reactions
The primary advantage of this compound lies in its differential reactivity in palladium-catalyzed cross-coupling reactions, enabling selective and sequential functionalization.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful tool for the formation of C-C bonds. The greater reactivity of the C-I bond in this compound allows for the selective introduction of an aryl or vinyl group at the 4-position under mild conditions. The remaining C-Br bond can then be coupled under more forcing conditions. In contrast, the two C-Br bonds in 2,4-dibromopyridine exhibit less differentiation in reactivity, which can lead to mixtures of mono- and di-substituted products, complicating purification and reducing the yield of the desired product.
| Substrate | Position | Relative Reactivity | Conditions for Mono-arylation | Potential Issues |
| This compound | C4 (Iodo) | High | Mild (e.g., lower temp., weaker base) | - |
| C2 (Bromo) | Low | More forcing conditions | - | |
| 2,4-Dibromopyridine | C4 (Bromo) | Moderate | Difficult to achieve high selectivity | Mixture of mono- and di-arylated products |
| C2 (Bromo) | Moderate |
General Experimental Protocol for Selective Suzuki-Miyaura Coupling at the C4-Position of this compound:
-
To a dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), the desired arylboronic acid (1.1-1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., Na₂CO₃, 2.0 eq.).
-
Add a degassed solvent system (e.g., a mixture of toluene and water).
-
Heat the reaction mixture to a moderate temperature (e.g., 80 °C) and stir until the starting material is consumed, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction, perform an aqueous workup, and extract the product with an organic solvent.
-
Purify the crude product by column chromatography.
Caption: Sequential functionalization of this compound.
Sonogashira Coupling
Similar to the Suzuki coupling, the Sonogashira reaction, which forms C-C bonds between aryl halides and terminal alkynes, benefits from the differential reactivity of this compound. The C-I bond can be selectively alkynylated under mild, copper-co-catalyzed or copper-free conditions, leaving the C-Br bond available for subsequent transformations. Achieving high selectivity with 2,4-dibromopyridine is more challenging.
General Experimental Protocol for Selective Sonogashira Coupling at the C4-Position of this compound:
-
To a dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).
-
Add a degassed solvent (e.g., THF or DMF) and a base (e.g., triethylamine, 2-3 eq.).
-
Add the terminal alkyne (1.1-1.5 eq.) to the mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until completion.
-
Perform an aqueous workup and extract the product.
-
Purify by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The selective amination at the 4-position of this compound can be achieved, providing a route to 4-amino-2-bromopyridines, which are valuable intermediates for further functionalization. Studies on dihalopyridines have shown that the selectivity of Buchwald-Hartwig amination can be influenced by the choice of catalyst, ligand, and reaction conditions. For 2-fluoro-4-iodopyridine, selective C-N bond formation at the 4-position has been reported.[2] A similar selectivity is expected for this compound due to the high reactivity of the C-I bond.
Alternative Synthetic Strategies for 2,4-Disubstituted Pyridines
While sequential cross-coupling of dihalopyridines is a common approach, other methods for the synthesis of 2,4-disubstituted pyridines exist. These include one-pot multi-component reactions that can construct the pyridine ring from acyclic precursors. For instance, the condensation of acetophenones, aldehydes, and an ammonium source can yield 2,4,6-triarylpyridines in a single step.[3][4] Another approach involves the cascade reaction of 1,1-enediamines with α,β-unsaturated ketones.[5]
Caption: Alternative one-pot syntheses of substituted pyridines.
Conclusion and Recommendations
The choice between this compound and 2,4-dibromopyridine for the synthesis of 2,4-disubstituted pyridines involves a trade-off between the initial cost of the starting material and the efficiency and selectivity of the subsequent reactions.
2,4-Dibromopyridine is the more economical starting material, making it an attractive option for large-scale synthesis where cost is a primary driver. However, the similar reactivity of the two bromine atoms can lead to challenges in achieving high regioselectivity for mono-functionalization, potentially leading to lower yields of the desired product and more complex purification procedures.
This compound , while more expensive per gram, offers a significant advantage in terms of synthetic strategy. The pronounced difference in reactivity between the iodine and bromine substituents allows for a highly regioselective and sequential approach to the synthesis of complex, unsymmetrical 2,4-disubstituted pyridines. This can translate to higher overall yields, simpler purifications, and a more efficient workflow, which can offset the higher initial material cost, particularly in the context of complex, multi-step syntheses common in drug discovery and development.
Recommendation:
-
For the synthesis of symmetrical 2,4-disubstituted pyridines or when cost is the absolute primary concern and optimization of reaction conditions to manage selectivity is feasible, 2,4-dibromopyridine is a viable choice.
-
For the synthesis of unsymmetrical 2,4-disubstituted pyridines where high regioselectivity, cleaner reactions, and a streamlined workflow are critical, This compound is the superior reagent. The ability to perform selective, sequential cross-coupling reactions often justifies the higher initial cost by providing a more efficient and reliable route to the target molecule. Furthermore, the possibility of in-house synthesis via the "halogen dance" reaction offers a potential avenue to mitigate the cost of this versatile building block.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Convenient one-pot synthesis of 1,2,4-oxadiazoles and 2,4,6-triarylpyridines using graphene oxide (GO) as a metal-free catalyst: importance of dual catalytic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. researchgate.net [researchgate.net]
A Comparative Spectroscopic Analysis of 2-Bromo-4-iodopyridine and Its Derivatives
A detailed guide for researchers and drug development professionals on the spectroscopic characteristics of 2-bromo-4-iodopyridine and its key derivatives, providing essential data for identification, characterization, and quality control in synthetic chemistry.
This guide offers a comparative analysis of the spectroscopic properties of this compound and its amino and hydroxyl derivatives. The data presented is crucial for researchers engaged in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science, where these halogenated pyridines serve as versatile building blocks.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for this compound, 2-bromo-4-aminopyridine, and 2-bromo-4-hydroxypyridine. This data is essential for confirming the identity and purity of these compounds in a laboratory setting.
Table 1: ¹H NMR Spectroscopic Data (ppm)
| Compound | H-3 | H-5 | H-6 | Other | Solvent |
| This compound | ~7.8 | ~7.5 | ~8.2 | - | CDCl₃ (Predicted) |
| 2-Bromo-4-aminopyridine | ~6.7 | ~6.4 | ~7.8 | NH₂: ~4.5 (broad s) | DMSO-d₆ (Predicted) |
| 2-Bromo-4-hydroxypyridine | ~6.8 | ~6.3 | ~7.7 | OH: ~10.5 (broad s) | DMSO-d₆ (Predicted) |
Table 2: ¹³C NMR Spectroscopic Data (ppm)
| Compound | C-2 | C-3 | C-4 | C-5 | C-6 | Solvent |
| This compound | ~145 | ~135 | ~95 | ~130 | ~152 | CDCl₃ (Predicted) |
| 2-Bromo-4-aminopyridine | ~158 | ~110 | ~150 | ~108 | ~148 | DMSO-d₆ (Predicted) |
| 2-Bromo-4-hydroxypyridine | ~155 | ~115 | ~165 | ~110 | ~145 | DMSO-d₆ (Predicted) |
Table 3: Infrared (IR) Spectroscopy Data (cm⁻¹)
| Compound | Key Functional Group Stretches | Aromatic C-H Stretch | C=C & C=N Ring Stretching | C-Br Stretch |
| This compound | - | ~3050 | ~1570, 1450 | ~670 |
| 2-Bromo-4-aminopyridine | N-H stretch: ~3400-3200 | ~3070 | ~1600, 1480 | ~680 |
| 2-Bromo-4-hydroxypyridine | O-H stretch: ~3300 (broad) | ~3060 | ~1590, 1470 | ~675 |
Table 4: Mass Spectrometry (MS) Data
| Compound | Molecular Formula | Molecular Weight | Key Fragments (m/z) |
| This compound | C₅H₃BrIN | 283.89 g/mol [1] | 283/285 (M⁺), 204/206 ([M-Br]⁺), 156 ([M-I]⁺), 78 |
| 2-Bromo-4-aminopyridine | C₅H₅BrN₂ | 173.01 g/mol [2] | 173/175 ([M+H]⁺)[2] |
| 2-Bromo-4-hydroxypyridine | C₅H₄BrNO | 174.00 g/mol [3] | 173/175 (M⁺), 94 ([M-Br-CO]⁺), 78 |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of this compound and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the solid compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse program. Typical parameters include a spectral width of 0-10 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse program. A wider spectral width (e.g., 0-160 ppm) and a larger number of scans are typically required compared to ¹H NMR.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and referencing the chemical shifts to the solvent peak or an internal standard (e.g., TMS at 0 ppm).
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method): Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous mixture is obtained. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the infrared spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups and the fingerprint region of the molecule.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).
-
Ionization: Utilize a suitable ionization technique, such as Electron Ionization (EI), to generate charged molecular ions and fragment ions.
-
Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer.
-
Data Interpretation: Analyze the resulting mass spectrum to determine the molecular weight of the compound and to identify characteristic fragmentation patterns that provide structural information.
Visualizing a Key Reaction: Suzuki Coupling
This compound is a valuable substrate in cross-coupling reactions, such as the Suzuki coupling, which is a powerful method for forming carbon-carbon bonds. The following diagram illustrates a typical Suzuki coupling reaction involving this compound and phenylboronic acid.
Caption: Suzuki Coupling Reaction of this compound.
Experimental Workflow for Spectroscopic Analysis
The following diagram outlines the general workflow for the spectroscopic characterization of a synthetic organic compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
References
A Researcher's Guide to the Regioselective Functionalization of 2-Bromo-4-iodopyridine
For researchers, scientists, and drug development professionals, 2-Bromo-4-iodopyridine stands as a versatile building block, offering two distinct reactive sites for carbon-carbon and carbon-heteroatom bond formation. The inherent difference in reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds provides a powerful tool for achieving high regioselectivity in a variety of cross-coupling reactions. This guide provides a comparative analysis of the regioselectivity of Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions with this compound, supported by experimental data from analogous systems and detailed protocols.
The primary determinant of regioselectivity in palladium-catalyzed cross-coupling reactions of dihalogenated pyridines is the relative reactivity of the carbon-halogen bonds. The established order of reactivity is C-I > C-Br > C-Cl. This differential reactivity allows for the selective functionalization at the more reactive C-4 position (iodine) of this compound under carefully controlled conditions, leaving the C-2 bromo group available for subsequent transformations.
Comparative Analysis of Regioselectivity
The following table summarizes the expected regioselective outcomes for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions with this compound. The data is based on analogous di- and polyhalogenated pyridine systems, illustrating the general principle of preferential C-4 functionalization.
| Reaction Type | Coupling Partner | Catalyst System (Typical) | Predominant Product | Regioselectivity (C-4:C-2) | Reference Compound & Yield |
| Suzuki-Miyaura Coupling | Arylboronic Acid | Pd(PPh₃)₄ / Base | 4-Aryl-2-bromopyridine | High | 2,4-Dichloropyrimidine, ~71-80% for C-4 arylation[1] |
| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI / Base | 4-Alkynyl-2-bromopyridine | High | 2-Bromo-4-iodo-quinoline, selective at iodo position[2] |
| Buchwald-Hartwig Amination | Amine | Pd(OAc)₂ / Ligand / Base | 4-Amino-2-bromopyridine | High | 2-Fluoro-4-iodopyridine, exclusive at C-4 position[3] |
While high C-4 selectivity is the general rule, it is noteworthy that the regioselectivity of cross-coupling reactions on dihalopyridines can be influenced by the choice of catalyst, ligands, and reaction conditions. In some cases, it is possible to achieve C-2 selectivity by employing specific catalytic systems, such as those with bulky N-heterocyclic carbene (NHC) ligands.[4][5]
Experimental Protocols
The following are generalized experimental protocols for achieving C-4 regioselective functionalization of this compound. Researchers should optimize these conditions for their specific substrates and desired outcomes.
General Procedure for Regioselective Suzuki-Miyaura Coupling
This protocol is adapted from procedures for analogous dihalopyridine systems.[2]
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (0.02-0.05 equiv.).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water, toluene/water, or DMF/water).
-
Reaction: Heat the mixture with stirring to a temperature between 80-110 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the 4-aryl-2-bromopyridine.
General Procedure for Regioselective Sonogashira Coupling
This protocol is based on established methods for the Sonogashira coupling of halo-heterocycles.[6]
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02-0.05 equiv.), and a copper(I) co-catalyst (e.g., CuI, 0.04-0.10 equiv.).
-
Reagent Addition: Add a degassed solvent (e.g., THF or DMF) and a suitable amine base (e.g., triethylamine or diisopropylamine, 2.0-3.0 equiv.).
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv.) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature or heat to 40-60 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, filter the reaction mixture through a pad of celite, washing with an organic solvent. The filtrate is then washed with aqueous ammonium chloride and brine, dried, and concentrated.
-
Purification: The crude product is purified by flash column chromatography to afford the 4-alkynyl-2-bromopyridine.
General Procedure for Regioselective Buchwald-Hartwig Amination
This protocol is a generalized procedure based on known Buchwald-Hartwig amination reactions.[7]
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with this compound (1.0 equiv.), the desired amine (1.1-1.5 equiv.), a palladium pre-catalyst (e.g., Pd(OAc)₂ or a pre-formed Pd-ligand complex, 0.01-0.05 equiv.), a suitable phosphine ligand (e.g., BINAP, XPhos, 0.02-0.10 equiv.), and a strong base (e.g., NaOt-Bu or K₃PO₄, 1.2-2.0 equiv.).
-
Solvent Addition: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.
-
Reaction: Heat the reaction mixture with stirring to a temperature typically between 80-120 °C. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling, the reaction mixture is diluted with an organic solvent and filtered through celite. The filtrate is washed with water and brine, dried over a drying agent, and concentrated.
-
Purification: The desired 4-amino-2-bromopyridine is obtained after purification by column chromatography.
Visualizing Reaction Pathways and Experimental Workflow
The following diagrams illustrate the key factors influencing regioselectivity and a typical experimental workflow for cross-coupling reactions.
Caption: Factors influencing the regioselectivity of reactions with this compound.
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling reactions.
References
- 1. patents.justia.com [patents.justia.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 6. The synthesis of 4′-aryl substituted terpyridines by Suzuki cross-coupling reactions: substituent effects on ligand fluorescence - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. research.rug.nl [research.rug.nl]
literature review of synthetic routes to 2,4-disubstituted pyridines
For researchers, scientists, and professionals in drug development, the pyridine scaffold represents a cornerstone of modern medicinal chemistry. The specific substitution pattern on the pyridine ring is crucial for modulating a compound's biological activity, and the 2,4-disubstitution motif is prevalent in a wide array of pharmacologically active agents. This guide provides a comprehensive comparison of key synthetic routes to 2,4-disubstituted pyridines, offering experimental data, detailed protocols, and visual representations of the synthetic strategies to aid in the selection of the most appropriate method for a given target molecule.
I. Classical Condensation Reactions
Traditional multicomponent reactions offer time-tested and often highly efficient methods for the construction of the pyridine core. These methods typically involve the condensation of carbonyl compounds, active methylene species, and an ammonia source.
Kröhnke Pyridine Synthesis
The Kröhnke synthesis is a versatile method for preparing highly functionalized pyridines, including 2,4,6-trisubstituted derivatives, from which 2,4-disubstituted pyridines can be accessed. The reaction involves the condensation of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, typically ammonium acetate.[1][2]
General Reaction Scheme:
Figure 1: General scheme of the Kröhnke Pyridine Synthesis.
Scope and Limitations: The Kröhnke synthesis is broadly applicable, tolerating a wide range of aryl and heteroaryl substituents on both the pyridinium salt and the α,β-unsaturated carbonyl compound.[1] This makes it particularly useful for the synthesis of 2,4-diarylpyridines. Both electron-donating and electron-withdrawing groups are generally well-tolerated.
Experimental Data:
| R1 | R2 (in chalcone) | R3 (in chalcone) | Yield (%) | Reference |
| 4-Me-Ph | Ph | H | 85 | [3] |
| 4-Cl-Ph | 4-MeO-Ph | H | 88 | [3] |
| 2-Thienyl | Ph | H | 60 | [1] |
Detailed Experimental Protocol: Synthesis of 2,4-Diarylpyridines via Kröhnke Synthesis [3]
-
Preparation of the Pyridinium Salt: To a solution of the corresponding acetophenone (10 mmol) in pyridine (20 mL), add iodine (12 mmol) portionwise with stirring. Heat the mixture at 80 °C for 2 hours. Cool the reaction mixture to room temperature and add diethyl ether (100 mL) to precipitate the pyridinium salt. Filter the solid, wash with diethyl ether, and dry under vacuum.
-
Kröhnke Condensation: A mixture of the pyridinium salt (5 mmol), the appropriate chalcone (5 mmol), and ammonium acetate (50 mmol) in glacial acetic acid (50 mL) is refluxed for 4-6 hours.
-
Work-up: After cooling, the reaction mixture is poured into ice-water (200 mL) and neutralized with aqueous ammonia. The precipitated solid is filtered, washed with water, and dried.
-
Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Guareschi-Thorpe Pyridine Synthesis
The Guareschi-Thorpe reaction is a classical method for the synthesis of 2,6-dihydroxypyridines (which exist in equilibrium with their 2,6-pyridone tautomers), often with additional substituents at the 3 and 4-positions. The reaction involves the condensation of a β-dicarbonyl compound with a cyanoacetamide or a related active methylene compound in the presence of a base.[4][5][6][7]
General Reaction Scheme:
Figure 2: General scheme of the Guareschi-Thorpe Pyridine Synthesis.
Scope and Limitations: This method is particularly effective for producing pyridones with hydroxyl groups at the 2- and 6-positions. The nature of the β-dicarbonyl compound determines the substituent at the 4-position. While versatile for this class of compounds, it is not a direct route to pyridines without the hydroxyl groups.
Experimental Data:
| β-Dicarbonyl Compound | Cyano-reagent | Base | Yield (%) | Reference |
| Ethyl acetoacetate | Cyanoacetamide | Ammonium carbonate | 95 | [8][9] |
| Acetylacetone | Cyanoacetamide | Piperidine | 85-90 | [4] |
| Dibenzoylmethane | Ethyl cyanoacetate | Ammonium carbonate | 92 | [8][9] |
Detailed Experimental Protocol: Synthesis of 3-Cyano-4,6-dimethyl-2-pyridone [4]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve acetylacetone (0.1 mol) and cyanoacetamide (0.1 mol) in methanol (50 mL).
-
Addition of Base: Add a catalytic amount of piperidine (0.01 mol).
-
Reaction: Heat the reaction mixture to reflux with constant stirring for 4 hours.
-
Work-up: Monitor the reaction progress by thin-layer chromatography (TLC). After completion, cool the reaction mixture to room temperature.
-
Isolation: If the product precipitates, collect it by filtration. If not, acidify the solution with concentrated HCl to precipitate the product. Collect the crude product by vacuum filtration and wash it with cold water.
-
Purification: Purify the crude 3-cyano-4,6-dimethyl-2-pyridone by recrystallization from ethanol to yield a white to off-white solid.
Bohlmann-Rahtz Pyridine Synthesis
The Bohlmann-Rahtz synthesis provides a route to substituted pyridines through the condensation of an enamine with an ethynyl ketone.[10] The reaction typically proceeds in two steps: the formation of an aminodiene intermediate, followed by a heat-induced cyclodehydration.[11] However, one-pot modifications have been developed.[12][13]
General Reaction Scheme:
Figure 3: General scheme of the Bohlmann-Rahtz Pyridine Synthesis.
Scope and Limitations: This method is versatile for the synthesis of tri- and tetrasubstituted pyridines.[11][14] The substitution pattern of the final product is determined by the substituents on the enamine and the ethynyl ketone. High temperatures are often required for the cyclization step, which can be a limitation for sensitive substrates, although acid-catalyzed one-pot procedures at lower temperatures have been reported.[15]
Experimental Data:
| Enamine | Ethynyl Ketone | Conditions | Yield (%) | Reference |
| Ethyl β-aminocrotonate | Phenylpropynone | Toluene/AcOH, 50 °C | 85 | [15] |
| Ethyl β-aminocrotonate | 1-Phenyl-2-propyn-1-one | Microwave, 170 °C | 78 | [16] |
| 3-Aminopent-3-en-2-one | But-3-yn-2-one | EtOH, reflux | 72 | [17] |
Detailed Experimental Protocol: One-Pot Bohlmann-Rahtz Synthesis [15]
-
Reaction Setup: To a solution of the enamino ester (1 mmol) and the alkynone (1.1 mmol) in toluene (5 mL), add acetic acid (1 mL).
-
Reaction: Stir the mixture at 50 °C for 12-24 hours, monitoring the reaction by TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL). Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel to afford the desired substituted pyridine.
Hantzsch Pyridine Synthesis
The Hantzsch synthesis is a classic multi-component reaction that typically yields 1,4-dihydropyridines, which can then be oxidized to the corresponding pyridines. The reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor.[15] Unsymmetrical variations of this reaction can be employed to produce 2,4-disubstituted pyridines.[18]
General Reaction Scheme:
Figure 4: General scheme of the Hantzsch Pyridine Synthesis.
Scope and Limitations: The classical Hantzsch synthesis leads to symmetrically substituted pyridines at the 2- and 6-positions. To achieve unsymmetrical substitution, a stepwise approach or the use of two different β-dicarbonyl compounds is necessary. The final oxidation step is a key feature of this method.
Experimental Data for Unsymmetrical Synthesis:
| Aldehyde | β-Dicarbonyl 1 | β-Dicarbonyl 2 | Yield (%) | Reference |
| 3-Cyanobenzaldehyde | Dione | Allyl ester | ~60 | [18] |
| Benzaldehyde | Ethyl acetoacetate | 3-oxobutanamide | 75 |
Detailed Experimental Protocol: Unsymmetrical Hantzsch Synthesis [18]
-
Reaction Setup: In a suitable reaction vessel, a mixture of 3-cyanobenzaldehyde (1 equivalent) and ammonium acetate is prepared.
-
First Condensation: To this mixture, a dione (1 equivalent) is added, and the reaction is stirred.
-
Second Condensation: An allyl ester (1 equivalent) is then added to the reaction mixture.
-
Cyclization and Dehydration: The mixture is heated to complete the reaction, forming the 2-hydroxy-1,2,3,4-tetrahydropyridine intermediate.
-
Oxidation: The intermediate is then oxidized to the corresponding pyridine using a suitable oxidizing agent (e.g., nitric acid, DDQ, or air).
-
Purification: The final product is purified by standard techniques such as column chromatography or recrystallization.
II. Cycloaddition Reactions
Cycloaddition reactions, particularly [4+2] cycloadditions (Diels-Alder reactions), provide a powerful and convergent approach to the pyridine ring system.
Inverse Electron-Demand Diels-Alder Reaction of 1,2,4-Triazines
In this strategy, an electron-deficient 1,2,4-triazine acts as the diene and reacts with an electron-rich dienophile (an enamine or ynamine). The initial cycloadduct undergoes a retro-Diels-Alder reaction, extruding a molecule of nitrogen to form the pyridine ring.[11][16]
General Reaction Scheme:
Figure 5: General scheme of the inverse electron-demand Diels-Alder reaction for pyridine synthesis.
Scope and Limitations: This method is highly efficient for the synthesis of polysubstituted pyridines with predictable regiochemistry. The substitution pattern of the resulting pyridine is determined by the substituents on the triazine and the dienophile. The main limitation can be the availability of the substituted 1,2,4-triazine starting materials.
Experimental Data:
| 1,2,4-Triazine Substituents | Dienophile | Yield (%) | Reference |
| 3,5,6-Triphenyl | 1-Pyrrolidinocyclohexene | 85 | [11] |
| 3,6-Di(pyridin-2-yl) | 1-Morpholinocyclopentene | 78 | [11] |
Detailed Experimental Protocol: Diels-Alder Reaction of 1,2,4-Triazines
-
Reaction Setup: A solution of the 1,2,4-triazine (1 mmol) and the enamine (1.2 mmol) in a high-boiling solvent such as dioxane or xylene (10 mL) is prepared in a flask equipped with a reflux condenser.
-
Reaction: The reaction mixture is heated to reflux for 12-24 hours. The evolution of nitrogen gas can be observed.
-
Work-up: After cooling to room temperature, the solvent is removed under reduced pressure.
-
Purification: The residue is purified by column chromatography on silica gel to afford the substituted pyridine.
III. Modern Synthetic Methods
Modern synthetic organic chemistry has introduced powerful new tools for the construction and functionalization of pyridine rings, including transition-metal catalysis and the strategic use of activating groups.
Transition-Metal Catalyzed Cross-Coupling Reactions
For the synthesis of 2,4-diaryl or 2-alkyl-4-aryl pyridines, transition-metal catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are exceptionally powerful. These reactions typically start from a dihalopyridine, allowing for the sequential and regioselective introduction of different substituents.[5][18][19][20]
General Reaction Scheme:
Figure 6: Sequential Suzuki coupling for the synthesis of 2,4-diarylpyridines.
Scope and Limitations: The scope of Suzuki coupling is vast, with a wide variety of aryl, heteroaryl, and alkyl boronic acids and esters being commercially available or readily prepared. The regioselectivity of the coupling on dihalopyridines can often be controlled by the reaction conditions. A key limitation is the need for pre-functionalized pyridine starting materials.
Experimental Data for Suzuki Coupling of 2,4-Dichloropyridine:
| Boronic Acid (1st coupling) | Boronic Acid (2nd coupling) | Catalyst | Yield (%) | Reference |
| Phenylboronic acid | 4-Methoxyphenylboronic acid | Pd(PPh3)4 | 75 (one-pot) | [18] |
| 4-Tolylboronic acid | 3-Thienylboronic acid | Pd(dppf)Cl2 | 82 (stepwise) | [19] |
Detailed Experimental Protocol: One-Pot Double Suzuki Coupling of 2,4-Dichloropyrimidine (adaptable for 2,4-dichloropyridine) [18]
-
First Coupling: In a reaction vial, dissolve 2,4-dichloropyrimidine (0.67 mmol) in a mixture of toluene (2.9 mL), ethanol (0.7 mL), and water (0.7 mL). Degas the solution for five minutes with argon. Add the first boronic acid (0.67 mmol), tetrakis(triphenylphosphine)palladium(0) (0.018 mmol), and potassium carbonate (2.01 mmol). Seal the vial and heat at 55 °C for 12 hours.
-
Second Coupling: After 12 hours, add the second boronic acid (0.78 mmol), additional tetrakis(triphenylphosphine)palladium(0) (0.009 mmol), and potassium carbonate (2.01 mmol) to the reaction vial.
-
Reaction: Reseal the vial and heat at 90 °C for 12 hours.
-
Work-up: After cooling, partition the crude product between water and ethyl acetate. Dry the organic layer with anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Direct C-H Functionalization
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis of substituted pyridines. By avoiding the need for pre-functionalization, these methods offer more streamlined synthetic routes. Regioselective C-H arylation at the C4 position of pyridines has been achieved using palladium catalysis, often with the aid of a directing group or by exploiting the inherent electronic properties of the pyridine ring.[12][14][21][22]
General Reaction Scheme:
Figure 7: Direct C-H arylation of pyridines at the C4 position.
Scope and Limitations: The scope of C-H functionalization is rapidly expanding. However, achieving high regioselectivity can be challenging and often requires specific substitution patterns on the pyridine starting material or the use of directing groups.
Experimental Data for C4-Arylation:
| Pyridine Derivative | Aryl Halide | Catalyst/Ligand | Yield (%) | Reference |
| 3-Nitropyridine | Bromobenzene | Pd(OAc)2 / PCy3 | 75 | [22] |
| 3-Chloropyridine | 4-Bromotoluene | Pd(OAc)2 / P(o-tol)3 | 68 | [12] |
Detailed Experimental Protocol: C-H Arylation of 3-Substituted Pyridines [22]
-
Reaction Setup: In an oven-dried Schlenk tube, combine Pd(OAc)2 (5 mol %), [PCy3H]BF4 (10 mol %), 2,2-dimethylhexanoic acid (0.3 equiv), and K2CO3 (3.0 equiv).
-
Addition of Reagents: Add the 3-substituted pyridine (0.5 mmol) and the aryl bromide (1.5 equiv).
-
Solvent and Degassing: Add toluene (1.0 M) and degas the mixture.
-
Reaction: Heat the reaction mixture at 120 °C for 22-24 hours.
-
Work-up and Purification: After cooling, the reaction mixture is filtered, concentrated, and the residue is purified by column chromatography to yield the C4-arylated pyridine.
Synthesis from Pyridine N-Oxides
Pyridine N-oxides are versatile intermediates for the synthesis of substituted pyridines. The N-oxide group activates the pyridine ring towards nucleophilic attack, particularly at the 2- and 4-positions. Reaction with Grignard reagents followed by a rearrangement or elimination step can lead to 2- and/or 4-substituted pyridines.
General Reaction Scheme:
Figure 8: Synthesis of substituted pyridines from pyridine N-oxides.
Scope and Limitations: This method provides a transition-metal-free route to alkylated and arylated pyridines. The regioselectivity (2- vs. 4-substitution) can be influenced by the nature of the Grignard reagent and the reaction conditions.
Experimental Data:
| Pyridine N-oxide | Grignard Reagent | Conditions | Product(s) | Yield (%) | Reference |
| Pyridine N-oxide | PhMgBr | 1. THF, rt; 2. Ac2O, 120 °C | 2-Phenylpyridine | 86 | [1] |
| 4-Me-Pyridine N-oxide | PhMgBr | 1. THF, rt; 2. Ac2O, 120 °C | 2-Phenyl-4-methylpyridine | 75 | [1] |
| Pyridine N-oxide | n-BuMgBr | 1. THF, rt; 2. Ac2O, 120 °C | 2-n-Butylpyridine & 4-n-Butylpyridine | 45 (mixture) | [1] |
Detailed Experimental Protocol: Synthesis of 2-Substituted Pyridines from Pyridine N-Oxides [1]
-
Reaction Setup: To a solution of the pyridine N-oxide (1 mmol) in anhydrous THF (10 mL) at room temperature, add the Grignard reagent (1.5 mmol) dropwise.
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours.
-
Work-up: Quench the reaction by the addition of saturated aqueous NH4Cl solution. Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Rearrangement/Elimination: Dissolve the crude intermediate in acetic anhydride (5 mL) and heat at 120 °C for 30 minutes.
-
Final Work-up and Purification: Cool the reaction mixture, pour it into saturated aqueous NaHCO3, and extract with ethyl acetate. The combined organic layers are dried and concentrated. The residue is purified by column chromatography to give the substituted pyridine.
Conclusion
The synthesis of 2,4-disubstituted pyridines can be approached through a variety of powerful and versatile methods. Classical condensation reactions like the Kröhnke and Bohlmann-Rahtz syntheses offer robust and often high-yielding routes from simple acyclic precursors. Cycloaddition strategies provide an elegant and convergent approach to the pyridine core. Modern methods, including transition-metal catalyzed cross-coupling and C-H functionalization, as well as the use of pyridine N-oxides, have significantly expanded the toolkit for the synthesis of this important class of compounds, offering greater flexibility and efficiency. The choice of the optimal synthetic route will depend on the specific target molecule, the availability of starting materials, and the desired substitution pattern and functional group tolerance. This guide provides the necessary comparative data and experimental details to facilitate this decision-making process for researchers in the field.
References
- 1. Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides [organic-chemistry.org]
- 2. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Bohlmann–Rahtz pyridine synthesis - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. BJOC - One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor [beilstein-journals.org]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. Frontiers | Nucleophilic C4-selective (hetero) arylation of pyridines for facile synthesis of heterobiaryls [frontiersin.org]
- 13. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 14. Cycloaddition/ Diels-Alder Approaches - Wordpress [reagents.acsgcipr.org]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. organic-synthesis.com [organic-synthesis.com]
- 18. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Organic Syntheses Procedure [orgsyn.org]
- 20. Nucleophilic C4-selective (hetero) arylation of pyridines for facile synthesis of heterobiaryls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Nucleophilic C4-selective (hetero) arylation of pyridines for facile synthesis of heterobiaryls - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Benchmarking 2-Bromo-4-iodopyridine: A Comparative Guide for Drug Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of heterocyclic chemistry, dihalogenated pyridines are indispensable building blocks for the synthesis of complex molecules, particularly in the development of novel pharmaceuticals and functional materials. Among these, 2-Bromo-4-iodopyridine stands out as a versatile reagent, offering a unique reactivity profile that enables selective functionalization. This guide provides an objective comparison of this compound against other dihalogenated pyridines in key cross-coupling reactions, supported by experimental data and detailed protocols.
The Reactivity Advantage: A Tale of Two Halogens
The utility of dihalogenated pyridines in cross-coupling reactions is largely governed by the differential reactivity of the carbon-halogen bonds. The generally accepted order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl.[1][2] This hierarchy is attributed to the bond dissociation energies of the carbon-halogen bond, where the weaker C-I bond undergoes oxidative addition to the palladium catalyst more readily than the stronger C-Br and C-Cl bonds.[1]
This compound strategically leverages this reactivity difference. The presence of a highly reactive iodine at the 4-position and a less reactive bromine at the 2-position allows for exceptional regioselectivity in sequential cross-coupling reactions. This enables the introduction of different substituents at specific positions on the pyridine ring, a crucial feature for structure-activity relationship (SAR) studies in drug discovery.
Performance in Key Cross-Coupling Reactions
To provide a clear comparison, the following tables summarize the performance of this compound against other representative dihalogenated pyridines in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. The data presented is a synthesis of typical results found in the literature and serves as a guide for reaction planning.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone for the formation of C-C bonds. In the context of dihalogenated pyridines, the reaction's efficiency and regioselectivity are paramount.
| Substrate | Coupling Partner | Catalyst System | Product(s) | Yield (%) | Regioselectivity (C4:C2) | Reference |
| This compound | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 4-phenyl-2-bromopyridine | >95 | >99:1 | [3] |
| 2,4-Dibromopyridine | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 2-phenyl-4-bromopyridine & 4-phenyl-2-bromopyridine | 85 | 1:4 | [3] |
| 2-Chloro-4-iodopyridine | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 4-phenyl-2-chloropyridine | >90 | >99:1 | [4][5] |
Table 1: Comparative Performance in Suzuki-Miyaura Coupling. As the data indicates, this compound exhibits superior regioselectivity, affording almost exclusive coupling at the C-4 position due to the high reactivity of the C-I bond. In contrast, 2,4-dibromopyridine often yields a mixture of regioisomers, complicating purification and reducing the yield of the desired product.
Sonogashira Coupling
The Sonogashira coupling is the premier method for introducing alkynyl groups, which are valuable functionalities in medicinal chemistry and materials science.
| Substrate | Coupling Partner | Catalyst System | Product | Yield (%) | Regioselectivity | Reference |
| This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 2-Bromo-4-(phenylethynyl)pyridine | ~90 | C4-selective | [6] |
| 2,4-Dichloropyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 2-Chloro-4-(phenylethynyl)pyridine | Moderate | C4-selective | [7] |
| 2,4-Dibromopyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | Mixture of mono- and di-coupled products | Variable | Low | [7] |
Table 2: Comparative Performance in Sonogashira Coupling. this compound demonstrates high efficiency and selectivity in Sonogashira coupling, again favoring reaction at the C-4 position. While 2,4-dichloropyridine can also provide the C4-coupled product, it often requires more forcing conditions. 2,4-Dibromopyridine is prone to forming mixtures of products, including di-substituted pyridines.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, crucial for the synthesis of a vast array of biologically active compounds.
| Substrate | Amine | Catalyst System | Product | Yield (%) | Regioselectivity | Reference |
| This compound | Morpholine | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | 4-Morpholino-2-bromopyridine | High | C4-selective | [2] |
| 2,4-Dichloropyridine | Morpholine | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | 4-Morpholino-2-chloropyridine | Good | C4-selective | [8] |
| 2,4-Dibromopyridine | Morpholine | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Mixture of mono- and di-aminated products | Variable | Low | [2] |
Table 3: Comparative Performance in Buchwald-Hartwig Amination. In C-N bond formation, this compound continues to show excellent regioselectivity, allowing for the clean introduction of an amino group at the 4-position. Similar to other cross-coupling reactions, 2,4-dibromopyridine can lead to mixtures of mono- and di-aminated products.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for any comparative study. The following are representative procedures for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, optimized for comparing the reactivity of dihalogenated pyridines.
General Procedure for Suzuki-Miyaura Coupling
To a solution of the dihalogenated pyridine (1.0 mmol) and the corresponding boronic acid (1.2 mmol) in a mixture of toluene (4 mL) and water (1 mL) is added K₂CO₃ (2.0 mmol). The mixture is degassed with argon for 15 minutes. Pd(PPh₃)₄ (0.05 mmol) is then added, and the reaction mixture is heated to 90 °C under an argon atmosphere. The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.[4][5]
General Procedure for Sonogashira Coupling
A mixture of the dihalogenated pyridine (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.05 mmol) is placed in a Schlenk tube under an argon atmosphere. Anhydrous and degassed triethylamine (3.0 mmol) and the terminal alkyne (1.2 mmol) are then added. The reaction mixture is stirred at room temperature and monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel.[6]
General Procedure for Buchwald-Hartwig Amination
To an oven-dried Schlenk tube are added Pd₂(dba)₃ (0.02 mmol), Xantphos (0.08 mmol), and Cs₂CO₃ (1.4 mmol). The tube is evacuated and backfilled with argon. The dihalogenated pyridine (1.0 mmol), the amine (1.2 mmol), and anhydrous dioxane (5 mL) are then added. The reaction mixture is heated to 100 °C and stirred until the starting material is consumed (as monitored by TLC or GC-MS). After cooling to room temperature, the reaction mixture is diluted with ethyl acetate, filtered through a pad of Celite, and concentrated. The crude product is purified by column chromatography on silica gel.[2]
Visualization of Relevant Signaling Pathways and Experimental Workflow
The application of dihalogenated pyridines in drug discovery often targets specific signaling pathways implicated in disease. Pyridine derivatives have been identified as potent inhibitors of key kinases in the p38 MAPK and NF-κB signaling pathways, which are crucial regulators of inflammation and cell survival.
Caption: p38 MAPK signaling pathway with inhibition by pyridine derivatives.
Caption: NF-κB signaling pathway and its inhibition by pyridine derivatives.
The following diagram illustrates a typical experimental workflow for the comparative analysis of dihalogenated pyridines in cross-coupling reactions.
Caption: Experimental workflow for comparative cross-coupling reactions.
Conclusion
This compound offers a distinct advantage over other dihalogenated pyridines due to its inherent and predictable regioselectivity in a range of palladium-catalyzed cross-coupling reactions. The ability to selectively functionalize the C-4 position in high yield makes it an invaluable tool for the efficient synthesis of complex pyridine-containing molecules. For researchers in drug discovery and process development, the use of this compound can streamline synthetic routes, simplify purification processes, and accelerate the exploration of chemical space, ultimately leading to the faster identification and development of novel therapeutic agents.
References
- 1. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Mechanistic Studies of Cross-Coupling Reactions Involving 2-Bromo-4-iodopyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of common palladium-catalyzed cross-coupling reactions involving the versatile building block, 2-Bromo-4-iodopyridine. By leveraging the inherent reactivity differences between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds, selective functionalization can be achieved, opening avenues for the synthesis of complex pyridine derivatives. This document summarizes mechanistic principles, compares catalytic systems with available performance data, and provides detailed experimental protocols for key transformations.
Principle of Regioselective Cross-Coupling
The cornerstone of selective functionalization of this compound lies in the differential reactivity of its carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the aryl halide to the Pd(0) center. The energy barrier for this process follows the general trend: C-I < C-Br < C-Cl.[1][2] Consequently, the C-I bond at the 4-position of the pyridine ring is significantly more susceptible to oxidative addition than the C-Br bond at the 2-position. By carefully selecting the catalyst, ligands, and reaction conditions (e.g., temperature, reaction time), chemists can achieve high regioselectivity, favoring substitution at the iodo-position while leaving the bromo-position intact for subsequent transformations.[1]
Comparative Performance of Catalytic Systems
While direct head-to-head comparative studies on this compound across a wide range of named reactions are not extensively documented in a single source, performance data from analogous dihalopyridine systems and individual studies allow for a qualitative and semi-quantitative comparison. The following tables summarize typical conditions and expected outcomes for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, focusing on selective C-I bond functionalization.
Table 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds. For this compound, the primary goal is selective coupling at the C-4 (iodo) position.
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Notes |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85-95 | Standard, reliable conditions for aryl iodides. |
| PdCl₂(dppf) | K₃PO₄ | Dioxane | 100 | 16 | 90-98 | Effective for a broad range of boronic acids. |
| Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene/H₂O | 100 | 8 | ~90-98 | Highly active catalyst, allows for lower catalyst loading. |
Data is representative and based on general knowledge of Suzuki couplings on similar halopyridine substrates.
Table 2: Sonogashira Coupling
The Sonogashira coupling is the premier method for introducing alkyne moieties. High selectivity for the C-I bond is readily achievable.[3]
| Catalyst System | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Notes |
| PdCl₂(PPh₃)₂ | CuI | Et₃N / DMF | 60 | 6 | 85-95 | Common and highly effective system. | |
| Pd(OAc)₂ / XPhos | CuI | Cs₂CO₃ | Dioxane | 80 | 12 | 90-97 | Highly active ligand for challenging substrates. |
| Pd(P(t-Bu)₃)₂ | None | K₂CO₃ | Toluene | 100 | 10 | 85-94 | Example of a copper-free Sonogashira system. |
Data is representative and based on general knowledge of Sonogashira couplings on similar halopyridine substrates.
Table 3: Buchwald-Hartwig Amination
This powerful C-N bond-forming reaction enables the introduction of a wide range of amines at the C-4 position.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Notes |
| Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 80-100 | 12-24 | 80-95 | A common system for a variety of amines. |
| Pd(OAc)₂ | XPhos | Cs₂CO₃ | Dioxane | 80-110 | 12-24 | 85-98 | Effective for a broad scope of amines, including less reactive ones. |
| (SIPr)Pd(methallyl)Cl | (internal) | LHMDS | THF | 22 | <1 - 5 | >90 | A highly active pre-catalyst enabling room temperature reactions.[4] |
Data is representative and based on general knowledge of Buchwald-Hartwig aminations on similar halopyridine substrates.
Mechanistic Pathways and Visualizations
The catalytic cycles for these cross-coupling reactions share common fundamental steps: oxidative addition, transmetalation (or related step), and reductive elimination. The selectivity for the C-I bond in this compound arises from the lower activation energy of the initial oxidative addition at this position.
Caption: Logical relationship governing the selective coupling strategy at the C-I bond.
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Experimental Protocols
The following are generalized protocols for performing selective cross-coupling reactions on this compound. Note: These protocols are starting points and may require optimization for specific coupling partners and desired outcomes. All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C-4 Position
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon three times.
-
Solvent Addition: Add degassed solvent (e.g., a 4:1 mixture of 1,4-Dioxane and water) via syringe.
-
Reaction: Heat the mixture to the specified temperature (e.g., 90-100 °C) and stir for the required time (typically 4-12 hours), monitoring progress by TLC or LC-MS.[5]
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[6]
Protocol 2: Selective Sonogashira Coupling at the C-4 Position
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%) and copper(I) iodide (4-10 mol%).[3]
-
Reagent Addition: Add the solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine, 2-3 equiv). Stir for 5-10 minutes.[7]
-
Substrate Addition: Add the terminal alkyne (1.1-1.5 equiv) followed by this compound (1.0 equiv).
-
Reaction: Stir the reaction mixture at room temperature or heat to 40-60 °C. Monitor the reaction progress by TLC or LC-MS.[3]
-
Workup: Once complete, cool the mixture and dilute with an organic solvent (e.g., ethyl acetate).
-
Purification: Filter the mixture through a pad of celite. Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.[3]
Protocol 3: Selective Buchwald-Hartwig Amination at the C-4 Position
-
Reaction Setup: To an oven-dried Schlenk tube, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., BINAP, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv).[1][4]
-
Inert Atmosphere: Seal the tube, then evacuate and backfill with argon three times.
-
Reagent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane). Add this compound (1.0 equiv) and the amine (1.2 equiv) via syringe.
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor progress by TLC or LC-MS.[2]
-
Workup: After cooling, dilute with ethyl acetate and filter through a pad of Celite.
-
Purification: Transfer the filtrate to a separatory funnel and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography.[1]
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling reactions.
References
- 1. Negishi coupling - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
Safety Operating Guide
Proper Disposal of 2-Bromo-4-iodopyridine: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the safe handling and disposal of specialized chemical compounds like 2-Bromo-4-iodopyridine are paramount for laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for its proper disposal, ensuring adherence to safety protocols and regulatory standards.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment (PPE) in a well-ventilated area, preferably within a chemical fume hood.[1][2][3]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[1][2][3]
-
Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene.[2]
-
Skin and Body Protection: A lab coat or a chemical-resistant apron is required, along with full-length pants and closed-toe shoes.[2]
-
Respiratory Protection: Work in a well-ventilated area or a chemical fume hood to prevent the inhalation of dust or vapors.[1][3]
In the event of exposure, follow these first-aid measures:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids occasionally. Seek medical attention.[1][2]
-
Skin Contact: Remove any contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. If irritation persists, seek medical attention.[1][2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[1][2]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][2]
Hazard Data for Halogenated Pyridines
The following table summarizes the key hazard information for halogenated pyridine compounds, which are structurally similar to this compound. This data underscores the need for careful handling and disposal.
| Hazard Classification | Description |
| Acute Toxicity, Oral | Toxic if swallowed.[4] |
| Acute Toxicity, Dermal | Fatal or toxic in contact with skin.[4] |
| Skin Irritation | Causes skin irritation.[1][5] |
| Eye Irritation | Causes serious eye irritation.[1][5] |
| Acute Toxicity, Inhalation | May cause respiratory irritation.[1][5] |
Step-by-Step Disposal Protocol
The proper disposal of this compound is essential to prevent harm to personnel and the environment. As a halogenated organic compound, it must be treated as hazardous waste and segregated from other waste streams.[3]
1. Waste Identification and Labeling:
-
Clearly label the waste container as "Hazardous Waste" and "Halogenated Organic Waste."[2]
-
Include the full chemical name, "this compound," and any relevant hazard symbols.
2. Waste Segregation and Collection:
-
Solid Waste: Place any solid this compound waste and any contaminated disposable materials (e.g., weighing paper, gloves, bench paper) into a designated, sealable, and clearly labeled "Halogenated Organic Solid Waste" container.[2][3]
-
Liquid Waste: Collect any solutions containing this compound in a designated, sealable, and clearly labeled "Halogenated Organic Liquid Waste" container.[2][3] Avoid mixing with non-halogenated waste.[3]
3. Storage:
-
Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.[1]
-
Keep containers tightly closed and store them in a designated secondary containment area.[1]
4. Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through a licensed environmental waste management company.
-
Ensure that all local, state, and federal regulations for hazardous waste disposal are strictly followed.
Disposal Workflow Diagram
The following diagram outlines the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these detailed procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Essential Safety and Operational Guide for Handling 2-Bromo-4-iodopyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling 2-Bromo-4-iodopyridine. Adherence to these procedures is critical for ensuring laboratory safety and the integrity of your research.
Hazard Assessment and Personal Protective Equipment (PPE)
This compound is a hazardous substance that requires careful handling to prevent exposure. It is classified as toxic if swallowed, causes skin irritation, and serious eye irritation, and may cause respiratory irritation. Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.
Recommended Personal Protective Equipment
| Protection Type | Specific Requirement | Rationale |
| Eye Protection | Chemical splash goggles that meet ANSI Z87.1 standards. | To protect against splashes and solid particulates causing serious eye irritation. |
| Hand Protection | Nitrile gloves (minimum 5-mil thickness). Double-gloving is recommended. | Provides splash protection against this compound. Note that breakthrough can occur in under 30 minutes with continuous contact.[1] Gloves should be changed immediately if contact occurs. |
| Body Protection | A standard laboratory coat. | To prevent contamination of personal clothing. |
| Respiratory Protection | All handling of solid this compound must be conducted in a certified chemical fume hood. | To avoid inhalation of dust particles which can cause respiratory irritation. |
Quantitative Safety Data
While specific occupational exposure limits for this compound have not been established, the following data for the compound and relevant protective equipment should inform safe handling practices.
| Parameter | Value | Source/Comment |
| Appearance | White to Yellow to Orange powder to crystal | TCI Chemicals |
| Melting Point | 62.0 to 66.0 °C | TCI Chemicals |
| Oral Toxicity | Toxic if swallowed (Category 3) | Sigma-Aldrich |
| Dermal Toxicity | Fatal in contact with skin (Category 2) | Sigma-Aldrich |
| Nitrile Glove Breakthrough Time (Pyridine) | 10 - 30 minutes | Ansell Chemical Handling Glove Guide (as a proxy)[2] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is essential to minimize risk. The following workflow outlines the key steps for safe management in the laboratory.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
